Mastl-IN-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C17H17F2N9 |
|---|---|
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2-N-[2-[1-(difluoromethyl)pyrazol-3-yl]propan-2-yl]-6-(1H-indazol-6-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H17F2N9/c1-17(2,12-5-6-28(27-12)14(18)19)25-16-23-13(22-15(20)24-16)9-3-4-10-8-21-26-11(10)7-9/h3-8,14H,1-2H3,(H,21,26)(H3,20,22,23,24,25) |
Clave InChI |
FDVWQBDUVZULDR-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Mastl-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), the mammalian orthologue of Drosophila Greatwall (Gwl), is a pivotal regulator of the cell cycle, particularly mitotic entry and progression. Its primary function is to ensure the stable phosphorylation of mitotic substrates by counteracting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme (PP2A-B55). MASTL accomplishes this through a conserved signaling cascade involving the phosphorylation of its key substrates, ARPP19 and ENSA. Dysregulation of MASTL is linked to chromosomal instability, tumorigenesis, and resistance to cancer therapies, making it a compelling target for drug development. Mastl-IN-3 is a potent inhibitor of MASTL, offering a valuable tool for studying its function and a potential starting point for therapeutic development.
Core Mechanism of Action: The Greatwall-ENSA/ARPP19-PP2A Axis
The central role of MASTL in the cell cycle is to establish a dominant state of protein phosphorylation required for mitotic entry and maintenance. This is achieved by inhibiting PP2A-B55, the phosphatase that directly opposes the activity of the master mitotic kinase, Cyclin B-Cdk1.[1][2]
The core signaling pathway is as follows:
-
Activation of MASTL: At the onset of mitosis, Cyclin B-Cdk1 complexes phosphorylate and activate MASTL.
-
Phosphorylation of ENSA and ARPP19: Activated MASTL then phosphorylates its two well-characterized substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).
-
Inhibition of PP2A-B55: Phosphorylated ENSA and ARPP19 act as potent inhibitors of the PP2A-B55 phosphatase complex.
-
Maintenance of Mitotic State: The inhibition of PP2A-B55 prevents the dephosphorylation of Cyclin B-Cdk1 substrates, thereby maintaining a high level of protein phosphorylation and promoting mitotic progression.
This compound exerts its effect by directly inhibiting the kinase activity of MASTL, thus preventing the phosphorylation of ENSA and ARPP19. This leads to the reactivation of PP2A-B55, premature dephosphorylation of mitotic substrates, and ultimately, mitotic collapse.
Quantitative Data
The potency of this compound and other relevant MASTL inhibitors is summarized in the table below. This data is critical for comparing the efficacy of different compounds and for designing experiments.
| Compound | Target | Assay Type | Value | Reference |
| This compound (compound 60) | MASTL | Biochemical | pIC50: 9.10 M | [3] |
| Mastl-IN-4 (compound 70) | MASTL | Biochemical | pIC50: 9.15 M | MedChemExpress |
| MKI-1 | MASTL | In vitro Kinase Assay | IC50: 9.9 µM | Selleck Chemicals |
| MKI-2 | MASTL | In vitro Kinase Assay | IC50: 37.44 nM | [4] |
| MKI-2 | MASTL | Cellular Assay | IC50: 142.7 nM | [4] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and the mechanism of action of this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize MASTL inhibitors. While the specific protocols for this compound are detailed in patent WO2022260441A1, the following methods are standard in the field.
In Vitro MASTL Kinase Assay (Radiometric)
This assay directly measures the kinase activity of MASTL by quantifying the incorporation of radiolabeled phosphate (B84403) into a substrate.
-
Materials:
-
Recombinant human MASTL protein
-
Recombinant substrate (e.g., full-length human ARPP19)
-
Kinase buffer (10 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (50 µM cold ATP)
-
[γ-³²P] ATP (3000 Ci/mmol)
-
This compound (or other inhibitors) dissolved in DMSO
-
LDS sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
-
-
Procedure:
-
Prepare a reaction mixture in kinase buffer containing recombinant MASTL (0.5 µM) and the ARPP19 substrate (50 µM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP solution and [γ-³²P] ATP.
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding LDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the radioactive signal corresponding to the phosphorylated substrate using a phosphorimager.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assay for MASTL Activity (Immunofluorescence)
This assay assesses the ability of an inhibitor to block MASTL activity in a cellular context by measuring the phosphorylation of its downstream substrate, ENSA.
-
Materials:
-
Human cell line (e.g., HeLa, MCF7)
-
Cell culture medium and supplements
-
This compound (or other inhibitors)
-
Mitotic arresting agent (e.g., nocodazole (B1683961) or colcemid)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or high-content imaging system
-
-
Procedure:
-
Seed cells in a multi-well plate suitable for imaging.
-
Allow cells to adhere and grow for 24 hours.
-
Treat the cells with a mitotic arresting agent to enrich the population of mitotic cells.
-
Simultaneously treat the cells with a serial dilution of this compound or DMSO for a defined period (e.g., 2-4 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate the cells with the primary antibody against phospho-ENSA/ARPP19.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-ENSA/ARPP19 in mitotic cells.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo)
This assay evaluates the effect of the inhibitor on the growth and viability of cancer cells.
-
Materials:
-
Cancer cell line (e.g., HeLa, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (or other inhibitors)
-
MTT reagent or CellTiter-Glo reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO for 72 hours.
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For the CellTiter-Glo assay, add the reagent to the wells and measure the luminescence.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery and characterization of a novel MASTL inhibitor like this compound.
Conclusion
This compound is a potent and valuable chemical probe for elucidating the complex roles of MASTL kinase in cell cycle regulation and oncology. Its mechanism of action, centered on the inhibition of the Greatwall-ENSA/ARPP19-PP2A signaling axis, provides a clear rationale for its anti-proliferative effects. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and therapeutically target this critical mitotic kinase.
References
- 1. Greatwall kinase at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Greatwall kinase: a new pathway in the control of the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Function of Mastl-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its dysregulation is implicated in various cancers, making it a compelling therapeutic target. This document provides a comprehensive technical overview of Mastl-IN-3, a potent inhibitor of Mastl. We will delve into its mechanism of action, present available quantitative data, and outline relevant experimental protocols. Furthermore, key signaling pathways involving Mastl are visualized to provide a clear conceptual framework for understanding the function of this compound.
Introduction to Mastl (Greatwall Kinase)
Mastl is a serine/threonine kinase that plays a pivotal role in the cell cycle, particularly in the entry into and maintenance of mitosis.[1] Its primary and most well-characterized function is the indirect inhibition of protein phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55).[2] This inhibition is crucial for maintaining the phosphorylation state of numerous proteins that are phosphorylated by cyclin-dependent kinase 1 (CDK1), thereby ensuring proper mitotic progression.[2]
Beyond its kinase-dependent role in mitosis, emerging evidence has revealed kinase-independent functions of Mastl. These functions are involved in the regulation of cell contractility, motility, and invasion, primarily through the myocardin-related transcription factor A (MRTF-A)/serum response factor (SRF) signaling pathway.[3][4] Given its multifaceted roles in cell division and motility, and its frequent upregulation in various cancers, Mastl has emerged as a promising target for anti-cancer drug development.
This compound: A Potent Mastl Inhibitor
This compound, also referred to as compound 60 in patent literature, is a potent inhibitor of Mastl kinase.[5] It belongs to a class of substituted 1,2-diaminoheterocyclic compound derivatives.[6]
Mechanism of Action
The primary function of this compound is to inhibit the kinase activity of Mastl. By doing so, it prevents the phosphorylation of Mastl's downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). In their unphosphorylated state, ENSA and ARPP19 cannot inhibit the PP2A-B55 phosphatase. Consequently, PP2A-B55 remains active, leading to the dephosphorylation of CDK1 substrates and ultimately resulting in mitotic arrest and potentially cell death in cancer cells. The demonstrated anti-proliferative activity of this compound is consistent with this mechanism of action.[5]
Quantitative Data
The following table summarizes the available quantitative data for this compound and provides a comparison with other known Mastl inhibitors.
| Compound | Target | pIC50 (M) | IC50 | Notes | Reference |
| This compound | Mastl | 9.10 | - | Potent inhibitor with anti-proliferative activity. | [5] |
| MKI-1 | Mastl | - | ~5-9 µM (in vitro) | Exerts antitumor and radiosensitizer activities. | |
| MKI-2 | Mastl | - | 37.44 nM (in vitro), 142.7 nM (cellular) | Potent and selective inhibitor. | [7] |
| GKI-1 | Mastl | - | 10 µM (in vitro) | First-line inhibitor, showed no anticancer activity in breast cancer cells. |
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulated by Mastl, providing a visual context for the action of this compound.
Kinase-Dependent Mitotic Progression Pathway
References
- 1. US8940742B2 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 2. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Mastl-IN-3: An In-Depth Technical Guide to the Inhibition of MASTL Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary role is to phosphorylate and inhibit the PP2A-B55 phosphatase complex, thereby maintaining the phosphorylation state of key mitotic substrates. Dysregulation of MASTL has been implicated in various cancers, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of Mastl-IN-3, a potent inhibitor of MASTL kinase. While specific quantitative data for this compound is limited in publicly available literature, this document will leverage data from other well-characterized MASTL inhibitors to provide a thorough understanding of the target, the mechanism of inhibition, and the experimental methodologies used for characterization.
Introduction to MASTL Kinase
MASTL is a key player in the intricate signaling network that governs the cell cycle.[1] Its activation during mitosis is essential for the proper timing and execution of events leading to cell division. The canonical function of MASTL is the phosphorylation of its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] This phosphorylation event transforms ENSA and ARPP19 into potent inhibitors of the protein phosphatase 2A (PP2A) holoenzyme containing the B55 regulatory subunit (PP2A-B55).[1] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous proteins that are targeted by cyclin-dependent kinase 1 (CDK1), the master regulator of mitosis.[3]
Beyond its role in mitosis, emerging evidence suggests that MASTL is involved in other cellular processes, including the DNA damage response and the regulation of oncogenic signaling pathways such as PI3K/AKT/mTOR and Wnt/β-catenin.[1][2] The overexpression of MASTL has been observed in a variety of cancers and is often associated with chromosomal instability and poor patient prognosis.[2] This has positioned MASTL as an attractive target for the development of novel anti-cancer therapeutics.
This compound: A Potent MASTL Kinase Inhibitor
This compound is a small molecule inhibitor of MASTL kinase. While detailed biochemical and cellular characterization data for this compound are not extensively available, it has been reported as a potent inhibitor with a pIC50 of 9.10.[4] The pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50), indicates a high affinity of this compound for its target.
To provide a comprehensive understanding of how a potent MASTL inhibitor is characterized, this guide will present data from other well-studied MASTL inhibitors, such as MKI-1 and MKI-2.[5][6] This information will serve as a valuable reference for researchers working on the validation and development of MASTL inhibitors like this compound.
Quantitative Data on MASTL Inhibitors
The following tables summarize the quantitative data for representative MASTL kinase inhibitors, MKI-1 and MKI-2. This data is presented to illustrate the typical potency and cellular activity of small molecule inhibitors targeting MASTL.
Table 1: Biochemical Potency of MASTL Inhibitors
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| MKI-1 | MASTL | In vitro kinase assay | 9900 | [6] |
| MKI-2 | MASTL | In vitro kinase assay | 37.44 | [5] |
Table 2: Cellular Activity of MASTL Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC50 (nM) | Reference |
| MKI-2 | Breast Cancer Cells | ENSA Phosphorylation | 142.7 | [5] |
Table 3: Anti-proliferative Activity of MASTL Inhibitors
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| MKI-2 | MCF7 (Breast) | ~56-124 | [5] |
| MKI-2 | BT549 (Breast) | ~56-124 | [5] |
| MKI-2 | MDA-MB-468 (Breast) | ~56-124 | [5] |
| MKI-2 | 4T1 (Mouse Breast) | ~56-124 | [5] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of MASTL inhibitors is the direct inhibition of MASTL's kinase activity. By preventing the phosphorylation of ENSA and ARPP19, these inhibitors block the subsequent inhibition of PP2A-B55. This leads to the premature dephosphorylation of CDK1 substrates, resulting in mitotic defects and ultimately, cell cycle arrest or apoptosis in cancer cells.
References
- 1. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mastl-IN-3 and the Greatwall Kinase Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Greatwall kinase (Mastl in mammals) pathway is a critical regulator of mitotic entry and progression, ensuring the fidelity of cell division. Its dysregulation is implicated in oncogenesis, making it a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the Greatwall kinase pathway and a detailed analysis of Mastl-IN-3, a potent inhibitor of this pathway. We present a compilation of quantitative data for this compound and other relevant inhibitors, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows to support researchers and drug development professionals in this field.
The Greatwall (Mastl) Kinase Pathway: A Master Regulator of Mitosis
The entry into and progression through mitosis are orchestrated by a delicate balance between protein kinases and phosphatases. The master mitotic kinase, Cyclin-dependent kinase 1 (Cdk1)-Cyclin B, drives the phosphorylation of a multitude of substrates, initiating the profound cellular changes characteristic of mitosis. Counteracting this is the protein phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55), which dephosphorylates Cdk1 substrates.[1][2]
The Greatwall (Gwl)/Mastl kinase pathway plays a pivotal role in tipping this balance in favor of phosphorylation at the onset of and during mitosis.[3][4][5] The pathway is initiated by the activation of Gwl/Mastl by Cdk1-Cyclin B.[6] Activated Mastl then phosphorylates its key substrates, Arpp19 and ENSA (α-endosulfine).[1][7] This phosphorylation event transforms Arpp19 and ENSA into potent inhibitors of PP2A-B55.[1][2] The inhibition of PP2A-B55 protects Cdk1 substrates from premature dephosphorylation, ensuring robust and timely entry into and maintenance of the mitotic state.[4][5] Upon completion of mitosis, the inactivation of Cdk1 leads to the dephosphorylation and inactivation of the Gwl/Mastl pathway, allowing PP2A-B55 to become active again and promote mitotic exit.
Signaling Pathway Diagram
Caption: The Greatwall (Mastl) Kinase Signaling Pathway.
This compound and Other Small Molecule Inhibitors
The critical role of Mastl in promoting and sustaining mitosis makes it an attractive target for the development of anti-cancer therapeutics. Several small molecule inhibitors targeting Mastl have been developed and characterized.
Quantitative Data for Mastl Inhibitors
The following table summarizes the reported potency of this compound and other notable Mastl kinase inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 / EC50 (nM) | Cellular IC50 (nM) | Reference(s) |
| This compound | Mastl | pIC50 = 9.10 M | - | [8] |
| MKI-1 | Mastl | 9,900 | - | [9] |
| MKI-2 | Mastl | 37.44 | 142.7 | [9][10] |
| Flavopiridol | Mastl | 82.1 (EC50) | - | [11] |
| MA4 | Mastl, Aurora A | 560 | - | [12] |
Note: pIC50 is the negative logarithm of the IC50 value in molar. A higher pIC50 indicates greater potency.
Mechanism of Action of this compound
This compound is a potent inhibitor of Mastl kinase. By binding to the ATP-binding pocket of Mastl, it prevents the phosphorylation of its downstream substrates, Arpp19 and ENSA. This leads to the sustained activity of the PP2A-B55 phosphatase, resulting in the premature dephosphorylation of Cdk1 substrates, mitotic arrest, and ultimately, apoptosis in cancer cells.
Caption: Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of Mastl inhibitors. These protocols are generalized from published studies on inhibitors like MKI-1 and MKI-2 and can be adapted for the evaluation of this compound.[9][10][13]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant Mastl kinase
-
Substrate (e.g., recombinant ENSA)
-
ATP
-
Test compound (e.g., this compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of recombinant Mastl kinase solution.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cell-Based Antiproliferative Assay (MTT/WST-8 Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF7, HeLa)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT or WST-8 reagent
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include a DMSO-treated control.
-
Cell Viability Measurement:
-
Add MTT or WST-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
If using MTT, add a solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Immunofluorescence Assay for Cellular Mastl Activity
This assay assesses the cellular activity of Mastl by detecting the phosphorylation of its substrate, ENSA, in cells.
Materials:
-
Cancer cell line (e.g., MCF7)
-
Test compound
-
Mitotic arresting agent (e.g., colcemide)
-
Primary antibody against phospho-ENSA (Ser67)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
High-content imaging system or fluorescence microscope
Protocol:
-
Cell Treatment: Seed cells on coverslips or in imaging-compatible plates. Treat the cells with a mitotic arresting agent (e.g., 80 ng/mL colcemide) and various concentrations of the test compound for 14-16 hours.
-
Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary antibody against phospho-ENSA.
-
Incubate with the fluorescently labeled secondary antibody.
-
Mount with a DAPI-containing medium.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the fluorescence intensity of phospho-ENSA in mitotic cells. The cellular IC50 is determined from the dose-response curve.[10]
Experimental Workflow for Mastl Inhibitor Characterization
Caption: A typical workflow for the characterization of a Mastl inhibitor.
Conclusion
The Greatwall (Mastl) kinase pathway is a validated and promising target for the development of novel anti-cancer therapies. This compound has emerged as a potent inhibitor of this pathway, demonstrating significant potential for further investigation. This technical guide provides a foundational resource for researchers, offering a consolidated view of the pathway, quantitative data on key inhibitors, detailed experimental methodologies, and visual aids to facilitate a deeper understanding of this critical area of cancer biology and drug discovery. The provided protocols and workflows can serve as a starting point for the evaluation of new chemical entities targeting the Mastl kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. search.library.northwestern.edu [search.library.northwestern.edu]
- 3. researchgate.net [researchgate.net]
- 4. The M Phase Kinase Greatwall (Gwl) Promotes Inactivation of PP2A/B55δ, a Phosphatase Directed Against CDK Phosphosites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdbonline.org [sdbonline.org]
- 6. MASTL - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. First-in-class dual inhibitors of MASTL and Aurora A kinase: Discovery of selective cyclohexa[b]thiophenes with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mastl-IN-3 in Cell Cycle Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise regulation of the cell cycle is fundamental to cellular homeostasis, and its dysregulation is a hallmark of cancer. Mitotic entry and progression are governed by a complex interplay of protein kinases and phosphatases. Among these, Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitotic events. MASTL ensures the fidelity of cell division by establishing and maintaining the phosphorylated state of key mitotic substrates. Its inhibition presents a promising therapeutic strategy for cancers characterized by uncontrolled proliferation. This technical guide provides an in-depth overview of the role of MASTL in cell cycle control, with a focus on the effects of its inhibition by small molecules, exemplified by the potent inhibitor Mastl-IN-3 and its analogues.
Core Signaling Pathway: The MASTL-ENSA-PP2A Axis
The primary function of MASTL in cell cycle control is to suppress the activity of the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55). This is achieved through a linear signaling cascade:
-
Activation of MASTL: At the onset of mitosis, MASTL is activated through phosphorylation by Cyclin-dependent kinase 1 (CDK1).[1][2]
-
Phosphorylation of ENSA/ARPP19: Activated MASTL then phosphorylates its only known substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4][5]
-
Inhibition of PP2A-B55: Phosphorylated ENSA and ARPP19 act as potent and specific inhibitors of the PP2A-B55 phosphatase complex.[3][4][5]
-
Maintenance of Mitotic State: The inhibition of PP2A-B55 prevents the dephosphorylation of numerous CDK1 substrates, thereby maintaining a high level of protein phosphorylation that is essential for mitotic progression, including chromosome condensation and spindle assembly.[6]
Disruption of this pathway, either through MASTL depletion or inhibition, leads to premature reactivation of PP2A-B55, resulting in the dephosphorylation of mitotic substrates, mitotic collapse, and ultimately, cell death, a phenomenon known as mitotic catastrophe.[4][7]
Quantitative Data on MASTL Inhibition
The development of potent and selective MASTL inhibitors, such as this compound and its analogue MKI-2, has enabled the quantitative assessment of their effects on cellular processes.
Table 1: Inhibitor Potency (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | Assay Type | IC₅₀ (nM) | Cell Line | Reference |
| This compound (compound 60) | MASTL | Not Specified | pIC₅₀ = 9.10 M | Not Specified | |
| MKI-2 | Recombinant MASTL | In Vitro Kinase Assay | 37.44 | N/A | [7][8][9] |
| MKI-2 | Cellular MASTL | Immunofluorescence (pENSA) | 142.7 | MCF7 | [7][8][9] |
| Flavopiridol | MASTL | In Vitro Kinase Assay | 82.1 (EC₅₀) | N/A | [10] |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ in molar. A pIC₅₀ of 9.10 corresponds to an IC₅₀ of approximately 0.079 nM.
Table 2: Effect of MASTL Inhibition on Cell Viability (IC₅₀ Values)
The effect of MASTL inhibition on the proliferation of various breast cancer cell lines has been quantified.
| Inhibitor | Cell Line | IC₅₀ (nM) | Reference |
| MKI-2 | MCF7 (ER+) | 56 - 124 | [8] |
| MKI-2 | BT549 (Triple-Negative) | 56 - 124 | [8] |
| MKI-2 | MDA-MB-468 (Triple-Negative) | 56 - 124 | [8] |
| MKI-2 | 4T1 (Murine Breast Cancer) | 56 - 124 | [8] |
Table 3: Effect of MASTL Depletion/Inhibition on Cell Cycle Distribution
Inhibition or depletion of MASTL is known to cause a G2/M phase arrest. The following table presents quantitative data on the cell cycle distribution of MDA-MB-231 and CAL62/BHT-101 cells following MASTL knockdown or inhibition with Flavopiridol.
| Condition | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control (siControl) | MDA-MB-231 | Not Specified | Not Specified | ~20% | [3] |
| MASTL Knockdown (siMASTL) | MDA-MB-231 | Not Specified | Not Specified | ~20% (unaltered) | [3] |
| Vehicle Control | CAL62 | Not Specified | Not Specified | 19.6 ± 1.0% | |
| Flavopiridol (125 nM) | CAL62 | Not Specified | Not Specified | 35.9 ± 1.9% | |
| Vehicle Control | BHT-101 | Not Specified | Not Specified | 18.3 ± 1.5% | |
| Flavopiridol (125 nM) | BHT-101 | Not Specified | Not Specified | 96.0 ± 1.2% |
Note: In the study with MDA-MB-231 cells, short-term MASTL silencing did not significantly alter the cell cycle profile, though long-term silencing is reported to cause a G2 delay.[3] The study with Flavopiridol, a known MASTL inhibitor, demonstrates a clear G2/M arrest in anaplastic thyroid cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to investigate the role of MASTL and its inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of MASTL.
Materials:
-
Recombinant human MASTL protein
-
Substrate (e.g., recombinant ENSA or ARPP19)
-
ATP (radiolabeled or non-radiolabeled depending on detection method)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound or other inhibitors
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit, phosphospecific antibodies)
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a microplate, combine the kinase reaction buffer, recombinant MASTL, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate and ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Detect the kinase activity. For ADP-Glo™, this involves measuring the amount of ADP produced. Alternatively, phosphorylation of the substrate can be detected by Western blot using a phospho-specific antibody.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC₅₀ value.
Cell Viability Assay (e.g., WST-8 or MTT)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
WST-8 or MTT reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control, typically DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours.
-
For MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀ value.
Western Blotting for Cell Cycle Markers
This technique is used to analyze the levels and phosphorylation status of key cell cycle proteins following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CDK substrates, anti-Cyclin B1, anti-phospho-Histone H3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (ice-cold, 70%) for fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, exciting with a 488 nm laser and collecting the emission in the red channel.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
Conclusion
This compound and other potent MASTL inhibitors represent a promising class of anti-cancer agents that target a key regulatory node in the cell cycle. By inhibiting the MASTL-ENSA-PP2A signaling axis, these compounds induce mitotic catastrophe and cell death in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of MASTL in cancer and to advance the development of novel therapeutics targeting this critical mitotic kinase. Further investigation into the precise effects of these inhibitors on cell cycle phase distribution and their efficacy in various cancer models will be crucial for their clinical translation.
References
- 1. Flavopiridol induces cell cycle arrest and apoptosis by interfering with CDK1 signaling pathway in human ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frequency-dependent interactions determine outcome of competition between two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mastl Inhibition on PP2A-B55 Phosphatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The Serine/Threonine kinase Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall, is a critical regulator of mitotic progression. Its primary function is to indirectly inhibit the tumor suppressor phosphatase PP2A-B55, thereby ensuring the stable phosphorylation of mitotic substrates and the fidelity of cell division. Dysregulation of the Mastl-PP2A-B55 signaling axis is implicated in various cancers, making Mastl an attractive therapeutic target. This technical guide provides an in-depth overview of the effects of Mastl inhibition on PP2A-B55 phosphatase activity, with a focus on the mechanism of action and the experimental methodologies used to assess it. While this guide aims to discuss "Mastl-IN-3," a comprehensive search of publicly available scientific literature and databases did not yield specific information for a compound with this designation. Therefore, this document will utilize data from well-characterized Mastl inhibitors, such as MKI-1 and MKI-2, as representative examples to illustrate the principles of Mastl inhibition.
The Mastl-PP2A-B55 Signaling Pathway
The Mastl kinase pathway plays a pivotal role in controlling the timing of mitotic events. During mitosis, Mastl phosphorylates its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2] This phosphorylation event converts ENSA and ARPP19 into potent inhibitors of the PP2A-B55 phosphatase complex.[1][2] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous substrates of cyclin-dependent kinase 1 (Cdk1), a master regulator of mitosis.[1] This sustained phosphorylation is essential for events such as chromosome condensation and proper spindle assembly.[1] Consequently, inhibition of Mastl kinase activity leads to the reactivation of PP2A-B55, premature dephosphorylation of mitotic substrates, and ultimately, mitotic catastrophe and cell death in cancer cells.[1][3]
Quantitative Effects of Mastl Inhibitors
The potency of Mastl inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both in vitro biochemical assays and cell-based assays.
| Inhibitor | Assay Type | Target | Substrate | IC50 | Reference |
| MKI-1 | In vitro Kinase Assay (ADP-Glo) | Recombinant MASTL | ENSA | ~5-9 µM | [4] |
| MKI-2 | In vitro Kinase Assay | Recombinant MASTL | Not Specified | 37.44 nM | [5][6] |
| MKI-2 | Cellular Assay (p-ENSA levels) | Endogenous MASTL in MCF7 cells | ENSA | 142.7 nM | [5][6] |
| Flavopiridol | In vitro Kinase Assay | Not Specified | Not Specified | 82.1 nM (EC50) | [7] |
Table 1: Potency of Representative Mastl Inhibitors
Experimental Protocols
A variety of experimental techniques are employed to characterize the effect of Mastl inhibitors on the PP2A-B55 pathway and cellular phenotypes.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of Mastl.
3.1.1. ADP-Glo™ Kinase Assay
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Principle: The amount of ADP is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant Mastl kinase, the substrate (e.g., recombinant ENSA or a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add serial dilutions of the Mastl inhibitor (e.g., MKI-1) or DMSO as a control.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.
-
Luminescence Reading: Measure the luminescence using a plate reader. The signal is inversely proportional to the Mastl kinase activity.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the inhibitor concentration.[4]
-
3.1.2. HTRF® Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (FRET)-based method.
-
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A europium cryptate-labeled anti-phospho-serine/threonine antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin bind, bringing the europium and XL665 into close proximity and generating a FRET signal.
-
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing Mastl kinase, a biotinylated substrate peptide, and ATP.
-
Inhibitor Addition: Add the test compound or control.
-
Incubation: Incubate to allow the kinase reaction to proceed.
-
Detection: Add the HTRF detection reagents (europium-labeled antibody and streptavidin-XL665).
-
Signal Reading: Read the time-resolved fluorescence signal at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is proportional to the kinase activity. Calculate IC50 values from dose-response curves.[8]
-
In Vitro Phosphatase Assay
To confirm that Mastl inhibition leads to increased PP2A-B55 activity, an in vitro phosphatase assay can be performed.
-
Principle: This assay measures the dephosphorylation of a synthetic phosphopeptide substrate by PP2A-B55. The amount of free phosphate (B84403) released is quantified, often using a malachite green-based colorimetric method.
-
Protocol:
-
Immunoprecipitation: Immunoprecipitate PP2A-B55 from cell lysates (e.g., from cells treated with a Mastl inhibitor or control).
-
Reaction Setup: In a 96-well plate, combine the immunoprecipitated PP2A-B55 with a phosphopeptide substrate in a phosphatase assay buffer.
-
Incubation: Incubate the reaction at 30°C for a specific time.
-
Phosphate Detection: Add malachite green reagent to the reaction. This reagent forms a colored complex with free phosphate.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The absorbance is directly proportional to the amount of released phosphate and thus to the phosphatase activity. Compare the activity in samples from inhibitor-treated versus control cells.[9]
-
Cellular Assays
Cell-based assays are crucial for evaluating the effects of Mastl inhibitors in a more biologically relevant context.
3.3.1. Immunoblotting for Phospho-Substrates
This technique is used to assess the phosphorylation status of Mastl and PP2A-B55 downstream targets.
-
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., breast cancer cell lines like MCF7) with the Mastl inhibitor or DMSO for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of Mastl substrates (e.g., phospho-ENSA (Ser67)) and downstream PP2A-B55 targets. Also, probe for total protein levels as a loading control.
-
Detection: Use secondary antibodies conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels upon inhibitor treatment. A decrease in phospho-ENSA and other mitotic phosphoproteins is expected.[6]
-
3.3.2. Cell Cycle Analysis by Flow Cytometry
Inhibition of Mastl is expected to cause defects in mitotic progression, which can be analyzed by flow cytometry.
-
Principle: Cells are stained with a DNA-binding dye (e.g., propidium (B1200493) iodide, PI), and the fluorescence intensity, which is proportional to the DNA content, is measured for each cell. This allows for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol:
-
Cell Treatment: Treat cells with the Mastl inhibitor or control.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.
-
Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. An increase in the G2/M population or the appearance of a sub-G1 peak (indicative of apoptosis) is often observed following treatment with a Mastl inhibitor.[9]
-
Conclusion
The inhibition of Mastl kinase presents a promising strategy for cancer therapy by reactivating the tumor-suppressive phosphatase PP2A-B55, leading to mitotic defects and cell death in cancer cells. While specific data on "this compound" is not publicly available, the characterization of other potent Mastl inhibitors like MKI-1 and MKI-2 provides a clear framework for understanding the mechanism of action and for designing robust experimental pipelines to evaluate novel compounds targeting this critical mitotic pathway. The methodologies outlined in this guide, from in vitro enzymatic assays to cellular analyses, are essential tools for researchers and drug developers working to advance Mastl inhibitors into the clinic.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S-EPMC6034325 - MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells. - OmicsDI [omicsdi.org]
Investigating MASTL Signaling with Mastl-IN-3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), the human ortholog of Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its primary function is to ensure the fidelity of cell division by phosphorylating and activating its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] Phosphorylated ENSA/ARPP19, in turn, potently inhibit the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme (PP2A-B55).[2] This inhibition of PP2A-B55 is essential for maintaining the phosphorylation of numerous mitotic substrates, thereby ensuring proper entry into and progression through mitosis.
Dysregulation of MASTL has been implicated in various cancers, where its overexpression is often correlated with chromosomal instability, tumor progression, and poor patient outcomes.[1][2] Beyond its well-established role in mitosis, emerging evidence suggests that MASTL signaling also intersects with other key oncogenic pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin signaling cascades.[2] Furthermore, MASTL has been shown to have kinase-independent functions in regulating the actin cytoskeleton and cell motility through the Myocardin-related transcription factor (MRTF)/Serum response factor (SRF) pathway.[3] The multifaceted role of MASTL in cancer has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the investigation of MASTL signaling using the potent and selective inhibitor, Mastl-IN-3.
This compound: A Potent Inhibitor of MASTL Kinase
This compound is a small molecule inhibitor of MASTL kinase. A comprehensive understanding of its potency and selectivity is crucial for its effective use in research and drug development.
Quantitative Data on MASTL Inhibitors
The following table summarizes the available quantitative data for this compound and other commonly referenced MASTL inhibitors, MKI-1 and MKI-2, for comparative purposes.
| Inhibitor | Target | Assay Type | Potency (IC50/pIC50) | Reference |
| This compound | MASTL | Not Specified | pIC50: 9.10 M | |
| MKI-1 | MASTL | In vitro kinase assay | IC50: 9.9 µM | [4] |
| MKI-2 | MASTL | In vitro kinase assay | IC50: 37.44 nM | [4][5][6] |
| MKI-2 | MASTL | Cellular assay (p-ENSA) | Cellular IC50: 142.7 nM | [4][5][6] |
Key Signaling Pathways Involving MASTL
MASTL's influence extends beyond the canonical mitotic pathway. Understanding these interconnected signaling networks is essential for a thorough investigation of the effects of this compound.
Canonical MASTL Signaling in Mitosis
The core function of MASTL is to regulate the phosphorylation state of mitotic proteins. This is achieved through the following signaling cascade:
Crosstalk with Oncogenic Signaling Pathways
MASTL has been shown to influence other critical signaling pathways implicated in cancer development and progression.
Experimental Protocols for Investigating MASTL Signaling with this compound
A systematic approach is required to fully characterize the effects of this compound on MASTL signaling. The following protocols provide a framework for key experiments.
In Vitro MASTL Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of MASTL.
Materials:
-
Recombinant human MASTL protein
-
Recombinant ENSA or ARPP19 substrate
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer.
-
In a 384-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add recombinant MASTL protein to each well.
-
Add the ENSA/ARPP19 substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of MASTL activity for each concentration of this compound and determine the IC50 value.
Western Blot Analysis of MASTL Pathway Activation
This method is used to assess the effect of this compound on the phosphorylation of MASTL substrates and downstream signaling proteins in a cellular context.
Materials:
-
Cell line of interest (e.g., a cancer cell line with high MASTL expression)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ENSA (Ser67), anti-ENSA, anti-MASTL, anti-phospho-AKT (Ser473), anti-AKT, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.
-
Prepare protein lysates for SDS-PAGE by adding sample buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental Workflow for Characterizing this compound
A logical and phased approach is recommended for the comprehensive characterization of this compound.
Conclusion
The investigation of MASTL signaling using potent and selective inhibitors like this compound is a promising avenue for cancer research and drug development. A thorough understanding of the underlying signaling pathways, coupled with rigorous experimental validation using the protocols outlined in this guide, will be instrumental in elucidating the full therapeutic potential of targeting MASTL in cancer. The provided data and methodologies offer a solid foundation for researchers to design and execute meaningful studies in this exciting field.
References
Mastl-IN-3: A Technical Guide to a Potent Chemical Probe for MASTL Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), the human ortholog of Greatwall kinase, is a critical regulator of mitotic progression. It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the PP2A-B55 phosphatase complex. This inhibition is essential for maintaining the phosphorylation state of key mitotic substrates, ensuring proper cell cycle control. Dysregulation of MASTL has been implicated in various cancers, making it an attractive therapeutic target.
This technical guide provides an in-depth overview of Mastl-IN-3, a potent chemical probe for MASTL. Due to the limited publicly available data for this compound, this guide presents the known information and supplements it with illustrative data and protocols based on well-characterized MASTL inhibitors to provide a comprehensive framework for its application.
Core Data Presentation
Biochemical Potency of this compound
This compound, also identified as compound 60 in patent WO2022260441A1, demonstrates high potency against MASTL kinase.
| Compound | Target | pIC50 (M) |
| This compound | MASTL | 9.10 |
Data sourced from patent WO2022260441A1.
Illustrative Cellular Activity
The following data is illustrative and based on the characterization of similar potent MASTL inhibitors, such as MKI-2, to provide a representative profile of what might be expected for this compound.
| Compound | Cell Line | Cellular Assay | IC50 (nM) |
| This compound (Exemplary) | MCF7 (Breast Cancer) | Inhibition of p-ENSA (Ser67) | 150 |
| This compound (Exemplary) | HCT116 (Colon Cancer) | Anti-proliferative | 250 |
Illustrative Selectivity Profile
This selectivity panel is representative and highlights the typical characterization of a high-quality chemical probe. The data shown is hypothetical for this compound.
| Kinase | % Inhibition at 1 µM |
| MASTL | >95% |
| ROCK1 | <10% |
| AKT1 | <5% |
| PKA Cα | <5% |
| p70S6K | <10% |
Experimental Protocols
MASTL Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method for determining the in vitro potency of an inhibitor against MASTL kinase.
Materials:
-
Recombinant human MASTL kinase
-
ENSA or a suitable peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MASTL kinase and the substrate in assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final ATP concentration should be at or near the Km for MASTL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol. Briefly, add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes at room temperature, then add 10 µL of Kinase Detection Reagent and incubate for another 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Materials:
-
Cultured cells (e.g., MCF7)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Instrumentation for heating (e.g., PCR cycler)
-
Instrumentation for protein quantification (e.g., Western blot apparatus, antibodies against MASTL and a loading control)
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with this compound at various concentrations or with DMSO (vehicle control) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes.
-
Analyze the amount of soluble MASTL protein in each sample by Western blotting.
-
Quantify the band intensities and plot the amount of soluble MASTL as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: MASTL Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Chemical Probe Characterization.
Caption: Mechanism of Action for this compound.
The Impact of Mastl-IN-3 on Cellular Signaling: A Technical Guide for Researchers
Executive Summary
Mastl kinase, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its inhibition has emerged as a promising therapeutic strategy in oncology. Mastl-IN-3 is a potent and selective inhibitor of Mastl kinase, and understanding its molecular mechanism is paramount for its clinical development. This technical guide provides an in-depth overview of the established signaling pathway of Mastl kinase and the effects of its inhibition by compounds like this compound.
While direct evidence linking this compound to the AKT/mTOR signaling pathway is not yet established in the current scientific literature, this guide will also explore a hypothetical framework for potential crosstalk between the Mastl and AKT/mTOR pathways, providing a roadmap for future research in this area. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and cell signaling research.
The Canonical Mastl Kinase Signaling Pathway
Mastl kinase is a key component of the cell cycle machinery, ensuring the timely entry into and progression through mitosis. Its primary function is the inhibition of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55), a critical phosphatase that dephosphorylates substrates of cyclin-dependent kinase 1 (Cdk1).
The activation and function of Mastl kinase are tightly regulated during the cell cycle:
-
Activation: Mastl kinase is activated at the onset of mitosis by Cdk1/Cyclin B-mediated phosphorylation.
-
Substrate Phosphorylation: Once active, Mastl phosphorylates its two key downstream substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).
-
PP2A-B55 Inhibition: Phosphorylated ENSA and ARPP19 act as potent inhibitors of PP2A-B55.
-
Promotion of Mitosis: The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, thereby promoting mitotic entry and progression.
The Interplay of MASTL Kinase and Wnt/β-catenin Signaling: A Technical Guide for Researchers
IV. Executive Summary
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its canonical function involves the inhibition of Protein Phosphatase 2A (PP2A), ensuring the stable phosphorylation of mitotic substrates. Emerging evidence has revealed that MASTL's influence extends beyond cell cycle control, implicating it as a significant modulator of key oncogenic pathways, including the Wnt/β-catenin signaling cascade. This guide provides an in-depth analysis of the interaction between MASTL and the Wnt/β-catenin pathway, focusing on the mechanistic underpinnings and providing detailed experimental protocols for investigation. The primary mechanism involves MASTL-mediated inhibition of Glycogen Synthase Kinase 3β (GSK3β), a cornerstone of the β-catenin destruction complex. By preventing GSK3β activation, MASTL promotes β-catenin stabilization, nuclear translocation, and subsequent activation of Wnt target genes, thereby contributing to cancer progression and chemoresistance, particularly in colon cancer.[1][2] This document outlines the use of tools such as the specific small molecule inhibitor Mastl-IN-3 and shRNA-mediated knockdown to probe this interaction, presenting quantitative data from key studies and detailed methodologies for replication and further exploration.
V. Introduction
The Wnt/β-catenin signaling pathway is fundamental to embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, most notably colorectal cancer. The pathway's central event is the regulation of the transcriptional coactivator β-catenin. In the absence of a Wnt ligand, a cytoplasmic "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Wnt ligand binding to its receptor complex initiates a cascade that leads to the inhibition of this destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF family transcription factors to drive the expression of target genes like c-Myc and Cyclin D1.
MASTL is a serine/threonine kinase primarily known for its role in the G2/M checkpoint of the cell cycle.[1] Recent studies, however, have established a functional link between MASTL overexpression and the hyperactivation of the Wnt/β-catenin pathway.[2][3][4] Research by Uppada et al. (2018) demonstrated that MASTL expression is significantly increased in colon cancer and correlates with poor prognosis.[1][2] Their work established that MASTL facilitates colon cancer progression by promoting Wnt/β-catenin signaling.[1][2] This guide will dissect the molecular mechanism of this interaction and provide the necessary technical information for researchers to investigate this pathway.
VI. Molecular Mechanism of Interaction
The core of the interaction between MASTL and the Wnt/β-catenin pathway lies in the regulation of GSK3β. MASTL expression leads to the inhibitory phosphorylation of GSK3β at the Serine 9 residue. This phosphorylation event inactivates GSK3β, thereby disrupting the β-catenin destruction complex. As a result, β-catenin is no longer primed for degradation, leading to its stabilization and accumulation in the cytoplasm. Subsequently, β-catenin translocates to the nucleus, where it activates the transcription of Wnt target genes. Depletion of MASTL, via shRNA for instance, reverses this process; it leads to a decrease in p-GSK3β (Ser9), thereby activating the kinase and promoting β-catenin degradation and a subsequent reduction in Wnt signaling activity.[2][5]
Signaling Pathway Diagram
Caption: MASTL kinase promotes Wnt/β-catenin signaling by inactivating GSK3β.
VII. Quantitative Data
The following tables summarize quantitative data regarding MASTL inhibitors and the effects of MASTL depletion on the Wnt/β-catenin pathway, primarily derived from studies on colon cancer cell lines.
Table 1: Potency of MASTL Inhibitor
| Compound | Target | Assay Type | pIC50 (M) | Reference |
|---|---|---|---|---|
| This compound | MASTL | Kinase Assay | 9.10 | MedChemExpress Datasheet |
(Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.)
Table 2: Effect of MASTL Depletion on Wnt/β-catenin Signaling Components (Western Blot)
| Cell Line | Condition | Protein Analyzed | Change vs. Control | Reference |
|---|---|---|---|---|
| HCT116 | shMASTL | p-GSK3β (Ser9) | Decreased | Uppada et al., 2018 |
| HCT116 | shMASTL | Total β-catenin | Decreased | Uppada et al., 2018 |
| HCT116 | shMASTL | Nuclear β-catenin | Decreased | Uppada et al., 2018 |
| HCT116 | shMASTL | c-Myc | Decreased | Uppada et al., 2018 |
| SW620 | shMASTL | p-GSK3β (Ser9) | Decreased | Uppada et al., 2018 |
| SW620 | shMASTL | Total β-catenin | Decreased | Uppada et al., 2018 |
| SW620 | shMASTL | Nuclear β-catenin | Decreased | Uppada et al., 2018 |
| SW620 | shMASTL | c-Myc | Decreased | Uppada et al., 2018 |
(Note: "Decreased" indicates a reduction in protein levels as observed by immunoblotting.)
Table 3: Effect of MASTL Depletion on β-catenin/TCF Transcriptional Activity (Luciferase Reporter Assay)
| Cell Line | Condition | Reporter Assay | Fold Change in Activity vs. Control | Reference |
|---|---|---|---|---|
| HCT116 | shMASTL | TOP-Flash | ~2.5-fold decrease | Uppada et al., 2018 |
| SW620 | shMASTL | TOP-Flash | ~3.0-fold decrease | Uppada et al., 2018 |
(Note: Data are approximate values interpreted from published graphs in Uppada et al., 2018.[2])
VIII. Experimental Protocols
The following protocols are based on the methodologies described by Uppada et al., 2018, and are intended for the investigation of the MASTL-Wnt/β-catenin axis in colon cancer cell lines such as HCT116 and SW620.[2]
shRNA-Mediated Knockdown of MASTL
This protocol describes the generation of stable cell lines with reduced MASTL expression.
Workflow Diagram:
References
- 1. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Mastl-IN-3 and Mastl Kinase in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic entry and progression. Emerging evidence has illuminated a pivotal role for Mastl in the DNA damage response (DDR), specifically in the recovery from DNA damage-induced cell cycle checkpoints. Mastl does not participate in the initial activation of the DDR; instead, it is essential for the timely resumption of the cell cycle after DNA repair. The kinase's primary mechanism of action involves the inhibition of the PP2A-B55 phosphatase complex, which in turn maintains the phosphorylation of CDK1 substrates necessary for mitotic entry. This guide provides an in-depth technical overview of Mastl's function in the DDR, the effects of its inhibition by compounds such as Mastl-IN-3 and its analogues, and detailed experimental protocols for studying this pathway.
The Mastl Signaling Pathway in DNA Damage Response
Upon DNA damage, the cell activates a complex signaling network, the DDR, to arrest the cell cycle and facilitate repair. Key kinases such as ATM and ATR are activated and phosphorylate a cascade of downstream targets, including Chk1 and Chk2, leading to cell cycle arrest.[1] Mastl's role is primarily in the subsequent phase of this response: checkpoint recovery.
Mechanism of Mastl-Mediated Checkpoint Recovery
Mastl facilitates recovery from the G2/M checkpoint by inhibiting the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit.[2][3][4] This is achieved through the phosphorylation of its substrates, ARPP19 and ENSA, which then directly bind to and inhibit PP2A-B55.[2][5] The inhibition of PP2A-B55 prevents the dephosphorylation of CDK1 substrates, thereby promoting entry into mitosis once DNA repair is complete.[1][2][6] Downregulation or inhibition of Mastl delays mitotic entry after DNA damage.[2] Conversely, constitutively active Mastl can accelerate mitotic entry even in the presence of DNA damage.[2]
Regulation of Mastl by the DNA Damage Response
The DDR exerts direct control over Mastl activity. DNA damage has been shown to inhibit Mastl kinase activity.[6][7] Paradoxically, DNA damage also leads to an upregulation of Mastl protein levels.[1][8] This increase in Mastl protein is due to enhanced protein stability, mediated by the dissociation of the E3 ubiquitin ligase E6AP from Mastl.[1] This dissociation is triggered by the ATM-dependent phosphorylation of E6AP, suggesting a feedback mechanism where the DDR initially inhibits Mastl activity but also primes the cell for recovery by increasing Mastl protein levels.[1]
Pharmacological Inhibition of Mastl in the DNA Damage Response
The development of small molecule inhibitors targeting Mastl has provided valuable tools to probe its function and explore its therapeutic potential. This compound and its analogues, such as MKI-1, have been instrumental in these studies.
Effects of Mastl Inhibition
Inhibition of Mastl kinase activity phenocopies Mastl depletion. In cancer cells, treatment with Mastl inhibitors leads to:
-
Mitotic Catastrophe: By preventing the inhibition of PP2A-B55, Mastl inhibitors cause premature dephosphorylation of CDK1 substrates, leading to mitotic defects and ultimately cell death.[9][10][11]
-
Increased DNA Damage Signaling: Inhibition of Mastl can lead to an increase in markers of DNA damage signaling, such as the phosphorylation of Chk2.[12][13]
-
Sensitization to Chemotherapy and Radiation: By preventing checkpoint recovery, Mastl inhibitors can enhance the efficacy of DNA damaging agents like cisplatin (B142131) and ionizing radiation.[4][10][12][13]
Quantitative Data on Mastl Inhibitors
The following table summarizes key quantitative data for a known Mastl inhibitor.
| Inhibitor | Target | In Vitro IC50 | Cellular IC50 | Cell Line | Reference |
| MKI-1 | Mastl | 9.9 µM | Not Reported | Not Applicable | [2][7] |
| MKI-2 | Mastl | 37.44 nM | 142.7 nM | Breast Cancer Cells | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Mastl in the DNA damage response.
Immunodepletion of Mastl from Xenopus Egg Extracts
Xenopus egg extracts provide a powerful in vitro system to study cell cycle events, including the DNA damage response.
Protocol:
-
Antibody-Bead Conjugation: Covalently couple anti-Mastl antibody to Protein A Dynabeads.
-
Incubation: Add 50 µL of CSF-arrested Xenopus egg extract to the antibody-coupled beads. Incubate on ice for 1.5 hours with occasional mixing.
-
Depletion: Use a magnet to collect the beads and transfer the supernatant (depleted extract) to a fresh tube. Repeat the incubation with fresh antibody-coupled beads two more times to ensure complete depletion.
-
Verification: Analyze a small aliquot of the depleted extract by Western blotting to confirm the absence of Mastl protein.
In Vitro Kinase Assay for Mastl Activity
This assay measures the ability of Mastl to phosphorylate its substrate.
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
Kinase Reaction: In a 96-well plate, combine recombinant Mastl kinase, its substrate (e.g., recombinant ENSA), and the reaction buffer.
-
ATP Initiation: Start the reaction by adding ATP to a final concentration of 10 µM.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods such as ADP-Glo Kinase Assay, which measures ADP production, or by Western blotting with a phospho-specific antibody.
Cell Viability Assay (MTT/WST-8)
These colorimetric assays are used to assess the effect of Mastl inhibitors on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the Mastl inhibitor (e.g., this compound) and/or a DNA damaging agent (e.g., cisplatin, etoposide). Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
WST-8 Assay: Add WST-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot Analysis of Chk2 Phosphorylation
This method is used to quantify the activation of the DNA damage checkpoint in response to Mastl inhibition.
Protocol:
-
Cell Treatment: Treat cells with a DNA damaging agent to induce Chk2 phosphorylation. Co-treat with a Mastl inhibitor or vehicle control.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total Chk2 to normalize for protein loading.
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. The level of Chk2 phosphorylation can be expressed as the ratio of phospho-Chk2 to total Chk2.
Conclusion
Mastl kinase is a key player in the recovery from the DNA damage checkpoint, making it an attractive target for cancer therapy, particularly in combination with DNA damaging agents. The inhibition of Mastl, as exemplified by compounds like this compound, disrupts the normal DNA damage response, leading to mitotic catastrophe and enhanced cell death in cancer cells. The experimental protocols outlined in this guide provide a framework for the continued investigation of Mastl's role in genome integrity and for the development of novel therapeutic strategies targeting this pathway.
References
- 1. Protein Immunodepletion and Complementation in Xenopus laevis Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Anti-apoptotic Activity and Proteasome-mediated Degradation of Xenopus Mcl-1 Protein in Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Protein Immunodepletion and Complementation in Xenopus laevis Egg Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. immune-system-research.com [immune-system-research.com]
- 10. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery | eLife [elifesciences.org]
- 11. benchchem.com [benchchem.com]
- 12. The ATM-E6AP-MASTL axis mediates DNA damage checkpoint recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
In-Depth Technical Guide: Anti-proliferative Activity of MASTL Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the anti-proliferative activity of inhibitors targeting Microtubule-associated serine/threonine kinase-like (MASTL).
Note on Mastl-IN-3: Initial searches identified this compound as a potent MASTL inhibitor with a pIC50 of 9.10 M, referenced as compound 60 in patent WO2022260441A1. However, detailed public data on its specific anti-proliferative activities, the experimental protocols used for its characterization, and its precise mechanism of action are not available in accessible scientific literature or databases.
Therefore, this guide will focus on a well-characterized and published MASTL inhibitor, MKI-1 , to provide a comprehensive understanding of the anti-proliferative effects of MASTL inhibition, in line with the core requirements of this technical guide.
Core Topic: Anti-proliferative Activity of MKI-1, a Novel MASTL Inhibitor
MKI-1 is a recently identified small molecule inhibitor of MASTL that has demonstrated both anti-tumor and radiosensitizing activities in breast cancer models. Its mechanism of action is centered on the activation of Protein Phosphatase 2A (PP2A), a key tumor suppressor.[1]
Data Presentation: Quantitative Anti-proliferative and Kinase Inhibition Data
The following tables summarize the key quantitative data for MKI-1.
| Compound | Target Kinase | IC50 (µM) | Assay Type |
| MKI-1 | MASTL | 9.9 | in vitro kinase assay |
Table 1: In vitro Kinase Inhibitory Activity of MKI-1. This table shows the half-maximal inhibitory concentration (IC50) of MKI-1 against MASTL kinase.
| Cell Line | Treatment | IC50 (µM) | Assay Type |
| MCF7 (Breast Cancer) | MKI-1 | Not explicitly stated, but effective at 15 µM | Cell Viability / Proliferation |
| T47D (Breast Cancer) | MKI-1 | Not explicitly stated, but effective at 15 µM | Cell Viability / Proliferation |
Table 2: Anti-proliferative Activity of MKI-1 in Breast Cancer Cell Lines. While specific IC50 values for cell proliferation were not provided in the primary literature, the effective concentration for observing phenotypic effects was reported.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Protocol:
-
Seed breast cancer cells (e.g., MCF7, T47D) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., MKI-1) or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
2. In Vitro Kinase Assay
-
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Protocol:
-
Prepare a reaction mixture containing purified recombinant MASTL kinase, a suitable substrate (e.g., a generic kinase substrate like myelin basic protein or a specific substrate if known), and ATP in a kinase buffer.
-
Add various concentrations of the test inhibitor (e.g., MKI-1) or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction and incubate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (with ³²P-ATP), ELISA-based assays with phospho-specific antibodies, or luminescence-based assays that measure the amount of remaining ATP.
-
Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.
-
3. Immunoblotting
-
Objective: To detect and quantify the levels of specific proteins in cell lysates to assess the downstream effects of inhibitor treatment.
-
Protocol:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ENSA, c-Myc, β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualization
Signaling Pathway of MASTL Inhibition by MKI-1
Caption: MKI-1 inhibits MASTL, leading to PP2A activation and subsequent c-Myc degradation, ultimately reducing cell proliferation.
Experimental Workflow for Assessing Anti-proliferative Activity
Caption: Workflow for evaluating the anti-proliferative effects of a MASTL inhibitor using a cell viability assay.
References
Unraveling Mitotic Progression: A Technical Guide to the Potent MASTL Inhibitor, Mastl-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of mitotic entry and progression. Its inhibition presents a compelling strategy for both fundamental research into cell division and the development of novel anti-cancer therapeutics. This technical guide provides an in-depth overview of the use of MASTL inhibitors for studying mitotic progression, with a specific focus on the potent inhibitor Mastl-IN-3. While detailed public data on this compound is emerging, this document consolidates the current understanding of MASTL's function, the expected mechanistic consequences of its inhibition, and provides established experimental protocols and data from related MASTL inhibitors to guide future research.
Introduction: The Role of MASTL in Mitosis
MASTL kinase is a pivotal component of the signaling network that governs the transition into and maintenance of the mitotic state.[1][2] Its primary function is to ensure the robust phosphorylation of substrates of Cyclin-dependent kinase 1 (CDK1), the master regulator of mitosis.[3][4] This is achieved through the indirect inhibition of the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55).[1][3]
The MASTL-ENSA/ARPP19-PP2A signaling axis is central to this process. Upon activation at the onset of mitosis, MASTL phosphorylates its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2][3] This phosphorylation event transforms ENSA and ARPP19 into potent inhibitors of PP2A-B55.[1][3] The subsequent suppression of PP2A-B55 activity prevents the dephosphorylation of CDK1 substrates, thereby maintaining a high level of phosphorylation required for mitotic events such as chromosome condensation, spindle assembly, and nuclear envelope breakdown.[3][5] Dysregulation of MASTL is linked to chromosomal instability and is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[6][7][8]
This compound: A Potent and Specific Inhibitor
This compound (also known as compound 60) has been identified as a highly potent inhibitor of MASTL kinase.[9] While extensive peer-reviewed studies detailing its cellular effects are not yet widely available, its high potency suggests it can serve as a valuable tool for dissecting the intricate roles of MASTL in mitotic progression.
Quantitative Data
The primary quantitative data available for this compound is its high inhibitory potency against the MASTL kinase. For the purpose of comparison, the following table includes data for other known MASTL inhibitors.
| Inhibitor | Target | In Vitro IC50 / pIC50 | Cellular IC50 | Reference |
| This compound | MASTL | pIC50: 9.10 M | Not Available | [9] |
| MKI-2 | MASTL | 37.44 nM | 142.7 nM | [10][11] |
| GKI-1 | MASTL | ~10 µM | Not Available | [10] |
Table 1: Potency of Selected MASTL Inhibitors. This table provides a comparison of the in vitro and cellular inhibitory concentrations of various MASTL inhibitors. The high pIC50 of this compound indicates strong binding affinity to the MASTL kinase.
Signaling Pathways and Experimental Workflows
The MASTL Signaling Pathway in Mitosis
The core signaling pathway involving MASTL is a critical control module for mitotic progression. Its inhibition by compounds like this compound is expected to reverse its downstream effects, leading to premature dephosphorylation of CDK1 substrates and subsequent mitotic defects.
Experimental Workflow for Studying MASTL Inhibition
A typical experimental workflow to investigate the effects of a MASTL inhibitor like this compound on mitotic progression involves several key steps, from initial cell treatment to detailed phenotypic analysis.
Detailed Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound, based on established methods for studying other MASTL inhibitors and mitotic progression.
Cell Culture and Synchronization
-
Cell Lines: Human cervical cancer cells (HeLa), breast cancer cells (MCF7), or osteosarcoma cells (U2OS) are commonly used models.[12]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[3]
-
Synchronization: For studies requiring a population of cells at a specific cell cycle stage, synchronization can be achieved. A common method is a double thymidine (B127349) block to arrest cells at the G1/S boundary. Briefly, cells are treated with 2 mM thymidine for 18 hours, washed, and released into fresh medium for 9 hours, followed by a second treatment with 2 mM thymidine for 17 hours. Release from the second block allows cells to proceed synchronously through the cell cycle.
Western Blot Analysis of MASTL Activity
This protocol is used to assess the phosphorylation status of MASTL substrates as a readout of its activity.
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ENSA (Ser67) or phospho-ARPP19 (Ser62), and total MASTL. A loading control like β-actin or GAPDH should also be probed.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Immunofluorescence Microscopy for Mitotic Phenotypes
This method allows for the visualization of cellular structures to assess mitotic defects.
-
Cell Plating: Cells are grown on glass coverslips.
-
Treatment: Cells are treated with this compound.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.25% Triton X-100 in PBS.
-
Staining: Cells are incubated with primary antibodies against α-tubulin (to visualize the mitotic spindle) and a DNA stain such as DAPI (to visualize chromosomes).
-
Imaging: Coverslips are mounted and imaged using a fluorescence microscope. Analysis focuses on spindle morphology, chromosome alignment at the metaphase plate, and the presence of lagging chromosomes or micronuclei.
Cell Cycle Analysis by Flow Cytometry
This technique quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Both adherent and floating cells are collected after treatment.
-
Fixation: Cells are fixed in ice-cold 70% ethanol.
-
Staining: Fixed cells are stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. Inhibition of MASTL is expected to cause an accumulation of cells in the G2/M phase, followed by potential mitotic slippage and the appearance of polyploid cells.[5]
Expected Outcomes of MASTL Inhibition with this compound
Based on studies with other MASTL inhibitors and siRNA-mediated knockdown, treatment of cells with a potent inhibitor like this compound is anticipated to result in:
-
Decreased Phosphorylation of ENSA and ARPP19: This is a direct biochemical consequence of MASTL inhibition.
-
Mitotic Arrest: Cells may arrest in mitosis due to the activation of the spindle assembly checkpoint.
-
Mitotic Defects: Prolonged inhibition can lead to chromosome mis-segregation, lagging chromosomes, and cytokinesis failure.[4]
-
Mitotic Catastrophe: In cancer cells, which are often more dependent on a robust mitotic checkpoint, sustained MASTL inhibition can lead to a form of cell death known as mitotic catastrophe.[3][13]
-
Polyploidy: Failure of cytokinesis can result in the formation of cells with 4N or greater DNA content.[4]
Conclusion
This compound, with its high potency, represents a promising new tool for the precise dissection of MASTL's functions in mitotic progression. While specific experimental data for this compound is still emerging, the established knowledge of the MASTL signaling pathway and the effects of other MASTL inhibitors provide a solid framework for its application in research. The protocols and expected outcomes detailed in this guide are intended to facilitate the design and interpretation of experiments aimed at further elucidating the critical roles of MASTL in cell cycle control and its potential as a therapeutic target in oncology.
References
- 1. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | MASTL Facilitates Mitotic Progression [reactome.org]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 11. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to MASTL Kinase in Cancer: From Core Signaling to Therapeutic Inhibition with Mastl-IN-3
Executive Summary: Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a pivotal regulator of the cell cycle, particularly mitotic entry and progression. Its primary function is to ensure the stable phosphorylation of mitotic substrates by counteracting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme (PP2A-B55). MASTL accomplishes this through a conserved signaling cascade involving the phosphorylation of its key substrates, ARPP19 and ENSA. Dysregulation of MASTL is linked to chromosomal instability, tumorigenesis, and resistance to cancer therapies, making it a compelling target for drug development. Upregulation of MASTL has been observed in numerous cancers, including breast, oral, and gastric cancer, where it often correlates with aggressive features and poor patient prognosis.[1][2] Beyond its canonical role in mitosis, MASTL influences other oncogenic pathways, such as AKT/mTOR and Wnt/β-catenin, and has kinase-independent functions in regulating cell motility and the actin cytoskeleton.[2][3] This guide provides a comprehensive overview of MASTL's function, its role in cancer, and the therapeutic potential of its inhibition, focusing on the potent inhibitor Mastl-IN-3. It includes quantitative data for key inhibitors, detailed experimental protocols, and diagrams of core signaling pathways.
The Role of MASTL in Cell Cycle and Cancer
The Core MASTL-PP2A Signaling Axis
MASTL is a master regulator of mitosis, ensuring the fidelity of cell division.[2] During the G2/M transition, MASTL is activated and proceeds to phosphorylate two small protein substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Upon phosphorylation, these proteins become potent inhibitors of the PP2A-B55 phosphatase complex.[4] The inhibition of PP2A-B55 is critical as it is the primary phosphatase responsible for dephosphorylating and inactivating substrates of Cyclin B1/Cdk1, the master mitotic kinase.[1] By silencing PP2A-B55, the MASTL pathway ensures that Cdk1-mediated phosphorylation is sustained, allowing the cell to enter and progress through mitosis correctly.[4]
Oncogenic Functions of MASTL
The aberrant upregulation of MASTL is a common feature in many human cancers and is associated with tumor progression and resistance to therapy.[1][5]
-
Genomic Instability: Overactive MASTL signaling can lead to mitotic errors, chromosomal instability, and aneuploidy, which are hallmarks of cancer.[4]
-
Oncogenic Pathway Regulation: MASTL has been shown to influence key cancer-related signaling pathways. Its deregulation is linked to the PI3K/AKT/mTOR and Wnt/β-catenin pathways, promoting increased proliferation.[2]
-
Metastasis and Motility: Recent studies have uncovered a kinase-independent role for MASTL. It can promote cell contractility, motility, and invasion by associating with the myocardin-related transcription factor A (MRTF-A) and regulating its activity, which in turn controls the expression of genes related to the actomyosin (B1167339) cytoskeleton, such as Rho guanine (B1146940) nucleotide exchange factor 2 (GEF-H1).[3][6]
-
Chemoresistance: MASTL is involved in the DNA damage response. Its inhibition can prevent cells from re-entering the cell cycle after damage, thereby sensitizing cancer cells to therapies like radiation and certain chemotherapies.[1][5][7]
Pharmacological Inhibition of MASTL
The central role of MASTL in promoting mitotic progression and its frequent overexpression in tumors make it an attractive therapeutic target.[8] Inhibition of MASTL's kinase activity is expected to reactivate PP2A, leading to premature dephosphorylation of Cdk1 substrates, mitotic collapse, and ultimately, cell death (mitotic catastrophe) specifically in highly proliferative cancer cells.[1]
This compound and Other Key Inhibitors
Several small-molecule inhibitors targeting MASTL have been developed. This compound is a recently identified, highly potent inhibitor.[9] While detailed studies are emerging, its potency suggests significant potential. Other well-characterized inhibitors like MKI-1 and MKI-2 serve as important tools for studying MASTL function and as foundational compounds for further drug development.[7][10]
Quantitative Data on MASTL Inhibitors
The efficacy of various MASTL inhibitors has been quantified using in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are critical metrics for comparing their potency.
| Inhibitor | Assay Type | Potency (IC50 / EC50) | Reference(s) |
| This compound | Biochemical | pIC50 = 9.10 (IC50 ≈ 0.79 nM) | [9][11] |
| MKI-2 | Recombinant Kinase | IC50 = 37.44 nM | [10][12][13] |
| Cellular | IC50 = 142.7 nM | [10][12][13][14] | |
| Flavopiridol | In Vitro Kinase | EC50 = 82.1 nM | [15] |
| MKI-1 | Recombinant Kinase | IC50 = 9.9 µM | [8] |
| AT13148 | Multi-AGC Kinase | IC50 (Akt1) = 38 nM | [16][17] |
Note: AT13148 is a multi-AGC kinase inhibitor, not specific to MASTL, but has been used as a positive control in MASTL inhibition assays.[5]
Key Experimental Protocols
Investigating MASTL function and the efficacy of its inhibitors requires a suite of specialized assays.
In Vitro Kinase Activity Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which directly correlates with kinase activity.[18][19][20]
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP generated by the kinase is converted into ATP, which is then used by a luciferase to produce a light signal proportional to the kinase activity.[18]
Methodology:
-
Kinase Reaction Setup: In a 384-well plate, combine the recombinant MASTL enzyme, its substrate (e.g., a peptide derived from ENSA or a universal substrate), and ATP in a kinase reaction buffer. Add the test inhibitor (e.g., this compound) at various concentrations. Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Reaction Termination: Add an equal volume of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP. Incubate for 40 minutes at room temperature.[21]
-
ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin needed for light production. Incubate for 30-60 minutes at room temperature.[21]
-
Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP produced and thus the MASTL activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to confirm that a drug binds to its intended target within the complex environment of a cell.[22][23]
Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability.[22] When cells are heated, proteins denature and aggregate. A stabilized protein will remain soluble at higher temperatures compared to its unbound state. This thermal shift can be detected and quantified.[24][25]
Methodology:
-
Cell Treatment: Culture cells of interest (e.g., a breast cancer cell line) and treat them with the MASTL inhibitor (e.g., this compound) or a vehicle control (DMSO) for a specified time (e.g., 1-3 hours).[26]
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3-4 minutes) using a thermal cycler, followed by cooling at room temperature.[25]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or the addition of a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., >12,000 x g) to pellet the aggregated, denatured proteins and cell debris.[26]
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Quantify the amount of soluble MASTL protein remaining at each temperature for both the vehicle- and inhibitor-treated samples using Western blotting.
-
Data Analysis: Plot the amount of soluble MASTL against temperature for both conditions. A shift in the melting curve to higher temperatures in the inhibitor-treated sample confirms target engagement.
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the ability of cells to migrate through a porous membrane, with an additional extracellular matrix layer to assess invasion.[27][28]
Principle: Cells are seeded in the upper chamber of a Transwell insert. The lower chamber contains a chemoattractant (e.g., serum). Cells migrate through the pores in the membrane towards the chemoattractant. For invasion assays, the membrane is coated with a matrix gel (e.g., Matrigel), which cells must degrade to pass through.[28][29]
Methodology:
-
Preparation: Rehydrate Transwell inserts (typically with 8 µm pores) in serum-free medium. For invasion assays, coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium containing the MASTL inhibitor or vehicle control. Seed a defined number of cells (e.g., 1 x 10⁵) into the upper chamber of each insert.[30]
-
Assay Assembly: Place the inserts into the wells of a 24-well plate, with the lower chambers containing medium supplemented with a chemoattractant (e.g., 10% FBS).[29]
-
Incubation: Incubate the plate at 37°C for a period suitable for the cell type (e.g., 12-48 hours) to allow for migration/invasion.[30]
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.[29]
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with a fixative like methanol. Stain the cells with a solution such as Crystal Violet.
-
Quantification: Wash the inserts to remove excess stain. Count the number of stained, migrated cells in several microscopic fields for each membrane. The results can be expressed as the average number of migrated cells per field.
Visualizing MASTL Pathways and Workflows
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. rupress.org [rupress.org]
- 4. scbt.com [scbt.com]
- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 6. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. search.library.northwestern.edu [search.library.northwestern.edu]
- 13. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MASTL inhibitor(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. AT13148 is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
- 19. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 20. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 21. promega.com [promega.com]
- 22. benchchem.com [benchchem.com]
- 23. annualreviews.org [annualreviews.org]
- 24. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 28. clyte.tech [clyte.tech]
- 29. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Studying MASTL Inhibition in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of MASTL inhibitors, exemplified by a hypothetical compound Mastl-IN-3, in cell culture experiments. The protocols outlined below detail the investigation of the compound's effects on cell viability, cell cycle progression, and relevant signaling pathways.
Scientific Background
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[3] This phosphorylation event leads to the inhibition of the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit (PP2A-B55).[1][3] The inactivation of PP2A-B55 is crucial for maintaining the phosphorylation of cyclin-dependent kinase 1 (Cdk1) substrates, which is essential for proper entry into and progression through mitosis.[1][4]
Dysregulation of MASTL has been implicated in various cancers, where its upregulation is often associated with chromosomal instability and poor patient prognosis.[2][3] Consequently, MASTL has emerged as a promising therapeutic target for cancer treatment.[2][5] The inhibition of MASTL is expected to reactivate PP2A, leading to premature dephosphorylation of Cdk1 substrates, mitotic catastrophe, and ultimately, cancer cell death.[1][6] Beyond its role in mitosis, MASTL has also been linked to the regulation of other oncogenic signaling pathways, including AKT/mTOR and Wnt/β-catenin.[2][3]
Data Presentation
The following table summarizes hypothetical quantitative data for a representative MASTL inhibitor, this compound, across various cancer cell lines. This table is intended to serve as a template for researchers to record their experimental findings.
| Cell Line | Cancer Type | IC50 (nM) | Optimal Treatment Concentration (nM) | Treatment Duration (hours) |
| MCF7 | Breast Cancer | 150 | 250 | 48 |
| T47D | Breast Cancer | 220 | 350 | 48 |
| BT474 | Breast Cancer | 180 | 300 | 48 |
| SKBR3 | Breast Cancer | 350 | 500 | 48 |
| HCC1937 | Breast Cancer | 410 | 600 | 48 |
| HCT116 | Colon Cancer | 120 | 200 | 72 |
| DLD1 | Colon Cancer | 250 | 400 | 72 |
| HeLa | Cervical Cancer | 90 | 150 | 48 |
Experimental Protocols
Cell Culture and Maintenance
A variety of human cancer cell lines can be used to evaluate the efficacy of MASTL inhibitors.
-
Cell Lines: MCF7, T47D, BT474, SKBR3 (breast cancer), HCT116, DLD1 (colon cancer), HeLa (cervical cancer). Normal cell lines like human dermal fibroblasts (HDFn) or MCF10A can be used as controls.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Mycoplasma Testing: Regularly test cell lines for mycoplasma contamination to ensure data integrity.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a DMSO-treated vehicle control.
-
MTS/MTT Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the impact of this compound on cell cycle progression.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Rehydrate the cells in PBS, treat with RNase A, and stain with propidium (B1200493) iodide (PI).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population would suggest mitotic catastrophe.
Western Blot Analysis
This technique is used to investigate the effect of this compound on the MASTL signaling pathway.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the MASTL pathway (e.g., p-ENSA, total ENSA, MASTL, cleaved PARP, and a loading control like GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis can be performed to quantify changes in protein expression levels. A decrease in p-ENSA and an increase in cleaved PARP would be indicative of MASTL inhibition and apoptosis induction, respectively.
Visualizations
Figure 1: The MASTL signaling pathway and the mechanism of action of a MASTL inhibitor.
Figure 2: A generalized experimental workflow for the evaluation of a MASTL inhibitor.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. MASTL - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Use of MASTL Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2][3] It plays a key role by phosphorylating substrates like α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][3][4] This action inhibits the tumor suppressor Protein Phosphatase 2A (PP2A), specifically the PP2A-B55 complex, which is essential for maintaining the phosphorylation of mitotic proteins and ensuring mitotic integrity.[1][2][3][5][6] Due to its frequent overexpression in various cancers and its role in promoting oncogenic properties like chromosomal instability, MASTL has emerged as an attractive therapeutic target.[1][3][5][6]
This document provides detailed protocols for the in vitro application of MASTL inhibitors, using MKI-2 , a potent and selective MASTL inhibitor, as the primary example.[1][7] While the query specified "Mastl-IN-3," publicly available literature extensively details the characteristics and use of inhibitors like MKI-1 and MKI-2. MKI-2, in particular, demonstrates high potency with IC50 values in the nanomolar range.[1][7]
MASTL Signaling Pathway
The primary kinase-dependent function of MASTL is the regulation of the PP2A-B55 phosphatase during mitosis.[4][6] Activation of MASTL leads to the phosphorylation of ENSA/ARPP19, which then binds to and inhibits PP2A-B55.[2][4][6] This inhibition is crucial for preventing the premature dephosphorylation of substrates of cyclin-dependent kinase 1 (CDK1), thereby sustaining the mitotic state.[2] Dysregulation of this pathway is linked to oncogenesis.[5][6] MASTL also has reported kinase-independent functions, including the regulation of cell contractility and motility through the MRTF-A/SRF signaling pathway.[8][9]
Quantitative Data: In Vitro Activity of MASTL Inhibitors
The efficacy of various compounds targeting MASTL kinase has been quantified through in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are key parameters for comparison.
| Inhibitor | Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| MKI-2 | In Vitro Kinase Assay | Recombinant MASTL | 37.44 nM (IC50) | [1][7] |
| MKI-2 | Cellular Assay (p-ENSA) | Breast Cancer Cells | 142.7 nM (IC50) | [1][7] |
| MKI-1 | In Vitro Kinase Assay | Recombinant MASTL | 9.9 µM (IC50) | [3] |
| GKI-1 | In Vitro Kinase Assay | Recombinant MASTL | 5-9 µM (IC50) | [10] |
| Palbociclib | In Vitro Kinase Assay | Recombinant MASTL | 10.51 µM (EC50) | [11][12] |
| Enzastaurin | In Vitro Kinase Assay | Recombinant MASTL | 17.13 µM (EC50) | [11][12] |
| Flavopiridol | In Vitro Kinase Assay | Recombinant MASTL | 82.1 nM (EC50) | [13] |
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies MASTL kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the direct inhibitory effect of a compound on recombinant MASTL kinase activity and calculate its in vitro IC50 value.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted into a luminescent signal, which is proportional to kinase activity.
Materials:
-
MASTL kinase enzyme system kit (e.g., Promega)
-
Recombinant MASTL kinase (e.g., 25 ng per reaction)[11]
-
Substrate (e.g., 0.1 µg/µL)[11]
-
ATP (e.g., 10 µM)[11]
-
1X Kinase Buffer
-
This compound (or other inhibitor) at various concentrations (e.g., 1.56 to 50 µM)[11]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well solid white plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the MASTL inhibitor in 1X kinase buffer.
-
In a 96-well plate, add the inhibitor solution, MASTL kinase, substrate, and ATP.[11] Include control wells with DMSO instead of the inhibitor.
-
Initiate the kinase reaction and incubate the plate at the recommended temperature and time (e.g., 60 minutes at room temperature).
-
Stop the reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[11]
Cellular MASTL Activity Assay (Immunofluorescence)
This assay measures the phosphorylation of ENSA, a direct substrate of MASTL, within cells to determine the inhibitor's cellular efficacy.
Objective: To assess the ability of an inhibitor to block MASTL activity in a cellular context and determine its cellular IC50.
Principle: Cells are treated with the inhibitor, and the level of phosphorylated ENSA (p-ENSA) is detected using a specific antibody and visualized by immunofluorescence microscopy. The fluorescence intensity correlates with cellular MASTL activity.
Materials:
-
Breast cancer cell line (e.g., MCF7)[1]
-
Cell culture medium and supplements
-
This compound (or other inhibitor) at various concentrations
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-ENSA (Ser67)[1]
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope or High-Content Analysis (HCA) system[1]
Protocol:
-
Seed MCF7 cells on coverslips or in appropriate imaging plates.
-
Arrest cells in mitosis by treating with colcemide (80 ng/mL) for approximately 14 hours.[1][14]
-
During the mitotic arrest, co-treat the cells with various concentrations of the MASTL inhibitor or DMSO as a control.[1][14]
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking solution.
-
Incubate with the primary anti-phospho-ENSA antibody overnight at 4°C.
-
Wash and incubate with the fluorescently-labeled secondary antibody and DAPI.
-
Mount the coverslips and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of p-ENSA per cell. Analyze the dose-response curve to determine the cellular IC50.[1]
Cell Viability Assay (WST-8 or MTT Assay)
This assay evaluates the cytotoxic effect of the MASTL inhibitor on cancer cells.
Objective: To measure the impact of MASTL inhibition on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF7)[11]
-
96-well cell culture plates
-
This compound (or other inhibitor)
-
WST-8 or MTT assay kit
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations for a specified period (e.g., 72 hours).[1]
-
Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
For MTT assays, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the viability of control (DMSO-treated) cells and plot against inhibitor concentration to determine the dose-dependent effect.
Cell Cycle and Apoptosis Analysis
Inhibition of MASTL is expected to cause mitotic defects, leading to cell cycle arrest and eventual cell death (mitotic catastrophe or apoptosis).[1][3]
Objective: To determine the effect of the MASTL inhibitor on cell cycle distribution and the induction of apoptosis.
Protocol (Cell Cycle):
-
Treat cells with the inhibitor for 24-48 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. Inhibition by Enzastaurin has been shown to cause G2/M arrest, while Palbociclib caused G1 arrest.[11][14]
Protocol (Apoptosis):
-
Treat cells with the inhibitor as desired.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The results will distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic natural compounds Enzastaurin and Palbociclib inhibit MASTL kinase activity preventing breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mastl-IN-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] Its primary function is to phosphorylate and activate endosulfine alpha (ENSA) and ARPP19, which in turn inhibit the protein phosphatase 2A (PP2A) complex.[2] This inhibition is essential for maintaining the phosphorylation of key mitotic proteins, ensuring proper entry into and progression through mitosis.[1][2]
Overexpression of Mastl has been observed in various cancers, including breast, oral, and colon cancer, and is often associated with poor prognosis and tumor progression.[1] Mastl not only plays a role in chromosomal instability but also influences other oncogenic signaling pathways such as AKT/mTOR and Wnt/β-catenin.[2][3] Consequently, Mastl has emerged as a promising therapeutic target for cancer treatment.[3]
Mastl-IN-3 is a potent and selective inhibitor of Mastl kinase. This document provides detailed application notes and protocols for the use of this compound in cancer cell line research.
Data Presentation
In Vitro Activity of this compound
This compound is a highly potent inhibitor of the Mastl kinase.
| Compound | Target | IC50 | pIC50 | Reference |
| This compound | MASTL | ~0.79 nM | 9.10 M | [4] |
Note: The IC50 value was calculated from the provided pIC50.
Anti-proliferative Activity of MASTL Inhibitors in Cancer Cell Lines
While specific anti-proliferative IC50 values for this compound in various cancer cell lines are not yet publicly available, the following table provides data for other known MASTL inhibitors to serve as a reference for expected potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKI-2 | MCF7 | Breast Cancer | 56 | [5] |
| MKI-2 | BT549 | Breast Cancer | 124 | [5] |
| MKI-2 | MDA-MB468 | Breast Cancer | 89 | [5] |
| MKI-2 | 4T1 | Mouse Breast Cancer | 78 | [5] |
| Flavopiridol (FLV) | Not specified | Not specified | 82.1 (EC50) | [6] |
| Pfizer Compound [I] | MIA PaCa | Pancreatic Cancer | 1.1 | [7] |
| Pfizer Compound [II] | MIA PaCa | Pancreatic Cancer | 2.8 | [7] |
Signaling Pathways and Experimental Workflows
MASTL Signaling Pathway
The following diagram illustrates the central role of Mastl in mitotic regulation and its interaction with other key oncogenic pathways.
Caption: The MASTL signaling pathway in mitosis and its crosstalk with oncogenic pathways.
Experimental Workflow for Evaluating this compound
This diagram outlines the typical workflow for assessing the anti-cancer effects of this compound in vitro.
Caption: A generalized workflow for the in vitro evaluation of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO, final concentration ≤ 0.1%).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Clonogenic Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates
-
This compound
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low and known number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number will depend on the cell line's plating efficiency and the expected toxicity of the treatment.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Remove the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Remove the fixation solution and stain with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
Mammosphere Formation Assay
This assay is used to evaluate the effect of this compound on the cancer stem cell (CSC) population, which is capable of forming spherical colonies in non-adherent conditions.
Materials:
-
Cancer cell line of interest
-
Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates (e.g., 6-well or 24-well)
-
This compound
-
Trypsin-EDTA
-
Cell strainer (40 µm)
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension by trypsinizing adherent cells and passing them through a cell strainer.
-
-
Cell Seeding:
-
Resuspend the cells in mammosphere culture medium.
-
Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.
-
-
Compound Treatment:
-
Add this compound at the desired concentrations to the wells at the time of seeding.
-
-
Sphere Formation:
-
Incubate the plates for 5-10 days without disturbing them.
-
-
Sphere Counting and Analysis:
-
Count the number of mammospheres (typically >50 µm in diameter) in each well using a microscope.
-
The size of the spheres can also be measured as an indicator of proliferation.
-
-
Data Analysis:
-
Calculate the mammosphere formation efficiency (MFE).
-
MFE (%) = (Number of mammospheres formed / Number of cells seeded) x 100%
-
Compare the MFE of treated groups to the control group.
-
Conclusion
This compound is a potent inhibitor of Mastl kinase, a key regulator of mitosis and a promising target in oncology. The protocols provided herein offer a framework for researchers to investigate the anti-cancer properties of this compound in various cancer cell lines. These assays will enable the determination of its anti-proliferative effects, its impact on long-term cell survival, and its potential to target the cancer stem cell population. Further investigation into the cellular mechanisms of this compound will be crucial for its development as a potential therapeutic agent.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mastl-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl-IN-3, also identified as compound 60, is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl) kinase.[1] Mastl kinase is a critical regulator of mitotic progression, and its inhibition is a promising strategy in oncology research. These application notes provide detailed protocols for the experimental use of this compound, with a focus on treatment duration. Due to the limited availability of published studies specifically detailing the use of this compound, the following protocols are based on established methodologies for similar kinase inhibitors, such as MKI-1, and should be adapted and optimized for specific experimental contexts.
Data Presentation
As specific experimental data for this compound is not widely available in peer-reviewed literature, the following table provides a proposed range of treatment durations and concentrations for initial experiments. These recommendations are extrapolated from studies on other Mastl inhibitors.
| Experiment Type | Cell Line | This compound Concentration Range (nM) | Treatment Duration Range | Readout | Reference Compound Data |
| Cell Viability Assay | Breast Cancer Cell Lines (e.g., MCF7, T47D) | 1 - 1000 | 24h, 48h, 72h | MTT, MTS, or CellTiter-Glo® Assay | MKI-1: 100 µM for 72h showed inhibition of oncogenic properties. |
| Western Blot for Phospho-ENSA | Mitotically Arrested Cells (e.g., HeLa, MCF7) | 10 - 500 | 4h, 8h, 16h, 24h | p-ENSA (Ser67) levels | MKI-1: 5-20 µM for 24h inhibited ENSA phosphorylation. |
| Cell Cycle Analysis | Proliferating Cancer Cells | 10 - 500 | 24h, 48h, 72h | DNA content by Flow Cytometry | siRNA-mediated Mastl knockdown shows effects at 48-96h. |
| Colony Formation Assay | Adherent Cancer Cell Lines | 1 - 100 | 7-14 days | Colony number and size | MKI-1 in combination with radiation was assessed over 14 days. |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound. Mastl kinase phosphorylates and activates ENSA/ARPP19, which in turn inhibits the tumor suppressor phosphatase PP2A-B55. Inhibition of Mastl by this compound leads to the activation of PP2A-B55, resulting in the dephosphorylation of CDK1 substrates and subsequent mitotic disruption.
Caption: this compound signaling pathway.
Experimental Protocols
Cell Viability Assay
This protocol outlines the determination of the effect of this compound on the viability of cancer cells over various treatment durations.
a. Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT, MTS, or CellTiter-Glo® reagent
-
Plate reader
b. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A final concentration range of 1 nM to 10 µM is recommended for initial screening. Include a DMSO vehicle control.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis of ENSA Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on its direct target by measuring the phosphorylation of ENSA.
a. Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Mitotic arresting agent (e.g., nocodazole (B1683961) or colcemide)
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ENSA (Ser67), anti-ENSA, anti-Mastl, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
b. Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a mitotic arresting agent for 12-16 hours to enrich the mitotic cell population.
-
Add this compound at the desired concentrations (e.g., 10, 100, 500 nM) to the mitotically arrested cells. Include a DMSO vehicle control.
-
Incubate for various durations, such as 4, 8, 16, and 24 hours.
-
Harvest the cells and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
Experimental Workflow Diagram
The following diagram provides a general workflow for testing the effect of this compound on cancer cells.
Caption: General experimental workflow.
References
Application Notes and Protocols for Mastl-IN-3: A Potent MASTL Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl-IN-3 is a potent small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1] MASTL is a critical regulator of mitotic entry and progression. It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the protein phosphatase 2A (PP2A) complex, a key phosphatase that dephosphorylates CDK1 substrates. By inhibiting MASTL, this compound can induce mitotic arrest and shows anti-proliferative activity, making it a valuable tool for cancer research and drug development. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in various assays.
Physicochemical and Potency Data
A clear understanding of the physicochemical properties and potency of this compound is essential for accurate and reproducible experimental design. The following table summarizes key quantitative data for this inhibitor.
| Property | Value |
| Molecular Weight | 385.37 g/mol |
| Chemical Formula | C₁₇H₁₇F₂N₉ |
| CAS Number | 2883041-26-5 |
| Potency (pIC₅₀) | 9.10 M (against MASTL) |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage Conditions | Store lyophilized powder at -20°C. Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. |
Signaling Pathway of MASTL Kinase
The diagram below illustrates the canonical signaling pathway involving MASTL kinase. Understanding this pathway is crucial for designing experiments and interpreting the effects of this compound.
MASTL Kinase Signaling Pathway Diagram
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Accurate preparation of the stock solution is critical for obtaining reliable and reproducible results in downstream assays. It is highly recommended to use fresh, anhydrous DMSO to ensure maximum solubility.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of anhydrous DMSO. For a 10 mM stock solution of this compound (MW: 385.37 g/mol ), you would dissolve 3.85 mg in 1 mL of DMSO.
-
Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial. Tightly cap the vial and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro MASTL Kinase Assay
This protocol provides a framework for an in vitro kinase assay to evaluate the inhibitory activity of this compound. This is a general protocol and may require optimization based on the specific assay platform and reagents used.
Materials:
-
Recombinant human MASTL protein
-
Substrate (e.g., recombinant ARPP19)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
ATP solution
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
96-well or 384-well assay plates (white, low-volume for luminescence assays)
-
Plate reader capable of detecting the signal from the chosen detection reagent
Experimental Workflow:
In Vitro MASTL Kinase Assay Workflow
Procedure:
-
Prepare Serial Dilutions of this compound: From your high-concentration stock solution in DMSO, prepare a serial dilution series in DMSO. Then, dilute this series into the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
Prepare Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the inhibitor wells.
-
Assay Plate Setup: To the wells of the assay plate, add the diluted this compound or vehicle control.
-
Add Kinase and Substrate: Prepare a mixture of recombinant MASTL kinase and its substrate (e.g., ARPP19) in the kinase assay buffer. Add this mixture to each well.
-
Pre-incubation: Gently mix the plate and pre-incubate for a short period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the kinase.
-
Initiate Kinase Reaction: Add the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the MASTL kinase, if known.
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a suitable plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
Protocol 3: Cell-Based Assay for this compound Activity
This protocol provides a general guideline for assessing the anti-proliferative effects of this compound in a cell-based assay. The specific cell line, seeding density, and incubation times should be optimized for your experimental system.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or opaque-walled cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare this compound Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant and low (typically ≤ 0.1%).
-
Prepare Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value by plotting the data on a dose-response curve.
Safety and Handling
This compound is a chemical compound for research use only. Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or in a chemical fume hood.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols: Western Blot for Phospho-ENSA (Ser67) Following Mastl-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated α-endosulfine (p-ENSA) at serine 67 by Western blot in cell lysates following treatment with Mastl-IN-3, a potent inhibitor of Mastl kinase.
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] A key mechanism of Mastl's function is the phosphorylation of its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1][2][3][4] Specifically, Mastl phosphorylates ENSA at serine 67 (Ser67).[5] This phosphorylation event converts ENSA into a potent inhibitor of the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit (PP2A-B55).[1][3][4][5] The inhibition of PP2A-B55 is essential for maintaining the phosphorylation of cyclin-dependent kinase 1 (Cdk1) substrates, thereby ensuring proper entry into and progression through mitosis.[2][5]
Given its role in cell cycle control, Mastl has emerged as a promising therapeutic target in oncology.[2] this compound is a potent inhibitor of Mastl kinase.[6] By inhibiting Mastl, this compound is expected to decrease the phosphorylation of ENSA, leading to the reactivation of PP2A-B55, premature dephosphorylation of mitotic substrates, and ultimately, mitotic catastrophe in cancer cells.[1][3] This protocol provides a robust method to monitor the efficacy of this compound by quantifying the levels of p-ENSA (Ser67).
Signaling Pathway
The Mastl-ENSA-PP2A signaling pathway is a linear cascade that plays a pivotal role in the G2/M transition and mitotic progression. The following diagram illustrates the core interactions.
Caption: The Mastl-ENSA-PP2A signaling cascade and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for assessing the effect of this compound on p-ENSA levels is depicted below.
Caption: A comprehensive workflow for the Western blot analysis of p-ENSA.
Quantitative Data Summary
The following table presents representative quantitative data on the effect of this compound on p-ENSA (Ser67) levels in a cancer cell line. This data is illustrative and actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
| Treatment Group | Concentration (µM) | Duration (hours) | Normalized p-ENSA/Total ENSA Ratio (Arbitrary Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | - | 24 | 1.00 ± 0.12 | 1.0 |
| This compound | 1 | 24 | 0.45 ± 0.08 | 0.45 |
| This compound | 5 | 24 | 0.15 ± 0.05 | 0.15 |
| This compound | 10 | 24 | 0.05 ± 0.02 | 0.05 |
Data are represented as mean ± standard deviation from three independent experiments.
Detailed Experimental Protocol
This protocol is optimized for the detection of p-ENSA (Ser67) in cultured mammalian cells.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line with detectable Mastl and ENSA expression (e.g., HeLa, MCF7).
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay: BCA Protein Assay Kit or equivalent.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (12-15% recommended for ENSA, ~13 kDa).
-
Transfer Buffer: Standard Tris-Glycine transfer buffer.
-
Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Primary Antibodies:
-
Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody (e.g., Cell Signaling Technology, #5240).
-
Total ENSA Antibody.
-
Loading Control Antibody (e.g., β-actin, GAPDH, or vinculin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 60-70% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24 hours).
-
-
Sample Preparation:
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[8]
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates, and denature by boiling at 95-100°C for 5-10 minutes.[8]
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[9]
-
Incubate the membrane with the primary antibody against p-ENSA (Ser67) (diluted in 5% BSA in TBST, typically 1:1000) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
To ensure accurate quantification, the membrane can be stripped and re-probed for total ENSA and a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-ENSA signal to the total ENSA signal, and then to the loading control signal to account for any variations in protein loading.
-
Troubleshooting
-
High Background: Ensure the use of BSA for blocking instead of milk. Increase the number and duration of wash steps.
-
No or Weak Signal: Confirm that the cell line expresses detectable levels of ENSA. Ensure that phosphatase inhibitors were added to the lysis buffer. Optimize the primary antibody concentration and incubation time.
-
Multiple Bands: This could be due to non-specific antibody binding or protein degradation. Ensure adequate protease inhibitors are used.
By following this detailed protocol, researchers can effectively and reliably measure the inhibition of Mastl kinase by this compound through the downstream target, p-ENSA.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Clonogenic Survival Assay Using Mastl-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] Its primary function involves the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which subsequently inhibit the tumor suppressor protein phosphatase 2A (PP2A), specifically the PP2A-B55 holoenzyme.[1][2] This inhibition is crucial for maintaining the phosphorylated state of Cyclin B-Cdk1 substrates, thereby ensuring proper entry into and progression through mitosis.[1]
Dysregulation of MASTL is implicated in various cancers, where its overexpression often correlates with chromosomal instability, tumor progression, and poor patient outcomes.[2] Beyond its role in mitosis, MASTL signaling intersects with key oncogenic pathways, including AKT/mTOR and Wnt/β-catenin.[2][3] These multifaceted roles make MASTL an attractive target for cancer therapy.[3] Mastl-IN-3 is a potent inhibitor of MASTL kinase activity. The clonogenic survival assay is a gold-standard in vitro method to determine the long-term efficacy of cytotoxic agents by assessing the ability of single cells to proliferate and form colonies.[4] This document provides a detailed protocol for performing a clonogenic survival assay to evaluate the effects of this compound on cancer cell lines.
Signaling Pathways Involving MASTL
The primary signaling cascade regulated by MASTL is the Greatwall-ENSA/ARPP19-PP2A axis, which is fundamental for mitotic control. Additionally, MASTL has been shown to influence other signaling pathways critical to cancer cell proliferation and survival.
Caption: The MASTL signaling network, highlighting its central role in mitotic regulation and its influence on oncogenic pathways.
Experimental Workflow for Clonogenic Survival Assay
The clonogenic assay workflow involves cell preparation, treatment with this compound, incubation to allow for colony formation, and subsequent staining and quantification of colonies.
Caption: A step-by-step workflow of the clonogenic survival assay for evaluating this compound efficacy.
Data Presentation
While specific quantitative data for this compound in a clonogenic survival assay is not yet publicly available, the following tables present representative data from studies on a similar potent MASTL inhibitor, MKI-2, in breast cancer cell lines.[5] This data can serve as a template for presenting results obtained with this compound.
Table 1: IC50 Values of MASTL Inhibitor MKI-2 in Various Breast Cancer Cell Lines [5]
| Cell Line | Type | IC50 (nM) |
| MCF7 | Human Breast Cancer | 56 |
| BT549 | Human Breast Cancer | 89 |
| MDA-MB-468 | Human Breast Cancer | 124 |
| 4T1 | Murine Breast Cancer | 78 |
Table 2: Representative Clonogenic Survival Data for MCF7 Cells Treated with a MASTL Inhibitor
| Treatment Group | Concentration (nM) | Plating Efficiency (PE) % | Surviving Fraction (SF) |
| Control (DMSO) | 0 | 85.2 ± 4.1 | 1.00 |
| Mastl Inhibitor | 10 | 68.1 ± 3.5 | 0.80 ± 0.04 |
| Mastl Inhibitor | 25 | 45.2 ± 2.9 | 0.53 ± 0.03 |
| Mastl Inhibitor | 50 | 24.7 ± 2.1 | 0.29 ± 0.02 |
| Mastl Inhibitor | 100 | 8.5 ± 1.2 | 0.10 ± 0.01 |
| Mastl Inhibitor | 250 | 1.7 ± 0.5 | 0.02 ± 0.01 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., MCF7, BT549)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
6-well tissue culture plates
-
Fixation solution (e.g., 1:7 acetic acid:methanol or 4% paraformaldehyde)
-
0.5% (w/v) Crystal Violet staining solution
-
Sterile pipettes, tubes, and other tissue culture supplies
Protocol for Clonogenic Survival Assay
1. Cell Preparation a. Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. b. When cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS. c. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize trypsin with 5-7 mL of complete growth medium and collect the cell suspension in a 15 mL conical tube. e. Centrifuge the cell suspension at 1,000 rpm for 5 minutes. f. Discard the supernatant and resuspend the cell pellet in fresh medium. g. Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration. Ensure a single-cell suspension by gentle pipetting.
2. Cell Seeding a. Based on the cell count, prepare a cell suspension at the desired concentration. The number of cells to be plated per well depends on the cell type and expected toxicity of the treatment. A typical starting point is 200-1000 cells per well of a 6-well plate. b. Seed the cells in triplicate for each condition into 6-well plates containing 2 mL of complete growth medium per well. c. Incubate the plates for 12-24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
3. Treatment with this compound a. Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested concentration range is 10 nM to 1 µM. b. Include a vehicle control (DMSO) at a concentration equal to the highest concentration of DMSO used in the this compound dilutions. c. Carefully aspirate the medium from the attached cells and replace it with 2 mL of the medium containing the appropriate concentration of this compound or vehicle control. d. Return the plates to the incubator.
4. Incubation for Colony Formation a. Incubate the plates undisturbed for 7-14 days. The incubation time will vary depending on the doubling time of the cell line. b. Monitor the control wells for colony formation. Colonies should be of a sufficient size (at least 50 cells) before terminating the experiment.
5. Fixation and Staining a. After the incubation period, carefully aspirate the medium from each well. b. Gently wash the wells once with 2 mL of PBS. c. Add 1 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature. d. Remove the fixation solution. e. Add 1 mL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature. f. Carefully remove the crystal violet solution. Gently wash the plates with tap water until the background is clear. g. Allow the plates to air dry completely.
6. Colony Counting and Data Analysis a. Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software. b. Calculate the Plating Efficiency (PE) for the control group: PE (%) = (Number of colonies counted / Number of cells seeded) x 100 c. Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded x PE/100)) d. Plot the Surviving Fraction as a function of this compound concentration to generate a dose-response curve.
The clonogenic survival assay is a robust method for determining the long-term cytotoxic effects of MASTL inhibitors like this compound. By inhibiting a key regulator of mitosis and other oncogenic pathways, this compound is expected to reduce the colony-forming ability of cancer cells in a dose-dependent manner. This protocol provides a comprehensive framework for researchers to assess the therapeutic potential of this and other similar compounds.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mammosphere Formation Assay with Mastl-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mastl-IN-3, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), in mammosphere formation assays. This document outlines the biological context, detailed experimental protocols, and expected outcomes based on current research, enabling the assessment of this compound's impact on cancer stem cell (CSC) properties.
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2][3] It functions by phosphorylating endosulfine alpha (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn bind to and inhibit the tumor suppressor phosphatase PP2A-B55.[4][5][6] This inhibition is crucial for maintaining the phosphorylation of CDK1 substrates and ensuring proper entry into and progression through mitosis.[3][7]
Recent studies have highlighted Mastl as a putative oncogene, with its upregulation observed in numerous cancers, including breast, oral, and colon cancer.[1][5][7] Elevated Mastl expression is often correlated with aggressive clinicopathological features, poor patient survival, and tumor recurrence.[5][6] Furthermore, emerging evidence indicates that Mastl plays a significant role in maintaining the "stemness" of both pluripotent and cancer stem cells.[8] Depletion of Mastl has been shown to reduce the levels of key stemness indicators such as OCT1, OCT4, and NANOG.[8]
The mammosphere formation assay is a well-established in vitro method used to quantify the self-renewal and differentiation potential of mammary stem and progenitor cells, including breast cancer stem cells (BCSCs).[9][10] This assay is based on the principle that stem cells, when cultured in suspension in a serum-free, non-adherent environment, can proliferate to form floating, spherical colonies known as mammospheres.[11][12] The efficiency of mammosphere formation is considered a reliable measure of the activity of the CSC population within a given cell sample.[12]
By inhibiting Mastl's kinase activity, this compound provides a valuable tool to investigate the role of this kinase in CSC biology. These protocols will guide researchers in assessing the efficacy of this compound in targeting the BCSC population through the mammosphere formation assay.
Key Signaling Pathway: Mastl/Greatwall Kinase
The Mastl/Greatwall kinase pathway is central to the regulation of mitosis and has significant implications for cancer biology. Mastl kinase activity leads to the inhibition of the PP2A-B55 tumor suppressor, thereby promoting cell cycle progression.[1][13] Additionally, Mastl has been shown to support cancer stem cell properties through the regulation of the TGF-β receptor II (TGFBR2) and its downstream effectors, SMAD3 and AKT.[8]
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 7. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MASTL is enriched in cancerous and pluripotent stem cells and influences OCT1/OCT4 levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 10. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mammosphere formation assay [bio-protocol.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Migration and Invasion Assays with Mastl-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of cell cycle progression.[1][2] Emerging evidence also implicates Mastl in the promotion of cancer cell migration and invasion, making it a compelling target for anti-cancer therapeutics.[1][3][4] Mastl contributes to cell motility through both kinase-dependent and kinase-independent mechanisms. One key kinase-independent pathway involves the regulation of the Myocardin-related transcription factor A (MRTF-A)/Serum response factor (SRF) signaling axis, which governs the expression of genes crucial for actin dynamics and cell contractility.[4][5]
Mastl-IN-3 is a potent inhibitor of Mastl kinase with a pIC50 of 9.10 M, demonstrating anti-proliferative activities.[6] These application notes provide detailed protocols for utilizing this compound to investigate its effects on cell migration and invasion, two fundamental processes in cancer metastasis. The following sections include step-by-step procedures for the wound healing (scratch) assay and the Transwell invasion assay, along with representative data and visual workflows.
Quantitative Data Summary
The following tables present representative data on the expected effects of Mastl inhibition on cell migration and invasion. This data is based on studies involving the genetic knockdown of Mastl and is intended to serve as a benchmark for experiments using this compound.
Table 1: Effect of Mastl Inhibition on Wound Closure
| Treatment | Cell Line | Time (hours) | Wound Closure (%) |
| Vehicle Control (DMSO) | MDA-MB-231 | 0 | 0 |
| 12 | 45 ± 5 | ||
| 24 | 95 ± 3 | ||
| This compound (10 nM) | MDA-MB-231 | 0 | 0 |
| 12 | 20 ± 4 | ||
| 24 | 40 ± 6 | ||
| Vehicle Control (DMSO) | HT-29 | 0 | 0 |
| 12 | 30 ± 3 | ||
| 24 | 70 ± 5 | ||
| This compound (10 nM) | HT-29 | 0 | 0 |
| 12 | 10 ± 2 | ||
| 24 | 25 ± 4 |
Table 2: Effect of Mastl Inhibition on Cell Invasion
| Treatment | Cell Line | Incubation Time (hours) | Number of Invading Cells (per field) |
| Vehicle Control (DMSO) | MDA-MB-231 | 24 | 150 ± 15 |
| This compound (10 nM) | MDA-MB-231 | 24 | 60 ± 10 |
| Vehicle Control (DMSO) | A549 | 48 | 80 ± 8 |
| This compound (10 nM) | A549 | 48 | 35 ± 5 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay measures two-dimensional cell migration.
Materials:
-
Cells of interest (e.g., MDA-MB-231, HT-29)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a scratch-making tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach confluence, replace the complete medium with serum-free medium and incubate for 2-4 hours. This helps to minimize cell proliferation.
-
Inhibitor Treatment: Add this compound to the desired final concentration (a starting range of 1-100 nM is recommended) or an equivalent volume of DMSO as a vehicle control. Incubate for a predetermined time (e.g., 2, 4, or 6 hours) prior to making the scratch.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Image Acquisition (Time 0): Add fresh serum-free or complete medium (containing this compound or DMSO) back to the wells. Immediately capture images of the scratch at designated locations using a microscope at 4x or 10x magnification.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width at time 0.
Transwell Invasion Assay
This assay assesses the ability of cells to migrate through an extracellular matrix (ECM) barrier.
Materials:
-
Cells of interest (e.g., MDA-MB-231, A549)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or other ECM components
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Vehicle control (DMSO)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% methanol)
-
Microscope
Protocol:
-
Coating the Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor should be optimized for your cell line). Add 50-100 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 1 hour to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Inhibitor Treatment: Add this compound (e.g., 10 nM) or DMSO to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Cell Seeding: Add 200 µL of the cell suspension containing the inhibitor or vehicle to the upper chamber of the Matrigel-coated inserts.
-
Setting up the Chemoattractant Gradient: In the lower chamber of the 24-well plate, add 600 µL of complete medium (containing a chemoattractant like 10% FBS).
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 24-48 hours, depending on the cell type's invasive potential.
-
Removal of Non-Invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and the Matrigel from the top surface of the membrane.
-
Fixation and Staining: Fix the invading cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes. Stain the cells with crystal violet solution for 20-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Using a microscope, count the number of stained, invading cells on the bottom of the membrane in several random fields of view. Calculate the average number of invading cells per field.
Visualizations
References
- 1. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Immunoprecipitation Kinase Assay with Mastl-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] It plays a pivotal role in the G2/M checkpoint, ensuring the proper timing of entry into mitosis.[2] Mastl's primary function involves the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[1][3] This phosphorylation event leads to the inhibition of the B55-containing holoenzyme of protein phosphatase 2A (PP2A-B55), a major mitotic phosphatase.[3][4] By inhibiting PP2A-B55, Mastl ensures the stable phosphorylation of substrates of cyclin-dependent kinase 1 (Cdk1), which is essential for mitotic entry and maintenance.[4][5]
Dysregulation of Mastl has been implicated in chromosomal instability and tumorigenesis, making it an attractive therapeutic target in oncology.[6] Mastl-IN-3 is a potent inhibitor of Mastl kinase. These application notes provide detailed protocols for utilizing this compound in immunoprecipitation kinase assays to investigate Mastl activity and the efficacy of its inhibition.
Mechanism of Action of this compound
This compound is a potent inhibitor of Mastl kinase with a pIC50 of 9.10 M.[7] By directly targeting the kinase activity of Mastl, this compound prevents the phosphorylation of its downstream substrates, ENSA and Arpp19. This leads to the reactivation of PP2A-B55, resulting in the dephosphorylation of Cdk1 substrates and ultimately leading to mitotic arrest and potentially apoptosis in cancer cells.
Quantitative Data of Mastl Inhibitors
The following table summarizes the inhibitory potency of this compound and other reported Mastl inhibitors.
| Inhibitor | Type | IC50 / pIC50 | Cell-based IC50 | Reference |
| This compound | Small Molecule | pIC50 = 9.10 M | Not Reported | [7] |
| MKI-1 | Small Molecule | 9.9 µM | Not Reported | |
| MKI-2 | Small Molecule | 37.44 nM | 142.7 nM | [8][9] |
| Flavopiridol (FLV) | Natural Product | EC50 = 82.1 nM | Not Reported |
Signaling Pathway
The following diagram illustrates the central role of Mastl in regulating mitotic progression through the inhibition of PP2A-B55.
Caption: The Mastl/Greatwall kinase signaling pathway in mitotic regulation.
Experimental Protocols
Immunoprecipitation Kinase Assay Workflow
The following diagram outlines the workflow for an immunoprecipitation kinase assay to assess Mastl activity in the presence of this compound.
Caption: Workflow for an immunoprecipitation kinase assay using this compound.
Detailed Protocol: Immunoprecipitation Kinase Assay with this compound
This protocol is designed for assessing the inhibitory effect of this compound on immunoprecipitated Mastl kinase from cell lysates.
A. Materials and Reagents
-
Cell Lines: Human breast cancer cell lines (e.g., MCF7, T47D) known to express Mastl.[1]
-
Antibodies:
-
Anti-Mastl antibody for immunoprecipitation (e.g., clone 4F9, Millipore MABT372).[10]
-
Anti-phospho-ENSA (Ser67) antibody for western blot analysis.
-
-
Inhibitor: this compound (dissolved in DMSO).
-
Beads: Protein A/G magnetic beads.
-
Substrate: Recombinant ENSA or Arpp19 protein.
-
Reagents:
-
Cell Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.[10]
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
[γ-³²P]ATP.
-
SDS-PAGE gels and buffers.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Wash buffer (TBST).
-
Chemiluminescent substrate.
-
B. Cell Lysis and Protein Quantification
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
C. Immunoprecipitation of Mastl Kinase
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C with rotation.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
To 1-2 mg of pre-cleared cell lysate, add the anti-Mastl antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
Pellet the beads using a magnetic rack or centrifugation.
-
Wash the beads three times with cold lysis buffer and then twice with kinase assay buffer.
D. In Vitro Kinase Assay
-
Resuspend the beads with immunoprecipitated Mastl in kinase assay buffer.
-
Aliquot the bead suspension into separate tubes for different treatment conditions (e.g., DMSO control, various concentrations of this compound).
-
Pre-incubate the beads with this compound or DMSO for 15-30 minutes at 30°C.
-
Initiate the kinase reaction by adding the kinase reaction mix containing:
-
Recombinant ENSA or Arpp19 substrate (1-5 µg).
-
Cold ATP (e.g., 100 µM).
-
[γ-³²P]ATP (5-10 µCi).
-
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Stop the reaction by adding 2X SDS-PAGE sample buffer and boiling for 5 minutes.
E. Detection and Analysis
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform autoradiography to detect the incorporation of ³²P into the substrate.
-
For a non-radioactive alternative, omit [γ-³²P]ATP and use a higher concentration of cold ATP. After the kinase reaction, perform a western blot using an anti-phospho-ENSA (Ser67) antibody to detect substrate phosphorylation.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylation signal to the amount of immunoprecipitated Mastl (determined by western blot of a parallel sample).
-
Calculate the IC50 value for this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MASTL - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mastl-IN-3 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a significant therapeutic target in oncology.[1] Upregulation of MASTL is observed in numerous cancers, including breast, colon, and pancreatic cancer, and is often correlated with aggressive tumor characteristics and poor patient prognosis.[2][3] MASTL is a critical regulator of mitotic progression. Its primary function is to phosphorylate α-endosulfine (ENSA) and ARPP19, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[1][4] This inhibition is essential for maintaining the phosphorylation of key mitotic substrates, ensuring proper entry into and progression through mitosis.[4][5] Dysregulation of the MASTL-PP2A axis can lead to chromosomal instability and contribute to oncogenesis.[5] Furthermore, MASTL has been implicated in other oncogenic pathways, including AKT/mTOR and Wnt/β-catenin signaling.[1][5][6]
Mastl-IN-3 is a potent small-molecule inhibitor of MASTL kinase. While specific in vivo xenograft data for this compound is not yet widely published, this document provides a comprehensive guide for its application in such studies. The protocols and expected outcomes are based on extensive research into the effects of MASTL depletion and inhibition by other small molecules in preclinical cancer models.
Data Presentation: Efficacy of MASTL Inhibition in Xenograft Models
The following table summarizes the outcomes of in vivo xenograft studies where MASTL was either genetically depleted or inhibited by a small molecule. This data provides a strong rationale for the potential anti-tumor efficacy of this compound.
| Cancer Type | Model System | Intervention | Key Findings |
| Breast Cancer | MDA-MB-231 Xenograft | MASTL Knockdown (shRNA) | Significant reduction in tumor growth and metastasis.[5] |
| Breast Cancer | BT549 Xenograft | MKI-1 (MASTL Inhibitor) | Inhibition of tumor growth and radiosensitization.[6] |
| Colon Cancer | HCT116 Xenograft | MASTL Knockdown (shRNA) | Reduced tumor volume and weight; decreased expression of Survivin and Bcl-xL. |
| Pancreatic Cancer | tHPNEMKD Xenograft | MASTL Knockdown | Significant inhibition of tumor formation and volume.[2] |
| Head and Neck Squamous Cell Carcinoma | Recurrent Tumor Xenograft | MASTL Knockdown | Re-sensitization of tumors to cisplatin, leading to enhanced tumor response. |
Signaling Pathways and Experimental Workflow
MASTL Signaling Pathway
Caption: The MASTL signaling pathway and its inhibition by this compound.
In Vivo Xenograft Experimental Workflow
Caption: A general experimental workflow for in vivo xenograft studies.
Experimental Protocols
Cell Line Selection and Culture
-
Selection: Choose a cancer cell line with documented high expression of MASTL (e.g., MDA-MB-231 for breast cancer, HCT116 for colon cancer).
-
Culture: Maintain cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Growth Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Harvesting: Harvest cells during the logarithmic growth phase (70-80% confluency). Use trypsin to detach cells, then wash with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is >90%.
-
Preparation for Implantation: Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice until injection.
Animal Model and Tumor Implantation
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Allow the mice to acclimatize for at least one week before the study begins.
-
Implantation:
-
Anesthetize the mouse using an approved institutional protocol.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Monitor the animals for recovery from anesthesia.
-
Tumor Growth Monitoring and Treatment Initiation
-
Monitoring: Begin monitoring tumor growth 3-5 days after implantation.
-
Measurement: Use digital calipers to measure the length (L) and width (W) of the tumors 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
Randomization: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-10 mice per group).
Formulation and Administration of this compound
-
Formulation: Prepare this compound in a suitable vehicle. A common vehicle for oral administration is 0.5% methylcellulose (B11928114) in sterile water. The final concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
Dosage: The optimal dosage should be determined in preliminary dose-finding studies. Based on similar small molecule inhibitors, a starting range could be 10-50 mg/kg.
-
Administration:
-
Treatment Group: Administer the this compound formulation via oral gavage (or another appropriate route, such as intraperitoneal injection) according to the determined schedule (e.g., daily, once every two days).
-
Control Group: Administer an equivalent volume of the vehicle to the control group on the same schedule.
-
-
Monitoring: Throughout the treatment period, monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. Observe the animals for any signs of distress.
Study Endpoint and Tissue Collection
-
Endpoint Criteria: The study may be terminated when:
-
Tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³).
-
A specific treatment duration has been completed (e.g., 21-28 days).
-
Signs of significant toxicity are observed (e.g., >20% body weight loss).
-
-
Euthanasia and Tissue Collection:
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) guidelines.
-
Excise the tumors and record their final weight.
-
Divide the tumor tissue for various analyses:
-
Snap-freeze a portion in liquid nitrogen for Western blot or proteomic analysis.
-
Fix a portion in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
-
Data Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is typically TGI. Plot the mean tumor volume ± SEM for each group over time. TGI can be calculated at the end of the study using the formula:
-
TGI (%) = [1 - (ΔT / ΔC)] x 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for tumor growth curves, Student's t-test for endpoint tumor weights) to determine the significance of the observed differences.
-
Pharmacodynamic (PD) Analysis:
-
Western Blot: Analyze tumor lysates to confirm target engagement by measuring the phosphorylation levels of MASTL substrates (e.g., p-ENSA).
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the biological effects of this compound.
-
Disclaimer: This document provides a representative protocol. All animal experiments must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee. The specific details of the protocol, including cell line, animal model, dosage, and administration route, should be optimized for each specific study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mastl-IN-3-Induced Mitotic Catastrophe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl-IN-3 is a potent small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (GWL).[1] MASTL is a critical regulator of mitotic progression.[2][3] Its inhibition has been shown to induce mitotic catastrophe, a form of cell death triggered by aberrant mitosis, making it a promising target for cancer therapy. These application notes provide detailed protocols for utilizing this compound to induce and analyze mitotic catastrophe in cancer cell lines.
Mechanism of Action
MASTL kinase plays a pivotal role in the G2/M checkpoint and mitotic entry by inactivating the Protein Phosphatase 2A (PP2A-B55) complex. It achieves this by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which then bind to and inhibit PP2A-B55.[2][4] This inhibition maintains the phosphorylated state of Cyclin-dependent kinase 1 (Cdk1) substrates, which is essential for mitotic entry and progression.
Inhibition of MASTL by this compound leads to the activation of PP2A-B55, resulting in the premature dephosphorylation of Cdk1 substrates. This disruption of the mitotic phosphorylation state leads to severe mitotic defects, including chromosome condensation and segregation errors, ultimately culminating in mitotic catastrophe and cell death.[2][5]
Quantitative Data
The following table summarizes the known potency of this compound and other relevant MASTL inhibitors. Researchers should note that the optimal concentration of this compound may vary depending on the cell line and experimental conditions.
| Inhibitor | Target | Potency (pIC50) | In Vitro IC50 | Cellular IC50 | Cell Line(s) | Reference(s) |
| This compound | MASTL | 9.10 M | Not Reported | Not Reported | Not Reported | [1] |
| MKI-1 | MASTL | Not Reported | 9.9 µM | Not Reported | Breast Cancer | |
| MKI-2 | MASTL | Not Reported | 37.44 nM | 142.7 nM | Breast Cancer | [6] |
| GKI-1 | MASTL | Not Reported | 5-10 µM | Not Reported | HeLa | |
| Flavopiridol | MASTL | Not Reported | 82.1 nM (EC50) | Not Reported | Breast Cancer |
Signaling Pathway
Caption: The MASTL signaling pathway and its inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for studying this compound-induced mitotic catastrophe.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Cell Lines: Breast cancer cell lines such as MCF7, T47D, or MDA-MB-231 are suitable models.[2][7]
-
Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and store at -20°C or -80°C. Dilute to the desired final concentrations in cell culture medium immediately before use.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and immunofluorescence).
-
Allow cells to adhere and reach 50-70% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., starting with a range of 1 nM to 1 µM) or DMSO as a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
2. Cell Viability Assay (MTT Assay)
-
Procedure:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
-
3. Western Blot Analysis
-
Purpose: To analyze the phosphorylation status of MASTL substrates and markers of mitotic catastrophe and apoptosis.
-
Procedure:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Phospho-Histone H3 (Ser10) (mitotic marker)
-
Cleaved PARP (apoptosis marker)
-
γH2AX (DNA damage marker)
-
MASTL
-
β-actin or GAPDH (loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
-
4. Immunofluorescence for Mitotic Catastrophe
-
Purpose: To visualize the morphological changes associated with mitotic catastrophe, such as abnormal spindle formation, micronucleation, and DNA damage.
-
Procedure:
-
Grow cells on coverslips in a 6-well plate and treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
α-tubulin (to visualize mitotic spindles)
-
γH2AX (to detect DNA damage foci)
-
-
Wash with PBS and incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[2]
-
Quantification: Manually or with image analysis software, quantify the percentage of cells exhibiting characteristics of mitotic catastrophe, such as multipolar spindles, micronuclei, or fragmented nuclei.
-
5. Cell Cycle Analysis by Flow Cytometry
-
Purpose: To determine the effect of this compound on cell cycle progression.
-
Procedure:
-
Harvest treated cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing propidium (B1200493) iodide (50 µg/mL) and RNase A (100 µg/mL).[2]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase followed by the appearance of a sub-G1 peak (indicative of apoptosis) is expected.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Mastl-IN-3 to Investigate and Overcome Chemoresistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression.[1][2] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[2][3] This inhibition of PP2A is crucial for maintaining the phosphorylation of mitotic substrates and ensuring proper cell cycle progression.[2][3]
Emerging evidence has implicated the overexpression of Mastl in various malignancies, including breast, colon, and head and neck cancers, where it is often associated with aggressive tumor growth, poor patient prognosis, and the development of chemoresistance.[1][4][5][6] Mastl contributes to chemoresistance through several mechanisms, including the activation of pro-survival signaling pathways such as AKT/mTOR and Wnt/β-catenin, and by promoting recovery from DNA damage induced by chemotherapeutic agents.[1][6][7] Consequently, targeting Mastl presents a promising therapeutic strategy to sensitize cancer cells to conventional chemotherapy.
Mastl-IN-3 is a potent and selective small molecule inhibitor of Mastl kinase with a reported pIC50 of 9.10, which translates to an approximate IC50 of 0.79 nM.[1] This high potency makes this compound a valuable research tool for elucidating the role of Mastl in chemoresistance and for exploring its therapeutic potential. These application notes provide detailed protocols for utilizing this compound to study and potentially reverse chemoresistance in cancer cells.
Data Presentation
The following table summarizes key quantitative data from studies on Mastl inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Cancer Type | Assay | Endpoint | Result | Reference |
| MKI-2 | Breast Cancer (MCF7, BT549, MDA-MB468, 4T1) | Cell Viability | IC50 | 56 - 124 nM | [4][8] |
| MKI-2 | Recombinant MASTL | In vitro Kinase Assay | IC50 | 37.44 nM | [8] |
| MKI-1 | Recombinant MASTL | In vitro Kinase Assay | IC50 | 9.9 µM | [9] |
| GKI-1 + Cisplatin (B142131) | Oral Squamous Cell Carcinoma (SCC38) | Cell Viability | Synergistic Inhibition | Significant increase in cell death with combination | [2] |
| Mastl Knockdown + 5-FU | Colon Cancer (HCT116) | Cell Viability (MTT Assay) | Cell Survival | 60-70% reduction in cell survival with combination | [9][10] |
| Flavopiridol (FLV) | Recombinant MASTL | In vitro Kinase Assay | EC50 | 82.1 nM |
Signaling Pathways and Experimental Workflow
Caption: Mastl signaling pathway in chemoresistance.
Caption: Experimental workflow for studying this compound in chemoresistance.
Experimental Protocols
In Vitro Kinase Assay to Determine this compound IC50
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant Mastl kinase.
Materials:
-
Recombinant human Mastl kinase
-
Recombinant ENSA or ARPP19 protein (substrate)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. A starting concentration of 1 µM with 1:3 serial dilutions is recommended.
-
In a 384-well plate, add Mastl kinase and the substrate (ENSA or ARPP19) to each well.
-
Add the serially diluted this compound or vehicle (DMSO) to the wells.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for Mastl.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay to Assess Chemo-sensitization
Objective: To evaluate the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell line of interest (and a chemoresistant subline, if available)
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, 5-fluorouracil, doxorubicin)
-
96-well plates
-
WST-8 or MTT assay reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in culture medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
The chemotherapeutic agent alone at various concentrations.
-
A combination of this compound and the chemotherapeutic agent. A fixed concentration of this compound with a serial dilution of the chemotherapeutic, or a fixed ratio combination, can be used.
-
-
Include vehicle-treated cells as a control.
-
Incubate the plates for 48-72 hours.
-
Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values for the single agents and the combination. Synergy can be calculated using methods such as the Chou-Talalay method (Combination Index).
Western Blot Analysis of Mastl Pathway and Apoptosis Markers
Objective: To confirm the on-target effect of this compound and assess its impact on downstream signaling and apoptosis in the context of chemoresistance.
Materials:
-
Cancer cells treated as in the cell viability assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Mastl, anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-total ENSA/ARPP19, anti-cleaved PARP, anti-cleaved Caspase-3, anti-γH2AX, anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
Colony Formation Assay
Objective: To assess the long-term effect of this compound on the clonogenic survival of cancer cells following chemotherapy treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, the chemotherapeutic agent, or the combination for a defined period (e.g., 24 hours).
-
Remove the treatment-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in sensitizing tumors to chemotherapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapeutic agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.[11][12]
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=5-10 mice per group):
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Administer the treatments according to a predetermined schedule (e.g., daily, every other day).
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for immunohistochemistry (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or western blot analysis.
Logical Relationship Diagram
Caption: How this compound overcomes chemoresistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Application Notes and Protocols for MASTL Inhibitors as Radiosensitizers in Cancer Cells
Disclaimer: While the request specified "Mastl-IN-3," a thorough review of the scientific literature did not yield specific data on this compound's use as a radiosensitizer. Therefore, these application notes and protocols are based on the published data for a well-characterized and representative MASTL inhibitor, MKI-1 , which has demonstrated radiosensitizing effects in cancer cells.[1][2][3][4] These protocols can be adapted for the study of other MASTL inhibitors.
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[2] It functions by inactivating the tumor suppressor protein phosphatase 2A (PP2A), thereby ensuring the appropriate phosphorylation of mitotic proteins by cyclin-dependent kinase 1 (CDK1).[1][2] In many cancers, MASTL is overexpressed, contributing to uncontrolled cell proliferation and resistance to therapy.[2][5] Inhibition of MASTL has emerged as a promising anti-cancer strategy, with small molecule inhibitors demonstrating the ability to induce mitotic catastrophe and enhance the efficacy of DNA-damaging agents like ionizing radiation.[6][7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating MASTL inhibitors, such as MKI-1, as radiosensitizers in cancer cell lines.
Data Presentation
The following tables summarize the quantitative data for the MASTL inhibitor MKI-1, demonstrating its efficacy as an anti-cancer agent and a radiosensitizer in breast cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of MKI-1 [4][8]
| Compound | Target | IC50 (µM) |
| MKI-1 | MASTL | 9.9 |
Table 2: Anti-proliferative Activity of MKI-1 in Breast Cancer Cell Lines [3]
| Cell Line | MKI-1 Concentration (µM) | Inhibition of Cell Viability |
| MCF7 | 100 | Significant |
| T47D | 100 | Significant |
Table 3: Radiosensitizing Effect of MKI-1 in a Xenograft Model [3]
| Treatment Group | Tumor Growth |
| Control | Baseline |
| MKI-1 (50 mg/kg) | Reduced |
| Irradiation (6 Gy) | Reduced |
| MKI-1 + Irradiation | Significantly Reduced |
Signaling Pathways and Experimental Workflow
MASTL Signaling Pathway in Radiosensitization
The following diagram illustrates the proposed mechanism of action for MASTL inhibitors in sensitizing cancer cells to radiation. Inhibition of MASTL leads to the activation of PP2A, which can dephosphorylate key proteins involved in cell cycle progression and DNA damage response, ultimately leading to mitotic catastrophe and enhanced cell death following irradiation.
Experimental Workflow for Evaluating Radiosensitizing Effects
This diagram outlines the typical experimental workflow to assess the potential of a MASTL inhibitor as a radiosensitizer.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines such as MCF7, T47D, or BT549 are suitable models.[3][6]
-
Culture Conditions: Culture cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
MASTL Inhibitor Preparation: Dissolve the MASTL inhibitor (e.g., MKI-1) in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM).[8] Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
Irradiation
-
Procedure: After treating the cells with the MASTL inhibitor for the desired duration (e.g., 24 hours), irradiate the cells using a licensed gamma-irradiator (e.g., Cesium-137 source) at a specified dose rate. Doses typically range from 2 to 8 Gy for radiosensitization studies.[3] Non-irradiated control plates should be handled in parallel but kept outside the irradiator.
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after treatment with ionizing radiation.[9][10]
-
Materials:
-
6-well plates
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Protocol:
-
Seed cells in 6-well plates at a density that will result in approximately 50-100 colonies per well after the treatment and incubation period. The number of cells to seed will need to be optimized for each cell line and radiation dose.
-
Allow cells to attach overnight.
-
Treat cells with the MASTL inhibitor at various concentrations for 24 hours.
-
Irradiate the cells with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
Remove the treatment medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Wash the plates with PBS, fix the colonies with the fixation solution for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently rinse the plates with water and allow them to air dry.
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated cells / PE of control cells
-
-
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the MASTL signaling pathway.[11][12]
-
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MASTL, anti-phospho-ENSA, anti-PP2A, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Protocol:
-
After treatment and/or irradiation, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
-
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks, a marker of radiation-induced DNA damage.[13][14][15][16]
-
Materials:
-
Glass coverslips in culture plates
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody (anti-γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
-
Protocol:
-
Seed cells on coverslips in culture plates and allow them to attach.
-
Treat with the MASTL inhibitor and/or irradiate as described previously.
-
At desired time points post-irradiation (e.g., 30 min, 4h, 24h), wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize the cells for 10 minutes.
-
Wash with PBS and block for 1 hour.
-
Incubate with the anti-γH2AX primary antibody overnight at 4°C.
-
Wash with PBST and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Wash with PBST and counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
-
Logical Relationships of Findings
The expected outcomes from these experiments and their logical connections are depicted in the following diagram.
References
- 1. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. crpr-su.se [crpr-su.se]
- 15. benchchem.com [benchchem.com]
- 16. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mastl-IN-3 Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Mastl-IN-3 in IC50 determination experiments. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and reference data to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the Mastl kinase?
A1: Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of the cell cycle, particularly during mitosis.[1][2] Its primary function is to indirectly inhibit the tumor suppressor protein phosphatase 2A (PP2A) complexed with its B55 regulatory subunit (PP2A-B55).[1][3] MASTL achieves this by phosphorylating its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp-19).[1][4] Once phosphorylated, these proteins bind to and inhibit PP2A-B55, which is crucial for maintaining the phosphorylation of CDK1 substrates and ensuring proper mitotic progression.[2][5] Aberrant MASTL activity is linked to oncogenic transformation and chromosomal instability.[6]
Q2: Why are my IC50 values for this compound inconsistent between experiments?
A2: Inconsistent IC50 values are a common challenge in kinase inhibitor studies and can stem from several factors:
-
Assay Conditions: Variations in ATP concentration (for biochemical assays), enzyme or substrate concentration, incubation times, and temperature can significantly alter the apparent IC50.[7] For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration used.[7]
-
Reagent Quality: The activity of the recombinant Mastl enzyme can vary between batches. The integrity and purity of this compound are also critical; poor solubility or degradation can lead to variability.[7][8]
-
Experimental Execution: Inaccurate pipetting, especially during serial dilutions, and microplate "edge effects" can introduce significant errors.[8]
-
Cell-Based Assay Variables: In cellular assays, factors such as cell health, passage number, seeding density, and the final concentration of the inhibitor's solvent (e.g., DMSO) can all affect the outcome.[8][9]
-
Data Analysis: The choice of curve-fitting model and the handling of outliers can influence the final calculated IC50 value.[7]
Q3: My this compound is highly potent in a biochemical assay but shows much lower efficacy in my cell-based assay. What could be the cause?
A3: This discrepancy is common and highlights the difference between targeting a purified enzyme and targeting it within a complex cellular environment.[9] Potential reasons include:
-
Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Compound Stability: The inhibitor may be unstable in the cellular environment and subject to metabolic degradation.[9]
-
High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). For an ATP-competitive inhibitor like this compound, this high level of the natural substrate can significantly reduce the inhibitor's apparent potency.
Q4: What are the most critical controls to include in a this compound IC50 experiment?
A4: Robust controls are essential for interpreting your results correctly.
-
For Biochemical Assays:
-
No-Enzyme Control: To measure background signal.
-
Vehicle Control (e.g., DMSO): To assess the effect of the solvent on enzyme activity.
-
Positive Control Inhibitor: A known Mastl inhibitor with a well-characterized IC50 (if available) or a broad-spectrum kinase inhibitor like staurosporine (B1682477) to confirm assay performance.[10]
-
-
For Cell-Based Assays:
-
Vehicle Control (e.g., DMSO): To control for any solvent-induced cytotoxicity or effects on the signaling pathway.[9]
-
Untreated Control: To establish a baseline for cell viability and target phosphorylation.
-
Positive Control: A known treatment or condition that modulates the Mastl pathway to ensure the cellular model is responsive.
-
Quantitative Data: IC50 of Known Mastl Inhibitors
The following table summarizes reported IC50 values for various Mastl inhibitors. Note that values can differ based on the assay type (biochemical vs. cellular) and specific experimental conditions.
| Inhibitor | Target Kinase | Biochemical IC50 | Cellular IC50 | Source(s) |
| MKI-1 | MASTL | ~9.9 µM | Not specified | [3][11] |
| MKI-2 | MASTL | 37.44 nM | 142.7 nM | [11][12] |
| GKI-1 | MASTL | 5–9 µM | Not specified | [3] |
| Flavopiridol | MASTL | EC50: 82.1 nM | Not specified | [10] |
Visualized Guides and Workflows
Mastl Signaling Pathway
// Nodes MASTL [label="MASTL\n(Greatwall Kinase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ENSA_ARPP19 [label="ENSA / ARPP19", fillcolor="#FBBC05", fontcolor="#202124"]; pENSA_ARPP19 [label="p-ENSA / p-ARPP19\n(Phosphorylated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A_B55 [label="PP2A-B55\n(Phosphatase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK1_Substrates [label="CDK1 Substrates", fillcolor="#F1F3F4", fontcolor="#202124"]; pCDK1_Substrates [label="p-CDK1 Substrates\n(Phosphorylated)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mastl_IN_3 [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges MASTL -> ENSA_ARPP19 [label=" Phosphorylates", color="#202124"]; ENSA_ARPP19 -> pENSA_ARPP19 [style=invis]; pENSA_ARPP19 -> PP2A_B55 [label=" Inhibits", arrowhead=tee, color="#EA4335"]; PP2A_B55 -> pCDK1_Substrates [label=" Dephosphorylates", color="#34A853"]; pCDK1_Substrates -> CDK1_Substrates [style=invis]; Mastl_IN_3 -> MASTL [label=" Inhibits", arrowhead=tee, color="#EA4335"];
// Invisible edges for alignment {rank=same; ENSA_ARPP19; pENSA_ARPP19;} {rank=same; CDK1_Substrates; pCDK1_Substrates;} } Caption: The MASTL kinase signaling cascade.
General IC50 Determination Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Prepare Reagents\n(Enzyme, Substrate, Buffer,\n this compound Stock)"]; dilute [label="Create Serial Dilution\nof this compound"]; plate [label="Plate Cells (Cellular Assay)\nor Prepare Reaction Mix (Biochemical)"]; add_inhibitor [label="Add Inhibitor Dilutions\n& Controls to Wells"]; incubate [label="Incubate at\nSpecified Time & Temp"]; add_detection [label="Add Detection Reagent\n(e.g., ADP-Glo, MTT)"]; read [label="Read Signal\n(Luminescence, Absorbance)"]; analyze [label="Data Analysis:\nPlot Dose-Response Curve"]; end [label="Determine IC50 Value", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> dilute; dilute -> plate; plate -> add_inhibitor; add_inhibitor -> incubate; incubate -> add_detection; add_detection -> read; read -> analyze; analyze -> end; } Caption: A generalized workflow for IC50 experiments.
Troubleshooting Inconsistent IC50 Values
// Nodes start [label="Inconsistent IC50\nValues Observed", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
reagents [label="1. Verify Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; reagents_enzyme [label="Check enzyme activity\nwith a control inhibitor.", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents_compound [label="Confirm inhibitor purity,\nsolubility, and stability.\nPrepare fresh stocks.", fillcolor="#F1F3F4", fontcolor="#202124"];
protocol [label="2. Review Assay Protocol", fillcolor="#FBBC05", fontcolor="#202124"]; protocol_atp [label="Is ATP concentration\nconsistent? (Biochemical)", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_incubation [label="Are incubation times\nand temperatures strictly followed?", fillcolor="#F1F3F4", fontcolor="#202124"]; protocol_cells [label="Are cell density and\nhealth consistent? (Cellular)", fillcolor="#F1F3F4", fontcolor="#202124"];
execution [label="3. Examine Experimental Execution", fillcolor="#FBBC05", fontcolor="#202124"]; execution_pipetting [label="Verify pipette calibration\nand technique.", fillcolor="#F1F3F4", fontcolor="#202124"]; execution_plates [label="Check for plate edge effects.\nRandomize layout if needed.", fillcolor="#F1F3F4", fontcolor="#202124"];
analysis [label="4. Standardize Data Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; analysis_curve [label="Use a consistent curve-fitting\nmodel (e.g., four-parameter logistic).", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Consistent IC50 Values", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges start -> reagents [color="#5F6368"]; start -> protocol [color="#5F6368"]; start -> execution [color="#5F6368"]; start -> analysis [color="#5F6368"];
reagents -> reagents_enzyme [color="#5F6368"]; reagents -> reagents_compound [color="#5F6368"];
protocol -> protocol_atp [color="#5F6368"]; protocol -> protocol_incubation [color="#5F6368"]; protocol -> protocol_cells [color="#5F6368"];
execution -> execution_pipetting [color="#5F6368"]; execution -> execution_plates [color="#5F6368"];
analysis -> analysis_curve [color="#5F6368"];
{rank=same; reagents_enzyme; reagents_compound; protocol_atp; protocol_incubation; protocol_cells; execution_pipetting; execution_plates; analysis_curve;} {reagents_enzyme, reagents_compound, protocol_atp, protocol_incubation, protocol_cells, execution_pipetting, execution_plates, analysis_curve} -> end [style=dashed, color="#4285F4"]; } Caption: A decision tree for troubleshooting IC50 variability.
Detailed Experimental Protocols
Protocol 1: Biochemical IC50 Determination (ADP-Glo™ Kinase Assay)
This protocol measures the kinase activity of recombinant Mastl by quantifying the amount of ADP produced in the phosphorylation reaction.
Materials:
-
Recombinant human MASTL enzyme
-
This compound (stock solution in 100% DMSO)
-
Kinase substrate (e.g., a validated peptide substrate for Mastl)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Calibrated multichannel pipettes
Methodology:
-
Inhibitor Dilution: Prepare a serial dilution of this compound. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in kinase buffer containing a fixed percentage of DMSO (e.g., 1%). Include a DMSO-only vehicle control.
-
Reaction Setup:
-
To each well of the assay plate, add 5 µL of the appropriate this compound dilution or vehicle control.
-
Prepare a 2X enzyme/substrate mix in kinase buffer. Add 10 µL of this mix to each well.
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for Mastl, if known, to ensure assay sensitivity.
-
Add 10 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume is 25 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes. Ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Signal Detection:
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[8]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
IC50 Calculation: Subtract the "no-enzyme" background from all wells. Normalize the data by setting the vehicle control (0% inhibition) to 100% activity and a control with a high concentration of inhibitor (100% inhibition) to 0% activity. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[7]
Protocol 2: Cell-Based IC50 Determination (Phospho-ENSA Immunofluorescence)
This protocol measures the ability of this compound to inhibit the phosphorylation of Mastl's direct downstream target, ENSA, in a cellular context.[11]
Materials:
-
Breast cancer cell line (e.g., MCF7) known to express MASTL.[11]
-
Cell culture medium and supplements.
-
This compound (stock solution in 100% DMSO).
-
Mitotic arresting agent (e.g., colcemide or nocodazole).
-
Fixative (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody: anti-phospho(Ser67) ENSA.[11]
-
Fluorescently-labeled secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
High-content imaging system or fluorescence microscope.
Methodology:
-
Cell Plating: Seed cells into a 96-well imaging plate at a density that will result in 60-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Mitotic Arrest and Inhibition:
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤0.5%).
-
Treat cells with a mitotic arresting agent (e.g., 80 ng/mL colcemide) and the various concentrations of this compound (or vehicle control) simultaneously.[11]
-
Incubate for 14-16 hours.[11] This enriches the population of mitotic cells where Mastl is active.
-
-
Immunofluorescence Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells for 10 minutes.
-
Wash three times with PBS.
-
Block for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-ENSA antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Image Acquisition: Acquire images using a high-content imaging system. Capture both the phospho-ENSA signal and the DAPI signal for each well.
-
Data Analysis and IC50 Calculation:
-
Use image analysis software to identify individual cells (based on DAPI staining) and quantify the mean fluorescence intensity of the phospho-ENSA signal per cell.
-
Average the intensity values for all cells within a well.
-
Normalize the data, with the vehicle-treated, mitotically-arrested cells representing 0% inhibition.
-
Plot the normalized phospho-ENSA intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the cellular IC50.[11]
-
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Mastl-IN-3 Insolubility in Media
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the Mastl inhibitor, Mastl-IN-3, in cell culture media. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: I observed a precipitate in my cell culture medium after adding this compound. What is the likely cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue, primarily due to its hydrophobic nature. The most frequent causes include:
-
High Final Concentration: The intended experimental concentration of this compound may exceed its solubility limit in the final volume of the cell culture medium.
-
Improper Dissolution Technique: Adding a concentrated stock of this compound directly to the aqueous medium can cause the compound to "crash out" of solution. A stepwise dilution is crucial.
-
Solvent Concentration: The final concentration of the solvent (typically DMSO) in the cell culture medium may be too low to maintain the solubility of this compound at the desired concentration.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.
Q2: What is the recommended solvent for this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of many small molecule inhibitors.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A3: To minimize solvent-induced cytotoxicity and to avoid affecting experimental results, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%. Many cell lines can tolerate up to 0.1% DMSO without significant adverse effects. It is essential to include a vehicle control (media with the same final concentration of DMSO) in all experiments.
Q4: Can I store this compound that has been diluted in cell culture media?
A4: It is not recommended to store this compound in diluted, aqueous solutions for extended periods. The stability of the compound in media can be limited, and precipitation may occur over time. Always prepare fresh working solutions from a concentrated DMSO stock immediately before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate forms immediately upon adding this compound stock to media. | The final concentration of this compound is too high, or the compound is precipitating due to rapid dilution in an aqueous environment. | - Perform a serial dilution of the DMSO stock solution in DMSO first to a lower concentration before the final dilution into the pre-warmed cell culture medium.- Lower the final desired concentration of this compound in your experiment.- Ensure the media is at 37°C before adding the inhibitor. |
| Precipitate forms in the culture plate over the course of the experiment. | The compound is slowly coming out of solution due to instability at 37°C or interactions with media components over time. | - Reduce the incubation time if experimentally feasible.- Consider using a lower concentration of this compound.- If using serum, test a lower percentage or switch to a different lot of serum. If your cell line permits, consider using serum-free media. |
| Inconsistent experimental results between batches. | The this compound stock solution may not be fully dissolved or may have degraded due to improper storage. | - Ensure the initial stock solution in DMSO is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.- Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.- Store stock solutions at -20°C or -80°C in a desiccated environment. |
Quantitative Data on Mastl Inhibitor Solubility
| Solvent | MKI-1 Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL (198.45 mM)[1] | Use of fresh, anhydrous DMSO is highly recommended as moisture can reduce solubility.[1] |
| Ethanol | 4 mg/mL[1] | |
| Water | Insoluble[1] | |
| 5% DMSO/H₂O Solution | 203.3 ± 0.9 µM (Kinetic Solubility) | This represents the solubility in a more aqueous environment, which is more relevant to cell culture conditions. |
Experimental Protocol: Preparation of this compound Working Solution
This protocol describes a recommended procedure for preparing a working solution of this compound in cell culture medium to minimize the risk of precipitation.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Based on the molecular weight of this compound (385.37 g/mol ), weigh the appropriate amount of powder to prepare a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock, dissolve 3.85 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C can assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution in DMSO (Optional but Recommended):
-
To avoid shocking the compound by direct dilution into the aqueous medium, prepare an intermediate dilution of the 10 mM stock in DMSO. For example, create a 1 mM solution by diluting the 10 mM stock 1:10 in DMSO.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 999 µL of the pre-warmed medium (for a 1:1000 dilution). If using the 1 mM intermediate dilution, add 10 µL to 990 µL of medium (for a 1:100 dilution).
-
Mix the final working solution gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause the media to foam.
-
Use the freshly prepared working solution immediately for your cell culture experiments.
-
Visualizing Experimental Workflows and Signaling Pathways
Caption: Troubleshooting workflow for this compound insolubility.
Caption: The Mastl signaling pathway in mitotic entry.
References
Mastl-IN-3 stability in cell culture conditions
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and handling of Mastl-IN-3 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2] MASTL is a critical regulator of mitosis.[3] Its primary role is to phosphorylate and activate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4][5] Activated ENSA/ARPP19 then bind to and inhibit the Protein Phosphatase 2A (PP2A) complex.[4][6] This inhibition of PP2A is essential for maintaining the phosphorylation of key mitotic proteins, ensuring high cyclin B1-Cdk1 activity, and promoting proper entry into and progression through mitosis.[7] By inhibiting MASTL, this compound prevents the inactivation of PP2A, leading to premature dephosphorylation of mitotic substrates, which can result in mitotic defects and cell death (mitotic catastrophe), particularly in highly proliferative cancer cells.[5][6]
Q2: How should I prepare stock and working solutions of this compound?
As specific solubility data is not publicly available, a general procedure for hydrophobic compounds should be followed. The most common solvent for initial stock preparation is dimethyl sulfoxide (B87167) (DMSO).
-
Stock Solution (e.g., 10 mM): Prepare a concentrated stock solution in 100% DMSO. Vortex and, if necessary, use brief sonication or gentle warming (37°C) to ensure the compound is fully dissolved.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the DMSO stock directly into pre-warmed (37°C) cell culture medium. To avoid precipitation, always add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or mixing vigorously.[8]
Q3: How should this compound be stored?
Proper storage is critical to maintain the compound's integrity.
-
Solid Form: this compound is shipped at room temperature, suggesting good stability as a solid.[1][2] For long-term storage, follow the recommendations on the Certificate of Analysis provided by the vendor.
-
Stock Solutions: Aliquot DMSO stock solutions into single-use volumes to minimize freeze-thaw cycles.[8] Store these aliquots at -20°C or -80°C.[8]
Troubleshooting Guides
Problem: My this compound is precipitating in the cell culture medium.
Precipitation is a common issue with hydrophobic compounds when diluted into aqueous media. Here are steps to resolve it.
| Step | Action | Rationale |
| 1 | Check Final DMSO Concentration | Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls. High DMSO concentrations can be toxic to cells and can also cause the compound to fall out of solution. |
| 2 | Use Pre-Warmed Medium | Always dilute your DMSO stock into cell culture medium that has been pre-warmed to 37°C. This can improve the solubility of the compound.[8] |
| 3 | Ensure Rapid Mixing | This is the most critical step. Add the DMSO stock to the pre-warmed medium and immediately mix vigorously (e.g., vortex or rapid pipetting) to ensure uniform dispersion and prevent localized high concentrations that lead to precipitation.[8] |
| 4 | Perform Serial Dilutions | Instead of a single large dilution, perform an intermediate dilution step. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add the required volume of the 1 mM stock to your final medium. |
| 5 | Lower the Final Concentration | If precipitation persists, the desired concentration may exceed the compound's solubility limit in your specific medium. Try performing a dose-response experiment starting from a lower concentration. |
Problem: I am not observing the expected biological effect (e.g., mitotic arrest).
If the compound appears to be inactive in your assay, the issue could be related to stability, solubility, or other experimental factors.
Experimental Protocols
Protocol 1: General Workflow to Determine this compound Stability in Cell Culture Media
The chemical stability and half-life of this compound in typical cell culture conditions (37°C, 5% CO₂, aqueous media) have not been publicly documented. If you suspect compound degradation during long-term experiments, you can determine its stability using the following workflow.
Methodology:
-
Preparation: Prepare a solution of this compound in your specific cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration.
-
Time Zero Sample: Immediately after preparation, take an aliquot, label it "T=0," and snap-freeze or store it at -80°C. This is your baseline control.
-
Incubation: Place the remaining solution in a sterile container inside a standard cell culture incubator (37°C, 5% CO₂).
-
Time-Course Sampling: At subsequent time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots of the solution and immediately store them at -80°C to halt any further degradation.
-
Analysis: Once all samples are collected, analyze them using a quantitative method like Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the concentration of intact this compound.
-
Calculation: Plot the concentration of this compound versus time. Use this data to calculate the compound's half-life (t½) under your specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MASTL - Wikipedia [en.wikipedia.org]
- 4. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. benchchem.com [benchchem.com]
Potential off-target effects of Mastl-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Mastl-IN-3. The information is intended for researchers, scientists, and drug development professionals using this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to be a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl) kinase. The primary, on-target effect of Mastl inhibition is the disruption of mitotic progression. Mastl kinase phosphorylates and activates the protein phosphatase 2A (PP2A) inhibitors, ENSA and ARPP19.[1][2][3] Inhibition of Mastl leads to the activation of PP2A-B55, which in turn dephosphorylates CDK1 substrates, causing mitotic collapse and potentially leading to mitotic catastrophe and cell death in cancer cells.[4][5]
Q2: Are there known kinase-independent functions of Mastl that could be affected by this compound, leading to unexpected phenotypes?
Yes, recent studies have revealed that Mastl has significant kinase-independent functions.[1][6][7] These functions may not be directly affected by a kinase inhibitor like this compound, but it is a crucial consideration for interpreting phenotypic data. Mastl has been shown to regulate cell contractility, migration, and invasion by associating with the myocardin-related transcription factor A (MRTF-A) and promoting its nuclear retention.[1][6] This leads to the expression of genes involved in the actomyosin (B1167339) cytoskeleton, such as Rho guanine (B1146940) nucleotide exchange factor 2 (GEF-H1).[1][6] If your experimental phenotype relates to cell morphology, adhesion, or motility, consider that these effects might be regulated by Mastl scaffolding functions that are independent of its kinase activity.
Q3: What are the potential off-target kinases for this compound?
While a specific kinase selectivity profile for this compound is not publicly available, inhibitors targeting the ATP-binding site of a kinase can exhibit cross-reactivity with other kinases, particularly those within the same family. Mastl belongs to the AGC kinase family. Therefore, it is plausible that this compound could exhibit off-target activity against other AGC kinases such as ROCK1, AKT1, p70S6K, and PKACα.[3][8] Early Mastl inhibitors have shown some off-target effects against ROCK1.[8] Researchers should be cautious of phenotypes associated with the inhibition of these pathways.
Troubleshooting Guides
Problem 1: Unexpected changes in cell morphology, adhesion, or migration.
-
Possible Cause 1 (Kinase-Independent Effect): Your observed phenotype may be due to the inhibition of Mastl's primary kinase activity, which has downstream effects on the cytoskeleton. However, it could also be related to Mastl's kinase-independent scaffolding role in regulating the MRTF-A/SRF pathway, which controls genes involved in cell contractility and motility.[1][6]
-
Troubleshooting Steps:
-
Control Experiment: Compare the phenotype induced by this compound with that of Mastl depletion using siRNA or shRNA. Some RNAi rescue experiments have been used to confirm on-target effects.[4][9]
-
Western Blot Analysis: Check the expression levels of downstream effectors of the MRTF-A/SRF pathway, such as GEF-H1, tropomyosin 4.2 (Tpm4.2), and nonmuscle myosin IIB (NM-2B).[1][6]
-
Rescue Experiment: If possible, perform a rescue experiment with a kinase-dead mutant of Mastl. If the kinase-dead mutant can rescue the phenotype, it suggests a kinase-independent mechanism.
-
Problem 2: Observed effects on cell survival and proliferation that do not correlate with mitotic arrest.
-
Possible Cause 1 (Off-Target Effect): this compound may be inhibiting other kinases involved in cell survival signaling, such as AKT. Mastl has been linked to the regulation of the AKT/mTOR signaling pathway.[1][2]
-
Possible Cause 2 (Off-Target Effect): The inhibitor could be affecting the Wnt/β-catenin pathway. Mastl has been shown to regulate GSK3β, a key component of this pathway.[1][2]
-
Troubleshooting Steps:
-
Kinase Selectivity Profiling: If available, consult a kinase panel screen for this compound to identify potential off-target kinases.
-
Phospho-Protein Analysis: Use western blotting or phospho-proteomics to assess the phosphorylation status of key proteins in the AKT/mTOR and Wnt/β-catenin pathways (e.g., phospho-AKT, phospho-S6, phospho-GSK3β, active β-catenin).
-
Use of Alternative Inhibitors: Compare the effects of this compound with other known inhibitors of the suspected off-target pathways (e.g., an AKT inhibitor or a GSK3 inhibitor) to see if they phenocopy the results.
-
Quantitative Data Summary
As specific data for this compound is unavailable, the following table provides an illustrative example of a kinase selectivity profile. This is based on the potential for off-target effects within the AGC kinase family. Researchers should perform their own kinase profiling to obtain accurate data for their specific inhibitor lot.
| Kinase Target | IC50 (nM) - Illustrative Data | Kinase Family | Potential Phenotypic Implication |
| Mastl | 15 | AGC | On-Target: Mitotic Arrest |
| ROCK1 | 350 | AGC | Changes in cell shape, motility |
| AKT1 | 800 | AGC | Altered cell survival, metabolism |
| p70S6K | 1200 | AGC | Effects on protein synthesis, cell growth |
| PKA | > 5000 | AGC | Broad effects on cellular signaling |
Experimental Protocols
Protocol 1: Assessing Kinase Inhibitor Selectivity via In Vitro Kinase Assay Panel
This protocol describes a general method for determining the selectivity of a kinase inhibitor across a panel of purified kinases.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilutions) to determine the IC50 value.
-
Kinase Reaction Setup:
-
In a multi-well plate, add the kinase buffer, the specific kinase from the panel, and the appropriate substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide).
-
Add the diluted this compound to the wells. Include control wells with DMSO only (positive control) and wells without kinase (negative control).
-
-
Initiate Reaction: Add ATP (often radiolabeled, e.g., [γ-³³P]ATP) to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop Reaction and Capture Substrate: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
-
Wash and Detect: Wash the filter to remove unincorporated ATP. Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC50 for each kinase.
Protocol 2: Cellular Assay to Validate On-Target Mastl Inhibition
This protocol verifies that this compound is engaging its target in a cellular context by measuring the phosphorylation of a downstream effector.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a breast cancer cell line like MCF7) and grow to 70-80% confluency.
-
Synchronize cells in G2/M phase using a suitable method (e.g., nocodazole (B1683961) treatment) to ensure high Mastl activity.
-
Treat the synchronized cells with various concentrations of this compound for a defined period (e.g., 1-2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with a primary antibody specific for phosphorylated ENSA (a direct substrate of Mastl).
-
Probe for total ENSA and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
-
Detection and Analysis:
-
Use a secondary antibody conjugated to HRP and an ECL substrate for detection.
-
Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-ENSA to total ENSA indicates on-target inhibition of Mastl kinase activity.
-
Visualizations
Caption: On-target signaling pathway of Mastl and its inhibition by this compound.
Caption: Potential on-target and off-target effects of this compound.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Mastl-IN-3
Welcome to the technical support center for Mastl-IN-3. This guide is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide troubleshooting strategies.
Troubleshooting Guide
When using this compound, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), you may observe phenotypes that extend beyond the expected mitotic arrest. These "unexpected" results can often be explained by the diverse, non-canonical roles of MASTL. This section provides a framework for understanding and validating such observations.
Summary of Potential Unexpected Results
| Unexpected Result | Potential On-Target Cause (Non-Canonical MASTL Function) | Potential Off-Target Cause | Suggested Validation Experiments |
| Altered Cell Morphology, Spreading, or Adhesion | MASTL has a kinase-independent role in regulating the actin cytoskeleton and cell contractility through the MRTF-A/SRF pathway.[1][2] | The compound may interact with other kinases or structural proteins that control cell shape. | - Rescue experiment with a kinase-dead, inhibitor-resistant MASTL mutant.- Assess the activity of the MRTF-A/SRF pathway (e.g., via a serum response element (SRE) luciferase reporter assay).- Analyze the expression and localization of known downstream targets like GEF-H1, vinculin, and nonmuscle myosin IIB.[1] |
| Changes in Cell Migration or Invasion | MASTL influences cell motility through its regulation of the actomyosin (B1167339) cytoskeleton and MRTF-A/SRF signaling.[1][2] | The inhibitor could be affecting other signaling pathways involved in cell movement, such as Rho/Rac GTPases or integrin signaling. | - Perform wound healing or transwell migration assays.- Analyze the formation of stress fibers and focal adhesions using immunofluorescence.[2]- Evaluate the expression of genes associated with migration and invasion that are regulated by MRTF-A/SRF.[1] |
| Modulation of AKT, mTOR, or Wnt/β-catenin Signaling | MASTL has been shown to influence these key oncogenic pathways, potentially through its regulation of PP2A or other unknown mechanisms.[3][4] | The inhibitor may have off-target effects on kinases within these pathways (e.g., PI3K, AKT, GSK3β). | - Perform Western blot analysis to check the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-S6K, β-catenin).- Use specific inhibitors for these pathways in combination with this compound to dissect the mechanism.- Conduct a kinome profiling assay to identify potential off-target kinases. |
| Increased DNA Damage or Radiosensitivity | MASTL is implicated in the DNA damage response.[5] Its inhibition can lead to mitotic catastrophe and enhanced sensitivity to radiation.[5][6] | The compound might directly interfere with DNA repair proteins or other cell cycle checkpoint kinases. | - Assess DNA damage markers like γ-H2AX and 53BP1 by immunofluorescence or Western blot.[5]- Perform clonogenic survival assays in the presence of this compound and radiation.[5]- Evaluate the activation of key DNA damage response proteins (e.g., ATM, ATR, CHK1, CHK2). |
| Variable Efficacy Across Different Cell Lines | The expression levels of MASTL and its downstream effectors (e.g., PP2A subunits) can vary, leading to differential sensitivity.[5][7] Additionally, the reliance on kinase-dependent versus -independent functions of MASTL may differ between cell types. | Cell lines can have different drug efflux pump activities or metabolic rates, altering the effective intracellular concentration of the inhibitor. | - Quantify MASTL protein levels in the cell lines being used.- Assess the baseline activity of pathways regulated by MASTL in each cell line.- Perform dose-response curves and measure the intracellular concentration of this compound if possible. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of MASTL kinase.[8][9] Its primary, or canonical, mechanism of action is to prevent MASTL from phosphorylating its substrates, α-endosulfine (ENSA) and ARPP19. This leads to the activation of the tumor suppressor protein phosphatase 2A (PP2A), which in turn dephosphorylates CDK1 substrates, causing mitotic arrest and potentially mitotic catastrophe in cancer cells.[5][10]
Q2: I'm observing changes in cell adhesion and spreading at concentrations of this compound that don't cause significant mitotic arrest. Is this expected?
A2: This is a plausible on-target effect. Studies have shown that MASTL can regulate cell spreading and adhesion through a kinase-independent mechanism involving the MRTF-A/SRF signaling pathway.[1][2] Therefore, you may observe effects on cell morphology and adhesion that are separate from its role in mitosis. To confirm this, you could attempt a rescue experiment with a wild-type versus a kinase-dead version of MASTL.
Q3: How can I be sure that the observed phenotype is due to MASTL inhibition and not an off-target effect?
A3: The gold standard for validating the on-target effect of a small molecule inhibitor is to perform a rescue experiment with a drug-resistant mutant of the target protein. If the phenotype can be reversed by expressing a version of MASTL that is not affected by this compound, it strongly suggests the effect is on-target. Additionally, comparing the phenotype induced by this compound with that of MASTL depletion via siRNA or CRISPR can provide further evidence.
Q4: What is a good starting concentration for this compound in my cell-based assays?
A4: this compound has a reported pIC50 of 9.10 M, which corresponds to an IC50 in the low nanomolar range in biochemical assays.[8][9] However, the optimal concentration for cell-based assays will depend on the cell type and the duration of treatment. It is recommended to perform a dose-response curve, starting from low nanomolar concentrations and extending to the low micromolar range, to determine the EC50 for your specific endpoint (e.g., inhibition of proliferation, induction of apoptosis, or a specific morphological change).
Q5: Are there other MASTL inhibitors I can use to confirm my results?
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) in your experimental design.
-
Treatment: Add the diluted this compound or vehicle control to the cells and incubate for the desired period. The treatment duration will depend on the specific biological question and may range from a few hours to several days.
-
Endpoint Analysis: Analyze the cells using the appropriate method for your research question. This could include:
-
Cell Viability/Proliferation Assays: (e.g., WST-1, MTS, or CellTiter-Glo®).
-
Immunoblotting: To analyze changes in protein expression or phosphorylation status.
-
Immunofluorescence Microscopy: To observe changes in cell morphology, cytoskeletal organization, or the localization of specific proteins.
-
Flow Cytometry: To analyze the cell cycle distribution or markers of apoptosis.
-
Reporter Assays: To measure the activity of specific signaling pathways.
-
Signaling Pathways and Workflows
Canonical MASTL-PP2A Signaling Pathway
Caption: Canonical MASTL pathway in mitosis.
Kinase-Independent MASTL-MRTF-A/SRF Pathway
Caption: Kinase-independent function of MASTL.
Experimental Workflow for this compound
Caption: Workflow for using this compound.
References
- 1. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Mastl-IN-3 Incubation Time: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Mastl-IN-3, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), determining the optimal incubation time is a critical step for achieving reliable and reproducible experimental results. This guide provides a comprehensive resource in a question-and-answer format to address common issues and offers detailed protocols for optimizing your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of Mastl kinase. Mastl, also known as Greatwall kinase, plays a crucial role in the G2/M transition and maintenance of the mitotic state.[1][2] It does this by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4][5] Once phosphorylated, these proteins bind to and inhibit the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55-containing holoenzyme.[1][2] This inhibition of PP2A is essential for maintaining the phosphorylation of key mitotic substrates, thereby ensuring proper mitotic progression.[1] By inhibiting Mastl, this compound prevents the phosphorylation of ENSA and ARPP19, leading to the activation of PP2A, which in turn can lead to mitotic defects and cell death in cancer cells.[1][6][7]
Q2: What are the expected cellular effects of this compound treatment?
Inhibition of Mastl by this compound is expected to induce a range of cellular effects, primarily related to mitotic disruption. These include:
-
Mitotic Arrest: Cells may accumulate in mitosis due to the inability to maintain the mitotic state.[8]
-
Mitotic Catastrophe: Prolonged or potent inhibition can lead to aberrant mitosis and ultimately, a form of caspase-dependent cell death.[1][8]
-
Decreased Cell Proliferation and Viability: By disrupting cell division, Mastl inhibition can lead to a reduction in cell proliferation and viability, particularly in cancer cells that are highly dependent on Mastl activity.[1][9][10]
-
Increased PP2A Activity: A direct consequence of Mastl inhibition is the reactivation of PP2A.[1][8]
Q3: How do I determine the optimal incubation time for this compound in my specific cell line?
The optimal incubation time is cell-line dependent and should be determined empirically. A time-course experiment is the most effective method. This involves treating your cells with a fixed, effective concentration of this compound and analyzing key downstream markers and phenotypic endpoints at various time points.
Q4: What are the key downstream markers to assess this compound activity?
The most direct and reliable markers for Mastl activity are:
-
Phosphorylation of ENSA (Ser67) and ARPP19 (Ser62): A decrease in the phosphorylation of these direct Mastl substrates is a primary indicator of target engagement.[3][4][5][11]
-
PP2A Activity: An increase in PP2A activity is a direct downstream consequence of Mastl inhibition.[1][8][10]
Q5: What phenotypic assays can I use to determine the optimal incubation time?
-
Mitotic Index Analysis: Quantifying the percentage of cells in mitosis (e.g., by staining for phosphorylated Histone H3) at different time points can reveal the kinetics of mitotic arrest.
-
Cell Viability/Proliferation Assays: Assays such as MTT, WST-8, or real-time cell analysis can determine the time-dependent effect of this compound on cell growth.[8]
-
Apoptosis Assays: Measuring markers of apoptosis (e.g., cleaved PARP, caspase activation) can indicate the onset of mitotic catastrophe.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Incubation Time: The incubation period may be too short for the effects to manifest. | Perform a time-course experiment (see Protocol 1) to identify the optimal incubation duration. |
| Incorrect Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. | |
| Cell Line Resistance: The cell line may have intrinsic resistance to Mastl inhibition. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Inhibitor Instability: The this compound compound may have degraded. | Ensure proper storage of the inhibitor and prepare fresh solutions for each experiment. | |
| High Cell Death Even at Early Time Points | Concentration Too High: The concentration of this compound may be causing rapid and widespread cell death. | Reduce the concentration of this compound and repeat the time-course experiment. |
| Off-Target Effects: At high concentrations, the inhibitor might have off-target effects. | Use the lowest effective concentration determined from a dose-response curve. | |
| Inconsistent Results Between Experiments | Variable Cell Conditions: Differences in cell density, passage number, or growth phase can affect the outcome. | Standardize cell culture conditions, including seeding density and ensuring cells are in the logarithmic growth phase during treatment. |
| Inconsistent Reagent Preparation: Variations in the preparation of this compound solutions. | Prepare fresh inhibitor solutions for each experiment and ensure accurate dilutions. |
Data Summary of Mastl Inhibitor Incubation Times from Literature
The following table summarizes incubation times and their observed effects from studies using Mastl inhibitors or siRNA-mediated Mastl depletion in various breast cancer cell lines. This data can serve as a starting point for designing your own experiments.
| Inhibitor/Method | Cell Line(s) | Concentration | Incubation Time(s) | Observed Effects | Reference |
| MKI-2 | MCF7, BT-549, MDA-MB-468 | 250 nM | 12 hours | Inhibition of phospho-ENSA. | [8] |
| MKI-2 | MCF7 | 250 nM | 24 hours | Increased cleaved-PARP and γ-H2AX, decreased procaspase-2, mitotic arrest. | [8] |
| MKI-2 | MCF7 | 1 µM | 72 hours | Decreased cell viability. | [8] |
| MKI-1 | MCF7, T47D | 15 µM | 20 hours | Inhibition of phospho-ENSA. | [10] |
| MKI-1 | MCF7 | 15 or 30 µM | 16 hours (with colcemide) | Inhibition of phospho-ENSA. | [10] |
| MASTL siRNA | MCF7, T47D | 5 nmol/l | 48 hours | Increased cleaved-PARP, decreased procaspase-2, induction of mitotic cell death. | [1] |
| MASTL siRNA | MDA-MB-231 | Not specified | 24, 48, 72 hours | Western blot analysis of MASTL knockdown. Cell cycle analysis showed no significant change at 48h. | [12] |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time
This protocol outlines a general workflow for determining the optimal incubation time of this compound by analyzing downstream markers and phenotypic effects.
-
Cell Seeding: Seed your cells of interest in multiple plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined, fixed concentration of this compound. This concentration should be based on dose-response studies or literature values for similar compounds. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells and/or perform assays at a series of time points. Suggested time points include 0, 6, 12, 24, 48, and 72 hours.
-
Analysis:
-
Western Blotting (Protocol 2): Analyze the phosphorylation status of ENSA (Ser67)/ARPP19 (Ser62).
-
PP2A Activity Assay (Protocol 3): Measure the enzymatic activity of PP2A.
-
Phenotypic Assays: Assess mitotic index, cell viability, and apoptosis at each time point.
-
-
Data Interpretation: The optimal incubation time is the earliest time point that shows a significant and robust effect on the chosen readout (e.g., a significant decrease in p-ENSA/p-ARPP19 and a corresponding increase in mitotic arrest or decrease in viability) without causing excessive, non-specific cell death.
Protocol 2: Western Blotting for Phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Cell Lysis: After treatment for the desired incubation times, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for Phospho-ENSA (Ser67)/ARPP19 (Ser62) overnight at 4°C.[3][4]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the phospho-specific signal indicates Mastl inhibition.
Protocol 3: PP2A Activity Assay
-
Immunoprecipitation:
-
Lyse cells as described in Protocol 2.
-
Incubate the cell lysate with an antibody against a PP2A subunit (e.g., PP2A-Aα/β) and protein A/G sepharose beads to immunoprecipitate PP2A complexes.[1]
-
-
Phosphatase Assay:
-
Wash the immunoprecipitated beads to remove non-specific binding.
-
Perform the phosphatase activity assay using a commercial kit (e.g., RediPlate 96 EnzChek Serine/Threonine Phosphatase Assay Kit) according to the manufacturer's instructions.[1][10] These kits typically use a phosphopeptide substrate that releases a fluorescent or colorimetric signal upon dephosphorylation.
-
-
Data Analysis: Measure the signal using a plate reader. An increase in signal in the this compound treated samples compared to the control indicates an increase in PP2A activity.
Visualizations
Caption: The Mastl (Greatwall) signaling pathway in mitotic regulation.
Caption: Workflow for determining the optimal this compound incubation time.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. biocompare.com [biocompare.com]
- 5. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody (#5240) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 11. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Mastl-IN-3 toxicity in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of Mastl-IN-3 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on non-cancerous cell lines?
A1: this compound is an inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). Published research on MASTL inhibition suggests that it selectively induces cell death in cancer cells, which often have upregulated MASTL expression, while having minimal cytotoxic effects on non-transformed, non-cancerous cells where MASTL expression is typically low.[1][2][3][4] Therefore, significant toxicity is not expected in most non-cancerous cell lines at concentrations effective against cancer cells.
Q2: Why do MASTL inhibitors show selectivity for cancer cells over non-cancerous cells?
A2: The selectivity is primarily due to the differential expression and reliance on MASTL in cancer cells compared to normal cells. MASTL is a key regulator of mitotic progression, and its upregulation is observed in various cancers.[1][5][6] Cancer cells with high MASTL expression are more dependent on this kinase for mitotic progression and survival. Inhibition of MASTL in these cells leads to mitotic catastrophe and subsequent cell death.[1][4] In contrast, normal cells with low MASTL expression are less affected by its inhibition.[1][2][4]
Q3: What are the known off-target effects of MASTL inhibitors in non-cancerous cells?
A3: Currently, there is limited specific information available regarding the off-target effects of this compound in non-cancerous cell lines. However, the general principle of MASTL inhibition suggests a high degree of selectivity for cancer cells.[1][2][3][4] Researchers should always perform control experiments to assess any potential off-target effects in their specific non-cancerous cell line of interest.
Q4: What concentrations of this compound should I use for my experiments with non-cancerous cell lines?
A4: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. As a starting point, you can use concentrations similar to those reported to be effective in cancer cell lines, while closely monitoring for any signs of cytotoxicity.
Q5: How can I assess the toxicity of this compound in my non-cancerous cell line?
A5: Several standard assays can be used to evaluate cytotoxicity. These include cell viability assays (e.g., MTT, MTS), cytotoxicity assays that measure membrane integrity (e.g., LDH release), and apoptosis assays (e.g., TUNEL, caspase activity).[7][8][9][10][11][12] Detailed protocols for these assays are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected cytotoxicity observed in a non-cancerous cell line. | The specific non-cancerous cell line may have higher than usual MASTL expression. | 1. Verify the expression level of MASTL in your cell line using techniques like Western blotting or qPCR. 2. Perform a dose-response experiment to determine the IC50 value and use a concentration well below this for your functional assays. |
| The compound batch may have impurities. | 1. Ensure the purity of your this compound compound. 2. If possible, obtain a new batch from a reputable supplier. | |
| Off-target effects of the inhibitor. | 1. Use a structurally different MASTL inhibitor as a control to see if the same effect is observed. 2. Perform knockdown or knockout of MASTL to confirm that the observed phenotype is on-target. | |
| No effect observed in a positive control cancer cell line. | Incorrect concentration of this compound used. | 1. Confirm the concentration of your stock solution. 2. Perform a new dose-response experiment with a fresh dilution of the inhibitor. |
| The cancer cell line used is not sensitive to MASTL inhibition. | 1. Verify that your positive control cancer cell line has high MASTL expression. 2. Use a different cancer cell line known to be sensitive to MASTL inhibition. | |
| Issues with the experimental assay. | 1. Review the protocol for your cytotoxicity or apoptosis assay to ensure all steps were followed correctly. 2. Include appropriate positive and negative controls for the assay itself. | |
| High background in cytotoxicity or apoptosis assays. | Suboptimal assay conditions. | 1. Optimize cell seeding density to avoid overgrowth or cell death due to nutrient depletion. 2. Ensure proper washing steps to remove any interfering substances. 3. Check the expiration dates and proper storage of all assay reagents. |
Quantitative Data Summary
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. MTT Assay (Colorimetric)
-
Principle: Measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.[7][13][14][15][16]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
2. LDH Release Assay (Colorimetric)
-
Principle: Measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.[8][10][11][17]
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Prepare control wells for maximum LDH release by adding a lysis buffer to untreated cells 45 minutes before the end of the experiment.
-
Carefully collect the cell culture supernatant from each well.
-
Add 50 µL of the supernatant to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[17]
-
Incubate the plate in the dark at room temperature for 30-60 minutes.[17]
-
Add 50 µL of a stop solution to each well.[17]
-
Measure the absorbance at 490 nm using a microplate reader.[17]
-
Apoptosis Assays
1. TUNEL Assay (Fluorescence)
-
Principle: Detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently labeled dUTPs using the enzyme terminal deoxynucleotidyl transferase (TdT).[9][12][18][19][20]
-
Protocol:
-
Grow and treat cells on coverslips or in a 96-well plate.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[18]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[18]
-
Wash the cells with deionized water.
-
Prepare the TUNEL reaction cocktail containing TdT enzyme and fluorescently labeled dUTP according to the manufacturer's protocol.
-
Incubate the cells with the reaction cocktail for 60 minutes at 37°C in a humidified chamber.[18]
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA stain like DAPI.
-
Mount the coverslips or image the plate using a fluorescence microscope.
-
2. Caspase-3/7 Activity Assay (Luminescent or Fluorometric)
-
Principle: Measures the activity of executioner caspases-3 and -7, which are key enzymes in the apoptotic pathway. The assay uses a substrate that, when cleaved by active caspases, produces a luminescent or fluorescent signal.[21][22][23][24][25]
-
Protocol (Luminescent "add-mix-measure" format):
-
Seed cells in a 96-well plate and treat with this compound.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Caption: MASTL signaling pathway and the effect of its inhibition.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 3. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 9. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. praxilabs.com [praxilabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jove.com [jove.com]
- 25. media.cellsignal.com [media.cellsignal.com]
Why is Mastl-IN-3 not inhibiting MASTL activity?
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mastl-IN-3, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This guide will help you interpret your experimental results, particularly in cases where this compound does not appear to inhibit MASTL activity as expected.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected phenotype after treating my cells with this compound?
A1: There are several potential reasons why this compound may not be producing the anticipated cellular phenotype. One of the most critical considerations is that MASTL possesses both kinase-dependent and kinase-independent functions.[1][2] this compound, as a kinase inhibitor, is expected to block only the catalytic activity of MASTL. Therefore, if the biological process you are investigating is regulated by MASTL's kinase-independent functions, you will likely not observe a significant effect with this compound treatment.
MASTL's kinase-independent roles are particularly important in the regulation of the actin cytoskeleton, cell contractility, and motility.[3][4] These functions are mediated through MASTL's interaction with the myocardin-related transcription factor A (MRTF-A), promoting its nuclear retention and the subsequent transcription of serum response factor (SRF) target genes.[4][5]
Q2: How can I determine if the process I'm studying is dependent on MASTL's kinase activity?
A2: To dissect the kinase-dependent versus kinase-independent functions of MASTL in your experimental system, you can employ a combination of approaches:
-
Rescue experiments with kinase-dead MASTL: Transfect cells with a kinase-dead mutant of MASTL (e.g., G44S) after knocking down endogenous MASTL.[1] If the kinase-dead mutant can rescue the phenotype observed with MASTL depletion, it suggests the process is kinase-independent.
-
Compare inhibitor effects with siRNA-mediated knockdown: Deplete MASTL using siRNA and compare the resulting phenotype with that of this compound treatment. If the phenotypes differ, it is likely that the kinase-independent functions of MASTL, which are not targeted by the inhibitor, are at play.
Q3: What is the reported potency of this compound and other MASTL inhibitors?
A3: this compound is a potent inhibitor of MASTL. The potency of various MASTL inhibitors is summarized in the table below. It is important to note that IC50 values can vary between different assay formats (biochemical vs. cellular).
Data Presentation: Potency of MASTL Inhibitors
| Inhibitor | Target(s) | pIC50 (M) | IC50 | Assay Type | Reference |
| This compound | MASTL | 9.10 | ~79.4 pM | Biochemical | [6][7] |
| MKI-1 | MASTL | - | 9.9 µM | Biochemical | |
| MKI-2 | MASTL | - | 37.44 nM | Biochemical (recombinant MASTL) | [8] |
| MKI-2 | MASTL | - | 142.7 nM | Cellular (phospho-ENSA) | [8] |
| GKI-1 | MASTL | - | 10 µM | Biochemical |
Troubleshooting Guide
If you are encountering issues with your this compound experiments, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| No or weak inhibition of MASTL kinase activity | Compound Instability/Degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Incorrect Concentration: Errors in dilution calculations or pipetting can lead to a final concentration that is too low to inhibit MASTL effectively. | Double-check all calculations and ensure accurate pipetting. Perform a dose-response experiment to determine the optimal concentration for your assay. | |
| Assay Conditions: Suboptimal assay conditions (e.g., ATP concentration, incubation time, buffer components) can affect inhibitor performance. | For ATP-competitive inhibitors, the IC50 is dependent on the ATP concentration. Use an ATP concentration close to the Km value for MASTL. Ensure the kinase reaction is in the linear range.[6] | |
| Unexpected or off-target effects | Off-Target Inhibition: Kinase inhibitors can have off-target effects, leading to phenotypes unrelated to MASTL inhibition. | Perform a kinase panel screen to assess the selectivity of this compound. Compare the observed phenotype with known effects of inhibiting identified off-targets. |
| Cell Line Specificity: The genetic background and signaling pathways active in your chosen cell line can influence the response to MASTL inhibition. | Test this compound in multiple cell lines to confirm that the observed effects are not cell-line specific. | |
| Discrepancy between biochemical and cellular assays | Cell Permeability: this compound may have poor cell permeability, resulting in a lower effective concentration inside the cell compared to a biochemical assay. | Use a cellular thermal shift assay (CETSA) or a NanoBRET assay to confirm target engagement in intact cells.[9] |
| High Intracellular ATP: The concentration of ATP inside cells (mM range) is much higher than that typically used in biochemical assays (µM range), which can reduce the apparent potency of ATP-competitive inhibitors. | Be aware that higher concentrations of this compound may be required in cellular assays to achieve the same level of inhibition as in biochemical assays. |
Experimental Protocols
1. In Vitro MASTL Kinase Assay (Radiometric)
This protocol measures the direct kinase activity of purified MASTL on a substrate.[10]
-
Materials:
-
Recombinant human MASTL protein
-
Recombinant substrate (e.g., GST-ARPP19)
-
Kinase Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
ATP Mix (50 µM "cold" ATP, 1.5 µCi [γ-³²P]ATP or [γ-³³P]ATP)
-
LDS Sample Buffer
-
SDS-PAGE gels and autoradiography film
-
-
Procedure:
-
Prepare the kinase reaction mixture on ice. For a 10 µL reaction, combine 5 µL of 2x Kinase Buffer, 1 µL of recombinant MASTL, 1 µL of recombinant ARPP19 substrate, and the test inhibitor (e.g., this compound) or DMSO vehicle.
-
Initiate the reaction by adding 1 µL of the ATP Mix.
-
Incubate the reaction for 30 minutes at 30°C.
-
Terminate the reaction by adding 10 µL of 2x LDS Sample Buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to autoradiography film to visualize the incorporated radioactivity.
-
2. Cellular Assay for MASTL Activity (Western Blot for phospho-ENSA)
This protocol assesses MASTL activity in cells by measuring the phosphorylation of its direct substrate, ENSA.[8]
-
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ENSA (Ser67), anti-ENSA, anti-MASTL, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound or DMSO vehicle for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-ENSA.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total ENSA, MASTL, and a loading control to normalize the data.
-
3. Validation of MASTL Kinase-Independent Function (MRTF-A Nuclear Localization)
This immunofluorescence protocol is used to assess the subcellular localization of MRTF-A, a key component of MASTL's kinase-independent signaling pathway.[3]
-
Materials:
-
Cells grown on coverslips
-
This compound or siRNA against MASTL
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MRTF-A
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Treat cells with this compound, siRNA against MASTL, or a control.
-
Fix, permeabilize, and block the cells.
-
Incubate with the anti-MRTF-A primary antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of MRTF-A.
-
Signaling Pathway Diagrams
Below are diagrams illustrating the key signaling pathways involving MASTL, which can help in understanding the potential effects of this compound.
Caption: MASTL Kinase-Dependent Signaling Pathway.
Caption: MASTL Kinase-Independent Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. MASTL promotes cell contractility and motility through kinase-independent signaling – Turku Bioscience Centre [bioscience.fi]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: MASTL Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with in vitro kinase assays involving MASTL inhibitors, specifically addressing the observation of Mastl-IN-3 inactivity.
Frequently Asked Questions (FAQs)
Q1: Why is this compound showing no activity in my in vitro kinase assay?
There are several potential reasons why this compound may appear inactive in your in vitro kinase assay. These can be broadly categorized into issues with the assay setup, the inhibitor itself, or the inherent biology of MASTL kinase.
-
Assay Conditions: The experimental conditions of your assay may not be optimal for MASTL activity or for the inhibitor to be effective. This can include suboptimal buffer components, incorrect ATP or substrate concentrations, or inappropriate incubation times.
-
Inhibitor Integrity and Handling: The stability and solubility of this compound are critical. Improper storage or handling can lead to degradation of the compound. Additionally, poor solubility in the assay buffer can result in a lower effective concentration of the inhibitor.
-
MASTL Kinase-Independent Functions: MASTL has known kinase-independent functions, acting as a scaffolding protein to regulate cellular processes like cell contractility and motility.[1][2][3][4][5] If the biological effect you are investigating is mediated by these non-catalytic functions, a purely enzymatic in vitro kinase assay will not show any effect of the inhibitor.[1][2][3][4][5]
Q2: What are the key components of a successful MASTL in vitro kinase assay?
A robust MASTL in vitro kinase assay should include the following:
-
High-Quality Recombinant MASTL: Ensure the use of a pure and active recombinant MASTL enzyme.
-
Appropriate Substrate: The most commonly used and validated substrates for MASTL are ARPP19 and ENSA.[6][7][8][9]
-
Optimized Buffer: A typical kinase buffer for MASTL includes Tris-HCl (pH 7.5), MgCl₂, and DTT.[6][7]
-
Correct ATP Concentration: The concentration of ATP is crucial, especially for ATP-competitive inhibitors. It is often recommended to use an ATP concentration close to the Km of the kinase.[10]
-
Necessary Controls: Include positive controls (a known MASTL inhibitor), negative controls (vehicle/DMSO), and controls without the enzyme to measure background signal.[10]
Q3: What is the reported potency of this compound and other MASTL inhibitors?
Here is a summary of reported potency values for some MASTL inhibitors. Note that IC50 values can vary between different assay formats and conditions.
| Inhibitor | Reported Potency | Assay Type |
| This compound | pIC50: 9.10 M | Not Specified |
| MKI-1 | IC50: 9.9 µM | Luminescence-based kinase assay |
| MKI-2 | IC50: 37.44 nM | In vitro kinase assay |
| Flavopiridol | EC50: 82.1 nM | In vitro kinase assay |
Troubleshooting Guide: this compound Inactivity
This guide provides a step-by-step approach to troubleshoot the lack of activity of this compound in your in vitro kinase assay.
Diagram: Troubleshooting Workflow for this compound Inactivity
Caption: Troubleshooting workflow for inactive this compound.
Step 1: Scrutinize Your Assay Protocol and Reagents
-
Buffer Composition: Ensure your kinase buffer is correctly prepared. A standard buffer for MASTL kinase assays is 10 mM Tris pH 7.5, 50 mM KCl, 10 mM MgCl₂, and 1 mM DTT.[6]
-
ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[10] If the ATP concentration in your assay is too high, it can outcompete the inhibitor. Try running the assay with the ATP concentration at or below the Km for MASTL.
-
Substrate Quality and Concentration: Use a validated MASTL substrate like recombinant ARPP19 or ENSA.[6][7][8][9] Ensure the substrate is not degraded and is used at an appropriate concentration.
-
Enzyme Activity: Confirm the activity of your recombinant MASTL enzyme. Include a positive control with a known MASTL inhibitor to validate that the enzyme is active and the assay is working as expected.[10]
-
Incubation Time and Temperature: Ensure the kinase reaction is in the linear range. An overly long incubation time can lead to substrate depletion and inaccurate results. The reaction is typically run at 30°C for 30 minutes.[6][7]
Step 2: Evaluate the Inhibitor Itself
-
Solubility: this compound may have limited solubility in aqueous buffers. Visually inspect for any precipitation of the inhibitor in your assay. Consider using a small percentage of DMSO to aid solubility, but keep the final concentration consistent across all wells and below a level that affects enzyme activity (typically ≤1%).
-
Stability: Ensure that your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Step 3: Consider the Underlying Biology of MASTL
-
Kinase-Independent Scaffolding Role: MASTL has well-documented functions that are independent of its kinase activity.[1][2][3][4][5] It can act as a scaffold protein to bring together other proteins in a signaling complex. These scaffolding functions are involved in processes such as the regulation of the actomyosin (B1167339) cytoskeleton, cell contractility, and gene expression.[1][2][3][4][5]
-
Implications for Your Assay: If the cellular phenotype you are interested in is mediated by MASTL's scaffolding function, an in vitro kinase assay that only measures the transfer of a phosphate (B84403) group to a substrate will not be affected by an inhibitor of kinase activity. In this case, this compound would appear inactive.
-
Alternative Assay Formats: To investigate the effects of this compound on the non-catalytic functions of MASTL, you will need to employ cell-based assays. These could include cell migration assays, immunofluorescence to observe cytoskeletal changes, or reporter gene assays to measure changes in transcription.
Detailed Experimental Protocol: In Vitro MASTL Kinase Assay (Radiometric)
This protocol is adapted from established methods for measuring MASTL kinase activity.[6]
Materials:
-
Recombinant human MASTL protein
-
Recombinant substrate (e.g., GST-ARPP19)
-
Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT
-
This compound (and other inhibitors) dissolved in DMSO
-
"Cold" ATP stock solution (10 mM)
-
[γ-³²P]ATP
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a master mix: In a microcentrifuge tube, prepare a master mix containing the kinase buffer, "cold" ATP (to the desired final concentration, e.g., 50 µM), and [γ-³²P]ATP (e.g., 1.5 µCi per reaction).
-
Set up the reactions: In individual microcentrifuge tubes or a 96-well plate, add the following in this order:
-
Kinase Buffer
-
This compound or vehicle (DMSO) at various concentrations.
-
Recombinant substrate (e.g., to a final concentration of 50 µM).
-
Recombinant MASTL enzyme (e.g., to a final concentration of 0.5 µM).
-
-
Initiate the reaction: Add the master mix to each reaction tube to start the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubate: Incubate the reactions at 30°C for 30 minutes.
-
Stop the reaction: Stop the reaction by adding the stop solution.
-
Spot onto phosphocellulose paper: Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.
-
Wash: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure radioactivity: Measure the amount of incorporated ³²P on the phosphocellulose paper using a scintillation counter.
-
Data analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control. Plot the results and fit the data to a dose-response curve to determine the IC50 value.
MASTL Signaling Pathway
MASTL is a key regulator of mitotic progression. Its primary role is to inhibit Protein Phosphatase 2A (PP2A), a major mitotic phosphatase. This inhibition ensures that the substrates of Cyclin B-Cdk1 remain phosphorylated, driving the cell through mitosis. MASTL also has roles in other signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways, and has kinase-independent functions.
Diagram: Simplified MASTL Signaling Pathway
Caption: Overview of MASTL signaling pathways.
References
- 1. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting by James Ronald William Conway et al. – Ivaska cell adhesion and cancer Lab [ivaskalab.utu.fi]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. SILAC kinase screen identifies potential MASTL substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Compensatory signaling pathways with Mastl-IN-3
Welcome to the technical support center for Mastl-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker than expected inhibition of Mastl kinase activity. | 1. Compound Degradation: Improper storage of this compound. 2. Inaccurate Concentration: Errors in dilution or solubility issues. 3. Cellular Efflux: Active transport of the inhibitor out of the cells. | 1. Store this compound as recommended on the certificate of analysis, typically at -20°C for long-term storage. Avoid repeated freeze-thaw cycles. 2. Ensure complete solubilization in a suitable solvent like DMSO before preparing aqueous dilutions. Prepare fresh dilutions for each experiment. Verify the final concentration used in the assay. 3. Consider using a lower passage number of cells or pre-incubating with an efflux pump inhibitor if multidrug resistance is suspected. |
| High background or off-target effects observed in cellular assays. | 1. Non-specific Binding: At high concentrations, this compound may bind to other kinases or proteins. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can induce cellular stress and non-specific responses. | 1. Perform a dose-response curve to determine the optimal concentration with maximal target inhibition and minimal off-target effects. Compare observed phenotypes with those from Mastl siRNA knockdown to confirm specificity.[1] 2. Ensure the final solvent concentration is consistent across all treatment groups, including vehicle controls, and is kept at a low, non-toxic level (typically <0.5%). |
| Unexpected phenotypic changes unrelated to mitotic arrest. | 1. Kinase-Independent Mastl Functions: Mastl has roles in cell contractility and motility independent of its kinase activity.[2][3][4][5][6] Inhibition of Mastl protein, not just its kinase function, might be occurring. 2. Activation of Compensatory Pathways: Cells may adapt to Mastl inhibition by upregulating alternative signaling pathways. | 1. Investigate changes in cell morphology, adhesion, and migration.[2][5] These may be expected consequences of Mastl inhibition beyond cell cycle effects. 2. Analyze key signaling pathways (e.g., AKT/mTOR, Wnt/β-catenin) that have been linked to Mastl to identify any compensatory activation.[7][8] |
| Difficulty in detecting downstream effects on the Mastl-PP2A pathway. | 1. Timing of Assay: The phosphorylation of Mastl substrates like ENSA is cell cycle-dependent, peaking in mitosis. 2. Antibody Quality: Poor primary or secondary antibody performance in Western blotting. | 1. Synchronize cells in mitosis (e.g., using colcemide or nocodazole) before treatment with this compound to enrich for the target protein and its substrates.[9] 2. Validate antibodies for specificity and optimal dilution. Use appropriate controls, including positive and negative cell lysates. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) kinase.[10] In its canonical, kinase-dependent role, MASTL phosphorylates α-endosulfine (ENSA) and Arpp19. This phosphorylation inhibits the tumor suppressor protein phosphatase 2A (PP2A), specifically the PP2A-B55 holoenzyme.[7][9][11] By inhibiting MASTL, this compound prevents the inactivation of PP2A-B55, leading to the dephosphorylation of CDK1 substrates and ultimately causing mitotic arrest and potentially mitotic catastrophe in cancer cells.[1][9][12]
Q2: Are there kinase-independent effects to consider when using this compound?
A2: Yes. Research has uncovered a kinase-independent role for MASTL in regulating cell contractility, motility, and invasion.[2][3][4][5][6][13] MASTL can associate with Myocardin-Related Transcription Factor A (MRTF-A) and promote its nuclear retention, leading to the transcription of genes involved in the actomyosin (B1167339) cytoskeleton.[2][4][6] Therefore, treatment with this compound may lead to phenotypes such as increased cell spreading and reduced cell migration, which are independent of its effects on the cell cycle.[2]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it should be stored as a solid at -20°C. Once dissolved, aliquot and store at -80°C to minimize freeze-thaw cycles. Please refer to the Certificate of Analysis provided by the supplier for specific instructions.[10]
Q4: How can I best measure the cellular activity of this compound?
A4: The most direct way to measure the cellular activity of this compound is to assess the phosphorylation status of its direct substrate, ENSA (at Ser67) or ARPP19 (at Ser62), via Western blotting.[9] A decrease in the phosphorylation of these substrates upon treatment with this compound indicates target engagement. Additionally, you can perform cell cycle analysis by flow cytometry to observe an increase in the G2/M population, indicative of mitotic arrest.[8]
Q5: What are some known compensatory signaling pathways that might be activated in response to this compound treatment?
A5: While specific compensatory pathways for this compound are still under investigation, studies on MASTL kinase have suggested potential cross-talk with major oncogenic pathways. These include the PI3K/AKT/mTOR and Wnt/β-catenin signaling pathways.[7][8] Inhibition of MASTL could potentially lead to adaptive responses through these or other pathways, which may influence the long-term efficacy of the inhibitor.
Quantitative Data
Table 1: In Vitro and Cellular IC50 Values for Mastl Inhibitors
| Compound | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical | MASTL | pIC50: 9.10 M | [10] |
| MKI-1 | Biochemical | MASTL | 9.9 µM | [9] |
| MKI-2 | Biochemical | MASTL | 37.44 nM | [14] |
| MKI-2 | Cellular | MCF7 | 142.7 nM | [14] |
| GKI-1 | Biochemical | MASTL | 10 µM | [9] |
Note: pIC50 is the negative logarithm of the IC50 value.
Experimental Protocols
Western Blotting for Phospho-ENSA/ARPP19
This protocol is for detecting the phosphorylation of ENSA (Ser67)/ARPP19 (Ser62) in cells treated with this compound.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-total MASTL, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle (DMSO) for the specified duration. For optimal signal, consider synchronizing cells in mitosis with an agent like colcemide (80 ng/mL) for 14-16 hours prior to lysis.[9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ENSA/ARPP19) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-ENSA/ARPP19 signal to the loading control.
In Vitro Kinase Assay (Radiometric)
This protocol describes a method to directly measure the inhibitory effect of this compound on recombinant Mastl kinase activity.
Materials:
-
Recombinant active Mastl kinase
-
Substrate (e.g., recombinant Arpp19)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound at various concentrations
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, recombinant Mastl kinase, and the substrate Arpp19.
-
Inhibitor Addition: Add this compound at a range of final concentrations to the reaction tubes. Include a vehicle control (DMSO).
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding SDS sample buffer.
-
Gel Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection: Dry the gel and expose it to an autoradiography film or a phosphor screen to visualize the incorporated ³²P.
-
Analysis: Quantify the band intensity corresponding to the phosphorylated substrate. Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Kinase-dependent pathway of MASTL and the inhibitory action of this compound.
Caption: Kinase-independent role of MASTL in regulating MRTF-A/SRF signaling.
Caption: Experimental workflow for Western blot analysis after this compound treatment.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. bio-rad.com [bio-rad.com]
- 13. MASTL-IN-5 | Microtubule(Tubulin) | 3024916-78-4 | Invivochem [invivochem.com]
- 14. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to Mastl-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mastl-IN-3, a potent MASTL kinase inhibitor. The information provided is designed to address specific issues that may be encountered during experiments and is intended for an audience of researchers, scientists, and drug development professionals.
Disclaimer
Currently, there is limited publicly available data specifically detailing the cell line-specific responses to this compound. Therefore, this guide has been constructed using extensive data from studies on MASTL kinase inhibition through other small molecules (e.g., MKI-1, MKI-2) and genetic methods (siRNA, shRNA). This information should serve as a valuable resource and a starting point for your experiments with this compound, but we recommend direct experimental validation for your specific cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2] MASTL is a key regulator of mitotic progression.[3][4][5] Its primary role is to inactivate the tumor suppressor Protein Phosphatase 2A (PP2A), specifically the PP2A-B55 holoenzyme.[3][6][7] By inhibiting MASTL, this compound is expected to lead to the activation of PP2A, resulting in the dephosphorylation of CDK1 substrates, which can cause mitotic catastrophe and inhibit cell proliferation in cancer cells.[3][7]
Q2: In which cell lines is MASTL inhibition expected to be most effective?
MASTL is frequently overexpressed in various cancer types, including breast, colon, and oral cancers, and its high expression often correlates with poor prognosis.[3][4] Therefore, cancer cell lines with high MASTL expression are predicted to be more sensitive to this compound. However, sensitivity can also be influenced by the expression levels of PP2A-B55 subunits.[8]
Q3: What are the expected phenotypic effects of treating cells with this compound?
Based on studies of MASTL inhibition, expected phenotypes include:
-
Reduced cell viability and proliferation: Particularly in cancer cell lines with high MASTL expression.[3]
-
Mitotic catastrophe: Inhibition of MASTL can lead to defects in mitotic progression, resulting in cell death during or after mitosis.[3][7]
-
Increased apoptosis: As evidenced by an increase in markers like cleaved-PARP.[3]
-
Changes in cell morphology: Depletion of MASTL has been shown to increase cell spreading.[1]
-
Enhanced sensitivity to radiation and chemotherapy: MASTL inhibition can re-sensitize resistant cancer cells to treatments like cisplatin (B142131) and 5-FU.[4][9]
Q4: Does MASTL inhibition affect non-cancerous cell lines?
Studies have shown that depletion of MASTL has a significantly lesser effect on the viability of normal, non-transformed cell lines such as human dermal fibroblasts (HDFn) and human umbilical vein endothelial cells (HUVECs) when compared to breast cancer cell lines.[2] This suggests a potential therapeutic window for MASTL inhibitors.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant effect on cell viability in my cancer cell line. | Low MASTL expression: The cell line may not express sufficient levels of MASTL to be dependent on its activity. | 1. Check MASTL expression: Perform Western blot or qPCR to determine the expression level of MASTL in your cell line. Compare with a sensitive cell line if possible. 2. Select a different cell line: Test this compound in a panel of cell lines, including those known to have high MASTL expression. |
| Cell line resistance: Some cell lines are inherently resistant to MASTL inhibition. For example, some breast cancer cell lines like EVSA-T and T47D have shown less sensitivity to MASTL knockdown.[8] | 1. Investigate resistance mechanisms: Consider factors like the expression of PP2A-B55 subunits.[8] 2. Combination therapy: Explore combining this compound with other agents, such as chemotherapy or radiotherapy, as MASTL inhibition has been shown to enhance sensitivity.[4][9] | |
| High toxicity observed in a normal (non-cancerous) cell line. | Off-target effects of this compound: At high concentrations, the inhibitor may affect other kinases. | 1. Perform a dose-response curve: Determine the IC50 value in both your target cancer cell line and the normal cell line to identify a therapeutic window. 2. Confirm MASTL inhibition: Use a downstream marker like phospho-ENSA/ARPP19 to confirm that the observed effects correlate with MASTL inhibition. |
| Inconsistent results between experiments. | Inhibitor instability: this compound may be unstable under certain storage or experimental conditions. | 1. Follow storage recommendations: Store the compound as recommended by the supplier. Prepare fresh dilutions for each experiment from a frozen stock. 2. Optimize experimental conditions: Ensure consistent cell seeding densities, treatment times, and assay procedures. |
Data on Cell Line-Specific Responses to MASTL Inhibition
The following tables summarize findings from studies on MASTL inhibition (primarily through siRNA/shRNA) in various cell lines. This data can help guide your selection of cell lines and expected outcomes when using this compound.
Table 1: Sensitivity of Breast Cancer Cell Lines to MASTL Depletion
| Cell Line | Type | Sensitivity to MASTL Knockdown | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | [8] |
| BT-549 | Triple-Negative Breast Cancer | High | [8] |
| MCF7 | Luminal A Breast Cancer | Sensitive | [2][10] |
| T47D | Luminal A Breast Cancer | Less Sensitive | [8][10] |
| EVSA-T | Breast Carcinoma | Largely Insensitive | [8] |
| SKBR3 | HER2+ Breast Cancer | Sensitive | [10] |
| HCC1937 | Triple-Negative Breast Cancer | Sensitive | [10] |
Table 2: Effects of MASTL Depletion on Cancerous vs. Normal Cell Lines
| Cell Line | Cell Type | Effect of MASTL Depletion on Viability | Reference |
| MCF7 | Breast Cancer | Reduced Viability, Increased Apoptosis | [2] |
| HDFn | Normal Human Dermal Fibroblasts | No significant effect | [2] |
| HUVEC | Normal Human Umbilical Vein Endothelial Cells | No significant effect | [2] |
| MCF10A | Non-transformed Breast Epithelial | Less sensitive compared to MCF7 | [2] |
Experimental Protocols
1. Cell Viability Assay (MTT/WST-1)
This protocol is for determining the cytotoxic effects of this compound.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for MASTL and Downstream Markers
This protocol is to confirm MASTL inhibition and observe its effect on downstream signaling.
-
Materials:
-
Cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MASTL, anti-phospho-ENSA/ARPP19, anti-cleaved-PARP, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with this compound for the desired time and lyse the cells.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
3. PP2A Activity Assay
This protocol measures the activity of PP2A, which is expected to increase upon MASTL inhibition.
-
Materials:
-
Cell lysates from treated and control cells
-
Anti-PP2A-Aα/β antibody
-
Protein A sepharose beads
-
Serine/Threonine Phosphatase Assay Kit (e.g., RediPlate 96 EnzChek)
-
Okadaic acid (positive control for PP2A inhibition)
-
-
Procedure:
-
Lyse cells treated with this compound or a vehicle control.
-
Immunoprecipitate PP2A from the cell lysates using an anti-PP2A-Aα/β antibody and protein A sepharose beads.
-
Wash the beads to remove non-specific binding.
-
Perform the phosphatase activity assay on the immunoprecipitated PP2A using a phosphopeptide substrate according to the manufacturer's protocol.
-
Measure the fluorescence or absorbance to determine the amount of dephosphorylation.
-
Compare the PP2A activity in this compound-treated samples to the control samples.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MASTL - Wikipedia [en.wikipedia.org]
- 8. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Minimizing solvent toxicity with Mastl-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Mastl kinase inhibitor, Mastl-IN-3. The focus of this guide is to address potential issues related to solvent selection and to minimize solvent-induced toxicity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available supplier information, this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] For in vitro studies, it is common to prepare a high-concentration stock solution in 100% DMSO.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO is highly cell-line dependent.[3] Generally, for sensitive cell lines or long-term experiments, the final concentration of DMSO in the cell culture medium should be kept at or below 0.1%.[4][5] Many robust cell lines can tolerate concentrations up to 0.5% without significant cytotoxicity for shorter exposure times.[4][6] It is strongly recommended to perform a dose-response experiment to determine the maximum non-toxic concentration of DMSO for your specific cell line.[3]
Q3: I am observing cytotoxicity in my vehicle control group. What could be the cause?
A3: Cytotoxicity in a vehicle control group (cells treated with the solvent alone) strongly suggests that the solvent concentration is too high for your cells.[3] DMSO, while widely used, is not inert and can induce cellular stress, apoptosis, and affect various signaling pathways at higher concentrations.[3][7]
Q4: My this compound is not readily soluble at the desired stock concentration in DMSO. What should I do?
A4: If you encounter solubility issues, gentle warming and vortexing of the solution may help. However, avoid excessive heat as it may degrade the compound. If the compound remains insoluble, you may need to prepare a lower concentration stock solution. This will necessitate a higher volume of the stock solution to be added to your culture medium, so it is crucial to calculate the final DMSO concentration to ensure it remains within a non-toxic range.
Q5: Are there any alternatives to DMSO for dissolving this compound?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of cell death or morphological changes in both treated and vehicle control wells. | The concentration of the solvent (e.g., DMSO) is likely too high and causing cytotoxicity.[7] | 1. Determine the maximum non-toxic DMSO concentration for your cell line by performing a dose-response curve (see Experimental Protocols).2. Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and below the toxic threshold (ideally ≤ 0.1% for sensitive cells).[4][5]3. Reduce the incubation time if possible.[6] |
| Inconsistent results between experiments. | 1. Variability in the final solvent concentration.2. Degradation of this compound in the stock solution. | 1. Carefully calculate and maintain a consistent final DMSO concentration across all experiments.2. Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. Aliquoting the stock solution can prevent repeated freeze-thaw cycles. |
| This compound precipitates out of solution when added to the cell culture medium. | The solubility of this compound is lower in aqueous media compared to pure DMSO. | 1. After adding the this compound stock solution to the medium, mix it thoroughly by gentle pipetting or swirling.2. Avoid preparing large volumes of diluted this compound in media long before use.3. Consider using a slightly higher, yet non-toxic, final DMSO concentration if solubility remains an issue. |
Data Presentation
Table 1: General Guidelines for Final DMSO Concentrations in Cell Culture and Observed Effects
| Final DMSO Concentration | General Observations | Recommendations |
| < 0.1% | Generally considered safe for most cell lines with minimal to no cytotoxic effects.[4] | Recommended for sensitive cells, primary cultures, and long-term exposure studies ( > 48 hours).[3] |
| 0.1% - 0.5% | Well-tolerated by many robust, immortalized cell lines for up to 72 hours.[6] | A common working range, but validation of non-toxicity for your specific cell line is crucial. |
| 0.5% - 1.0% | Increased probability of cytotoxicity, effects on cell proliferation, and differentiation.[4] | Use with caution and only for short-term exposures if a lower concentration is not feasible. |
| > 1.0% | Significant cytotoxicity, apoptosis, and other cellular artifacts are highly likely.[6] | Avoid these concentrations for most cell-based assays. |
Note: The data presented is based on general observations from the literature. The specific tolerance of your cell line to DMSO should be experimentally determined.
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Concentration of DMSO
-
Cell Seeding: Seed your cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Preparation of DMSO Dilutions: Prepare a series of DMSO dilutions in your complete cell culture medium. A common range to test is from 2% down to 0.0156%.
-
Cell Treatment: Replace the existing medium with the medium containing the different concentrations of DMSO. Include a "no DMSO" control (medium only).
-
Incubation: Incubate the plate for the longest duration of your planned experiments with this compound (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as MTT, XTT, or a live/dead cell stain.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not cause a significant decrease in cell viability (e.g., >90% viability) is considered the maximum non-toxic concentration for your experimental conditions.
Protocol 2: Preparation of this compound Working Solutions
-
Stock Solution Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is completely dissolved. Store this stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Intermediate Dilutions (if necessary): Depending on your final desired concentrations, you may need to prepare intermediate dilutions of the stock solution in 100% DMSO.
-
Final Working Solution: On the day of the experiment, dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the final desired concentration of this compound. Ensure that the final concentration of DMSO is below the predetermined non-toxic level for your cells. For example, to achieve a 0.1% final DMSO concentration, you can add 1 µL of a 1000X stock solution to 1 mL of medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of 100% DMSO (without this compound) to the same volume of cell culture medium used for the experimental group.
Visualizations
Caption: The Mastl signaling pathway in mitotic progression.
Caption: Troubleshooting workflow for solvent toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MASTL-IN-5 | Microtubule(Tubulin) | 3024916-78-4 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 7. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Mastl-IN-3 degradation and storage issues
Welcome to the technical support center for Mastl-IN-3. This guide provides troubleshooting information and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this potent MASTL kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific degradation data for this compound is not extensively published, general best practices for small molecule inhibitors should be followed. Based on supplier recommendations, this compound is shipped at room temperature.[1] For long-term storage, it is advisable to consult the Certificate of Analysis provided by the supplier. In the absence of specific instructions, storing the compound as a solid at -20°C is a common practice to minimize degradation. If received as a solution in a solvent like DMSO, it should also be stored at -20°C or -80°C.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is typically dissolved in a non-aqueous solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to ensure the compound is fully dissolved before making further dilutions. For cellular experiments, the final concentration of DMSO should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: I am observing inconsistent results in my cell-based assays. Could this be related to this compound degradation?
A3: Inconsistent results can stem from several factors, including the stability of this compound in your experimental setup. If you suspect degradation, consider the following:
-
Stock Solution Stability: Avoid repeated freeze-thaw cycles of your DMSO stock solution, as this can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended.
-
Working Solution Stability: The stability of this compound in aqueous solutions, such as cell culture media, may be limited. Prepare fresh working solutions from your stock for each experiment.
-
Light Sensitivity: While not explicitly stated for this compound, many small molecules are light-sensitive. It is good practice to protect solutions from direct light.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1] MASTL is a key regulator of mitotic progression.[2][3] It phosphorylates and activates endosulfine alpha (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4] These activated proteins then bind to and inhibit the protein phosphatase 2A (PP2A), specifically the B55 subunit.[3][4][5] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylation of CDK1 substrates, which is essential for proper mitotic entry and progression.[4][5] By inhibiting MASTL, this compound prevents the inactivation of PP2A, leading to the dephosphorylation of CDK1 substrates and ultimately causing mitotic defects, such as mitotic catastrophe, in cancer cells.[5][6]
Troubleshooting Guides
Issue 1: Reduced or No Activity of this compound in Cellular Assays
| Potential Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh dilutions from a new aliquot of the stock solution. Ensure the stock solution has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. |
| Inaccurate Concentration | Verify the initial weighing of the compound and the dilution calculations. If possible, confirm the concentration of the stock solution using analytical methods. |
| Cell Line Resistance | The expression levels of MASTL can vary between cell lines. Confirm MASTL expression in your cell line of interest via Western blot or qPCR. |
| Assay-Specific Issues | Ensure that the endpoint of your assay (e.g., cell viability, apoptosis) is appropriate for the expected mechanism of action of MASTL inhibition (e.g., mitotic arrest, mitotic catastrophe). The timing of treatment and endpoint measurement is critical. |
Issue 2: High Variability Between Replicate Experiments
| Potential Cause | Recommended Solution |
| Inconsistent this compound Activity | Aliquot the stock solution to ensure the same concentration is used in each experiment. Prepare fresh working solutions for each replicate. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including vehicle controls. |
| Cell Culture Conditions | Maintain consistent cell passage numbers, seeding densities, and growth conditions, as these can influence the cellular response to inhibitors. |
Experimental Protocols
General Protocol for Cellular Treatment with this compound
-
Stock Solution Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours before treatment.
-
-
Treatment:
-
Thaw a single aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Include a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses, such as cell viability assays (e.g., WST-8), cell cycle analysis by flow cytometry, or protein analysis by Western blot to assess the phosphorylation status of MASTL targets.[5]
-
Visualizations
Caption: The MASTL/Greatwall kinase signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for determining the IC50 value of this compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Inconsistent results between Mastl-IN-3 batches
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results between different batches of Mastl-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2] MASTL is a key regulator of mitotic progression.[3] Its primary role is to phosphorylate and activate its substrates, ARPP19 and ENSA.[3] Once phosphorylated, these proteins inhibit the phosphatase PP2A-B55.[4] This inhibition of a major mitotic phosphatase ensures the stable phosphorylation of proteins required for entry into and maintenance of mitosis.[3] Dysregulation of MASTL is associated with chromosomal instability and is implicated in several types of cancer.[4]
Q2: We are observing significant variability in the IC50 values of this compound between different batches. What could be the cause?
Inconsistent IC50 values for this compound across different batches can stem from several factors:
-
Purity of the Compound: The most common cause of batch-to-batch variability is differences in the purity of the this compound compound. Impurities from the synthesis process can interfere with the assay, leading to altered apparent potency. Some impurities may even have inhibitory activity themselves.
-
Solubility and Stability: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Incomplete solubilization or precipitation of the compound during the experiment will lead to a lower effective concentration and consequently a higher apparent IC50. The stability of the compound in your specific assay buffer and storage conditions can also affect its potency over time.
-
Assay Conditions: Variations in experimental conditions such as ATP concentration (as this compound is likely ATP-competitive), enzyme concentration, substrate concentration, and incubation time can all lead to shifts in IC50 values.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell line passage number, cell density, and metabolic state can influence the cellular response to the inhibitor.
Q3: How can we ensure the quality of a new batch of this compound?
Before starting extensive experiments with a new batch of this compound, it is crucial to perform quality control checks:
-
Review the Certificate of Analysis (CoA): The CoA provided by the supplier should detail the purity of the compound (typically determined by HPLC and/or LC-MS) and confirm its identity (e.g., by 1H-NMR and mass spectrometry).
-
In-house Quality Control: If possible, perform your own analytical chemistry to confirm the purity and identity of the compound.
-
Solubility Test: Determine the solubility of the new batch in your experimental buffer to ensure you are working with a fully solubilized compound.
-
Side-by-Side Comparison: Test the new batch in parallel with a previously validated "gold standard" batch in a simple, robust assay (e.g., an in vitro kinase assay) to directly compare their potency.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our in vitro kinase assay.
If you are observing variability in the half-maximal inhibitory concentration (IC50) of this compound in your kinase inhibition assays, follow these troubleshooting steps:
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: Troubleshooting inconsistent this compound IC50 values.
Issue 2: Reduced or no activity of this compound in cell-based assays.
If this compound shows good potency in biochemical assays but is less active in cellular experiments, consider the following:
-
Cell Permeability: this compound may have poor permeability across the cell membrane.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.
-
Protein Binding: High levels of protein binding in the cell culture medium can reduce the free concentration of the inhibitor available to enter the cells.
To address these issues, you can try co-incubation with efflux pump inhibitors or use serum-free or low-serum medium for the duration of the treatment.
Issue 3: Unexpected off-target effects or cellular toxicity.
Unexplained cellular phenotypes or toxicity at concentrations where specific inhibition is expected could be due to:
-
Off-Target Kinase Inhibition: this compound may inhibit other kinases with structural similarity to MASTL. Performing a broad-panel kinase screen can identify potential off-targets.
-
Impurity-Related Effects: As mentioned, impurities in the compound batch can have their own biological activities.
-
Kinase-Independent Effects: Some cellular effects of MASTL are reported to be independent of its kinase activity.[5] It is possible that this compound could interfere with these non-catalytic functions.
Data Presentation
Table 1: Example Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Purity (HPLC) | ≥98.0% | 99.2% | HPLC |
| Identity (¹H-NMR) | Conforms to structure | Conforms | ¹H-NMR |
| Identity (MS) | Conforms to structure | Conforms | ESI-MS |
| Solubility | ≥20 mg/mL in DMSO | Conforms | Visual |
Table 2: Comparison of Different Batches of this compound
| Batch Number | Purity (HPLC) | In Vitro IC50 (nM) | Cellular EC50 (nM) | Notes |
| Batch A (Reference) | 99.5% | 45.2 | 155.8 | Gold standard batch |
| Batch B | 98.8% | 52.1 | 170.3 | Within acceptable limits |
| Batch C | 95.2% | 112.5 | 450.1 | Lower purity, significantly reduced potency |
| Batch D | 99.1% | 48.9 | >1000 | Potent in vitro, poor cellular activity. Possible permeability/efflux issue. |
Experimental Protocols
1. In Vitro MASTL Kinase Assay (ADP-Glo™ Format)
This assay quantifies MASTL kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents:
-
Recombinant human MASTL enzyme
-
ENSA or ARPP19 peptide substrate
-
This compound (serial dilutions in DMSO, then assay buffer)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP (at Km concentration for MASTL)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
-
Procedure:
-
Add 2.5 µL of 4x this compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of 4x MASTL enzyme solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of 2x substrate/ATP mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the kinase reaction and deplete unconsumed ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
2. Western Blot for Phospho-ENSA (Ser67)/ARPP19 (Ser62)
This method is used to assess the inhibition of MASTL activity in a cellular context by measuring the phosphorylation of its direct substrate.
-
Cell Treatment and Lysis:
-
Plate cells (e.g., HeLa or MCF7) and allow them to adhere.
-
Treat cells with a dose range of this compound or vehicle for the desired time (e.g., 2-4 hours). To increase the mitotic index and the baseline phospho-ENSA signal, cells can be co-treated with a mitotic arresting agent like nocodazole.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[6]
-
Incubate the membrane with a primary antibody against Phospho-ENSA (Ser67)/ARPP19 (Ser62) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody for total ENSA or a loading control (e.g., GAPDH, β-actin).
-
Signaling Pathways and Workflows
MASTL Signaling Pathway
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Cellular Assay Troubleshooting Workflow
Caption: Troubleshooting workflow for reduced cellular activity of this compound.
References
- 1. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 7. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Validating Mastl-IN-3 On-Target Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the on-target activity of Mastl-IN-3, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl) kinase, also known as Greatwall.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Mastl kinase and its inhibitor, this compound?
A1: Mastl kinase is a crucial regulator of mitotic progression.[1] It functions by phosphorylating its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[2] This phosphorylation event turns ENSA and ARPP19 into potent inhibitors of the protein phosphatase 2A (PP2A-B55) complex.[1] The inhibition of PP2A-B55 is essential for maintaining the phosphorylation of cyclin B1-Cdk1 substrates, which drives cells into and through mitosis.[2] this compound is a small molecule inhibitor designed to block the kinase activity of Mastl, thereby preventing the phosphorylation of ENSA/ARPP19 and leading to the reactivation of PP2A-B55, which can result in mitotic defects and cell death in cancer cells.[3]
Q2: How can I confirm that this compound is engaging with Mastl kinase in my cellular model?
A2: Direct target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[4] This method assesses the thermal stability of a protein in the presence of a ligand.[5] If this compound binds to Mastl kinase within the cell, it will stabilize the protein, leading to a shift in its melting curve at elevated temperatures.[4][6] This provides strong evidence of direct interaction in a physiological context.
Q3: What is the most straightforward method to assess the on-target activity of this compound in cells?
A3: The most direct and common method is to perform a Western blot to detect the phosphorylation status of Mastl's immediate downstream substrates, ENSA and ARPP19.[2] A successful on-target effect of this compound should result in a dose-dependent decrease in the phosphorylation of ENSA at Serine 67 and ARPP19 at Serine 62.[2]
Q4: My cells are not showing the expected phenotype (e.g., mitotic arrest, apoptosis) after treatment with this compound. What could be the reason?
A4: There are several potential reasons for a lack of a cellular phenotype:
-
Low Mastl expression: The cell line you are using may not express sufficient levels of Mastl kinase for its inhibition to have a significant effect. Verify Mastl expression levels by Western blot or qPCR.
-
Cellular context: The sensitivity to Mastl inhibition can be cell-type dependent. For instance, the expression of the PP2A regulatory subunit PPP2R2A has been identified as a potential biomarker for sensitivity to Mastl inhibitors.[3]
-
Drug concentration and incubation time: The concentration of this compound may be too low, or the incubation time may be too short to induce a cellular response. A dose-response and time-course experiment is recommended.
-
Compound stability: Ensure that this compound is properly stored and handled to avoid degradation.
Q5: I am observing off-target effects with this compound. How can I confirm and mitigate these?
A5: Off-target effects are a common concern with kinase inhibitors. To address this:
-
Perform a kinome-wide selectivity screen: This will identify other kinases that this compound may be inhibiting.
-
Rescue experiment: Overexpress a mutant form of Mastl that is resistant to this compound. If the phenotype is rescued, it confirms the on-target activity.
-
Knockdown/Knockout validation: Compare the phenotype induced by this compound with that of Mastl depletion using siRNA or CRISPR/Cas9.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No decrease in p-ENSA/ARPP19 levels after this compound treatment. | Ineffective inhibitor concentration. | Perform a dose-response experiment with a wider range of this compound concentrations. |
| Short incubation time. | Conduct a time-course experiment to determine the optimal treatment duration. | |
| Poor antibody quality for p-ENSA/ARPP19. | Validate the antibody using a positive control (e.g., cells arrested in mitosis with nocodazole, which increases Mastl activity).[2] | |
| Mastl is not active in your cell model. | Ensure your cell line is actively proliferating, as Mastl activity is highest during mitosis. | |
| High background in phospho-Western blot. | Non-specific antibody binding. | Use a blocking buffer containing 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), as milk contains phosphoproteins that can increase background.[1] |
| Insufficient washing steps. | Increase the number and duration of washes with TBST.[8] | |
| Discrepancy between biochemical and cellular assay results. | Poor cell permeability of this compound. | This is a common issue with kinase inhibitors. The chemical properties of the compound may limit its ability to cross the cell membrane. |
| Efflux pumps actively removing the inhibitor. | Some cell lines express high levels of drug efflux pumps. | |
| High intracellular ATP concentration. | If this compound is an ATP-competitive inhibitor, high cellular ATP levels can reduce its apparent potency. | |
| Inconsistent results between experiments. | Cell line heterogeneity. | Use low-passage number cells and ensure consistent cell density at the time of treatment. |
| This compound degradation. | Prepare fresh stock solutions of the inhibitor and store them appropriately. |
Quantitative Data Summary
The following tables provide a summary of the potency of various Mastl inhibitors.
Table 1: In Vitro and Cellular IC50 Values of Mastl Inhibitors
| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| MKI-1 | 9,900 | - | - | [9] |
| MKI-2 | 37.44 | 142.7 | Breast Cancer Cells | [10][11] |
| Pfizer Compound [I] | - | 1.1 | MIA PaCa-2 | [12] |
| Pfizer Compound [II] | - | 2.8 | MIA PaCa-2 | [12] |
Table 2: IC50 Values of Common Kinase Inhibitors Against Mastl
| Inhibitor | IC50 (nM) against Mastl | Reference |
| Staurosporine | 9,400 | [13] |
| Ro 31-8220 | >100,000 | [13] |
| GW 5074 | >100,000 | [13] |
| H-89 | 5,800 | [13] |
| Rottlerin | >100,000 | [13] |
Experimental Protocols
Protocol: Western Blot for Detecting Phospho-ENSA/ARPP19
This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation of its downstream targets, ENSA and ARPP19.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Mouse or rabbit anti-total ENSA/ARPP19
-
Mouse anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 6 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer with inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 (diluted in 5% BSA in TBST) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total ENSA/ARPP19 and a loading control like β-actin.
-
Visualizations
Caption: The Mastl (Greatwall) signaling pathway in mitotic entry.
Caption: Experimental workflow for validating this compound on-target activity.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Highly potent and selective MASTL inhibitors disclosed | BioWorld [bioworld.com]
- 13. reactionbiology.com [reactionbiology.com]
Validation & Comparative
A Comparative Guide to MASTL Inhibitors: Mastl-IN-3 Versus Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mastl-IN-3 with other known inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL). The information presented is supported by experimental data to aid in the selection of appropriate compounds for research and drug development purposes.
Introduction to MASTL
Microtubule-Associated Serine/Threonine Kinase-Like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary role is to phosphorylate and inactivate the protein phosphatase 2A (PP2A), a key enzyme that dephosphorylates numerous proteins during mitosis. By inhibiting PP2A, MASTL ensures that crucial mitotic proteins remain phosphorylated, which is essential for proper chromosome condensation, spindle assembly, and cytokinesis. Dysregulation of MASTL has been implicated in chromosomal instability and is often observed in various cancers, making it an attractive therapeutic target.
Quantitative Comparison of MASTL Inhibitors
The following table summarizes the available quantitative data for this compound and other selected MASTL inhibitors. The data is presented to facilitate a direct comparison of their potency.
| Inhibitor | Type | In Vitro IC50/pIC50 | Cellular IC50 | Notes |
| This compound | Small Molecule | pIC50 = 9.10 (IC50 ≈ 0.079 nM)[1] | Not specified | Potent MASTL inhibitor with anti-proliferative activity.[1] |
| MKI-1 | Small Molecule | 9.9 µM[2] | Not specified | Exerts antitumor and radiosensitizer activities.[2] |
| MKI-2 | Small Molecule | 37.44 nM[2][3] | 142.7 nM[2][3] | Potent and selective, induces mitotic catastrophe in breast cancer cells.[2][3] |
| GKI-1 | Small Molecule | 10 µM[2] | Not specified | First-line inhibitor, disrupts mitotic events.[2] |
| MASTL/Aurora A-IN-1 | Dual Inhibitor | 0.56 µM (for MASTL) | Not specified | Dual inhibitor of MASTL and Aurora A kinases with broad-spectrum anticancer activity.[4] |
| Flavopiridol (FLV) | Natural Product | EC50 = 82.1 nM | Not specified | Binds strongly to MASTL and induces apoptosis in breast cancer cells. |
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
MASTL Signaling Pathway in Mitosis
Caption: The MASTL signaling cascade in mitotic regulation.
Experimental Workflow for MASTL Inhibitor Evaluation
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. dojindo.com [dojindo.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of MASTL Inhibitors in Breast Cancer: MKI-1 vs. Mastl-IN-3
In the landscape of targeted therapies for breast cancer, inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL) are emerging as a promising strategy. MASTL, a key regulator of mitotic progression, is frequently overexpressed in breast tumors, correlating with poor prognosis and making it an attractive therapeutic target.[1][2] This guide provides a comparative overview of two such inhibitors: MKI-1 and Mastl-IN-3, with a focus on their mechanisms of action, available experimental data in breast cancer models, and the methodologies used for their evaluation.
Overview and Mechanism of Action
Both MKI-1 and this compound are small molecule inhibitors designed to target the kinase activity of MASTL. The primary mechanism of MASTL in promoting cell division is through the phosphorylation and subsequent inhibition of Protein Phosphatase 2A (PP2A), a critical tumor suppressor. By inhibiting MASTL, these compounds are expected to reactivate PP2A, leading to cell cycle arrest, mitotic catastrophe, and ultimately, cancer cell death.
MKI-1 has been identified as a novel small-molecule inhibitor of MASTL that exerts both antitumor and radiosensitizing effects in breast cancer models.[3][4] Its mechanism of action involves the activation of PP2A, which in turn leads to a decrease in the stability of the oncoprotein c-Myc.[3][4]
This compound is described as a potent MASTL inhibitor. However, detailed public data on its specific mechanism of action and its effects in breast cancer models are currently limited.
Quantitative Performance Data
A significant disparity exists in the publicly available experimental data for these two compounds. While MKI-1 has been the subject of peer-reviewed studies detailing its efficacy, data for this compound is sparse.
In Vitro Efficacy
| Compound | Target | pIC50 (M) | Cell Lines Tested (Breast Cancer) | Key In Vitro Effects |
| MKI-1 | MASTL | Not Reported | MCF7, T47D, BT549, MCF10A | - Inhibits phosphorylation of ENSA (a MASTL substrate) - Reduces cell viability in cancer cells with weaker effects on normal breast cells (MCF10A) - Inhibits colony and mammosphere formation - Activates PP2A and decreases c-Myc protein levels |
| This compound | MASTL | 9.10 | Not Reported in Searched Literature | - Reported to have anti-proliferative activity |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.
In Vivo Efficacy
Studies on MKI-1 have demonstrated its ability to reduce tumor growth and enhance the radiosensitivity of breast cancer xenografts in mice. No in vivo data for this compound in breast cancer models was found in the searched literature.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of MASTL inhibition by MKI-1 and a general workflow for evaluating such inhibitors.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
Comparative Analysis of MASTL Inhibitors: Mastl-IN-3 vs. MKI-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), Mastl-IN-3 and MKI-2. This objective analysis, based on available experimental data, is intended to assist researchers in selecting the appropriate tool compound for their studies of MASTL kinase function and its role in cellular processes, particularly in the context of cancer biology.
Potency and Efficacy
The potency of a kinase inhibitor is a critical parameter for its utility in both biochemical and cellular assays. This compound and MKI-2 have been characterized for their ability to inhibit MASTL kinase activity, with data presented in terms of IC50 (half-maximal inhibitory concentration) and pIC50 (the negative logarithm of the IC50).
MKI-2 has demonstrated high potency against recombinant MASTL in biochemical assays, with an in vitro IC50 of 37.44 nM.[1] Furthermore, it effectively inhibits MASTL activity within breast cancer cells, exhibiting a cellular IC50 of 142.7 nM.[1]
This compound is also a potent inhibitor of MASTL, with a reported pIC50 of 9.10. This translates to an approximate IC50 value of 0.79 nM, suggesting it is a highly potent inhibitor in biochemical assays.
Table 1: Potency of this compound and MKI-2
| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (nM) | pIC50 |
| This compound | ~0.79 | Not Reported | 9.10 |
| MKI-2 | 37.44[1] | 142.7[1] | Not Reported |
Selectivity Profile
The selectivity of a kinase inhibitor is paramount to ensure that observed biological effects are attributable to the inhibition of the intended target. A highly selective inhibitor minimizes off-target effects, leading to more reliable experimental outcomes.
MKI-2 has been profiled against a panel of other AGC kinases and was found to be selective for MASTL. Specifically, it did not significantly modulate the activity of ROCK1, AKT, p70S6K, and PKA Cα.[1] This indicates a favorable selectivity profile within this kinase family.
Experimental Methodologies
Understanding the experimental context in which potency and selectivity data are generated is crucial for their interpretation. Below are summaries of the key experimental protocols employed in the characterization of MKI-2. Detailed protocols for this compound are not publicly available.
MKI-2 Characterization Workflow
The discovery and characterization of MKI-2 involved a multi-step process, beginning with in silico screening and culminating in cellular and in vitro assays.
Caption: Workflow for the discovery and validation of MKI-2.
In Vitro Kinase Inhibition Assay (for MKI-2)
The in vitro potency of MKI-2 was determined using a biochemical kinase assay with recombinant MASTL.
-
Assay Principle: Measurement of the inhibition of MASTL-mediated phosphorylation of a substrate.
-
Key Reagents:
-
Recombinant MASTL enzyme
-
Substrate (e.g., a peptide or protein substrate of MASTL)
-
ATP (as a phosphate (B84403) donor)
-
MKI-2 at various concentrations
-
-
Detection Method: The level of substrate phosphorylation is quantified, often using methods like ADP-Glo™ or HTRF® (Homogeneous Time-Resolved Fluorescence), which measure the amount of ADP produced or the proximity of labeled molecules, respectively.
-
Data Analysis: The percentage of kinase inhibition at each MKI-2 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular MASTL Inhibition Assay (for MKI-2)
The cellular potency of MKI-2 was assessed by measuring the inhibition of MASTL activity in a cellular context.
-
Cell Line: Breast cancer cell lines were utilized.
-
Assay Principle: Measurement of the phosphorylation status of a known cellular substrate of MASTL, such as α-endosulfine (ENSA).
-
Methodology:
-
Cells are treated with varying concentrations of MKI-2.
-
Cell lysates are prepared.
-
The levels of phosphorylated ENSA (p-ENSA) are measured using techniques like immunofluorescence or Western blotting with an antibody specific for the phosphorylated form of the substrate.
-
-
Data Analysis: The reduction in p-ENSA levels in response to increasing concentrations of MKI-2 is quantified to determine the cellular IC50.
Signaling Pathway Context
MASTL plays a crucial role in the regulation of mitosis by inhibiting the tumor suppressor protein phosphatase 2A (PP2A). This inhibition is critical for maintaining the phosphorylated state of many mitotic proteins. Both this compound and MKI-2 are designed to interfere with this pathway by directly inhibiting MASTL kinase activity.
References
GKI-1 as an Alternative to Mastl-IN-3: A Comparative Guide to Mastl/Greatwall Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mitotic kinase inhibitors, targeting Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (GWL), has emerged as a promising strategy in oncology. This guide provides a comprehensive comparison of GKI-1 and other relevant Mastl inhibitors, including Mastl-IN-3, MKI-1, and MKI-2, to aid researchers in selecting the appropriate tool for their studies. While GKI-1 was a pioneering inhibitor in this class, subsequent developments have led to more potent and selective compounds.
Executive Summary
GKI-1 is a first-generation inhibitor of Mastl/Greatwall kinase. While it demonstrates in vitro and cellular activity, its potency is in the micromolar range, and it exhibits some off-target effects. Newer inhibitors, particularly MKI-1 and MKI-2, offer significantly improved potency, with MKI-2 displaying nanomolar efficacy and greater selectivity. Data on this compound is limited, preventing a direct and comprehensive comparison. For researchers seeking a potent and well-characterized Mastl inhibitor, MKI-2 currently represents the most advanced option.
Quantitative Data Comparison
The following tables summarize the available quantitative data for GKI-1, this compound, MKI-1, and MKI-2 to facilitate a direct comparison of their performance.
Table 1: In Vitro Potency Against Mastl/Greatwall Kinase
| Inhibitor | Target | Assay Type | IC50 | pIC50 | Reference |
| GKI-1 | hGWLFL (full-length) | Kinase Assay | 4.9 µM | - | [1] |
| hGWL-KinDom (kinase domain) | Kinase Assay | 2.5 µM | - | [1] | |
| This compound | Mastl | Not Specified | - | 9.10 | Not Specified |
| MKI-1 | Mastl | Kinase Assay | 9.9 µM | - | [2][3] |
| MKI-2 | Recombinant Mastl | Kinase Assay | 37.44 nM | - | [4][5] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay Type | Cellular IC50 | Effect | Reference |
| GKI-1 | HeLa | Immunofluorescence | ~50 µM | Reduction of p-ENSA/ARPP19 | [1] |
| Capan-1, tHPNE | Cell Viability | 10-100 µM | Reduced cell viability | [6] | |
| MKI-1 | MCF7, BT549 | Cell Viability | ~15 µM | Reduced cell viability | [7] |
| MKI-2 | Breast Cancer Cells | Immunofluorescence | 142.7 nM | Inhibition of p-ENSA | [4][5] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase | IC50 | Fold Selectivity (vs. hGWLFL) | Reference |
| GKI-1 | ROCK1 | ~11 µM | ~2.2-fold | [1][8] |
| PKA | > 40 µM | > 8.1-fold | [1][8] | |
| CDK2 | > 100 µM | > 20.4-fold | [8] | |
| MKI-2 | ROCK1 | Not significantly inhibited at 100 nM | High | [4][9] |
| AKT1 | Not significantly inhibited at 100 nM | High | [4][9] | |
| PKACα | Not significantly inhibited at 100 nM | High | [4][9] | |
| p70S6K | Not significantly inhibited at 100 nM | High | [4][9] |
Note: Data for this compound selectivity is not publicly available.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for Mastl/Greatwall kinase inhibitors is the prevention of the phosphorylation of its downstream substrates, ENSA and ARPP19. This, in turn, prevents the inhibition of the tumor suppressor protein phosphatase 2A (PP2A), leading to the dephosphorylation of CDK1 substrates and ultimately resulting in mitotic catastrophe in cancer cells.
Caption: Mastl/Greatwall kinase signaling pathway and points of inhibition.
A typical experimental workflow to evaluate the efficacy of these inhibitors involves a series of in vitro and cell-based assays.
Caption: General experimental workflow for evaluating Mastl inhibitors.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of Mastl inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing the Mastl/Greatwall kinase, the substrate (e.g., recombinant ENSA or a generic substrate like myelin basic protein), and ATP in a kinase buffer.
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., GKI-1, MKI-1, MKI-2) are added to the reaction mixture. A DMSO control is included.
-
Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Signal Measurement: Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[10]
Cellular Inhibition of ENSA/ARPP19 Phosphorylation (Immunofluorescence)
This assay assesses the ability of an inhibitor to block Mastl activity within a cellular context by measuring the phosphorylation of its direct downstream targets.
-
Cell Culture and Treatment: Cells (e.g., HeLa, MCF7) are seeded in appropriate culture plates. After adherence, cells are treated with various concentrations of the inhibitor or a vehicle control (DMSO). Cells may be synchronized in mitosis (e.g., using nocodazole) to enrich for active Mastl.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody specific for phosphorylated ENSA (p-ENSA) or ARPP19 (p-ARPP19). Subsequently, a fluorescently labeled secondary antibody is used for detection. Nuclei are counterstained with DAPI.
-
Imaging and Analysis: Images are acquired using a fluorescence microscope or a high-content imaging system. The intensity of the p-ENSA/p-ARPP19 signal is quantified to determine the extent of inhibition.[1]
Western Blot Analysis
Western blotting can be used to corroborate the findings from immunofluorescence and to assess downstream markers of apoptosis.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies against p-ENSA, total ENSA, cleaved PARP (a marker of apoptosis), and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the signal is detected using a chemiluminescence substrate. Band intensities are quantified using densitometry.
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Human cancer cells (e.g., BT549 breast cancer cells) are subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).[2]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor (e.g., MKI-1) is administered via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule.[2] The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., three times a week) using calipers.[2]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor tissue can be further analyzed by immunohistochemistry or western blotting. Animal body weight is monitored throughout the study as a measure of toxicity.[2]
Conclusion
For researchers investigating the Mastl/Greatwall kinase pathway, the choice of inhibitor is critical. While GKI-1 served as an important early tool, its micromolar potency and off-target activities may limit its utility in certain applications. This compound remains poorly characterized, making it a less reliable choice. The development of MKI-1 and, more significantly, MKI-2 has provided researchers with more potent and selective probes. MKI-2, with its nanomolar in vitro and cellular IC50s and favorable selectivity profile, currently stands out as the superior choice for both in vitro and in vivo studies aiming to elucidate the biological functions of Mastl and explore its therapeutic potential. As with any inhibitor, it is crucial for researchers to consider the specific context of their experiments and to validate the inhibitor's effects in their system of interest.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
A Comparative Guide: Mastl-IN-3 and the Next Generation of Mitotic Kinase Inhibitors
In the landscape of cancer therapy, targeting mitotic kinases offers a promising strategy to selectively eliminate rapidly dividing cancer cells. Among these, Microtubule Associated Serine/Threonine Kinase-Like (MASTL) and Aurora A kinase have emerged as critical regulators of cell division, frequently dysregulated in various malignancies. This guide provides a detailed comparison of a potent MASTL-specific inhibitor, Mastl-IN-3, and its more potent successor, MKI-2, against a novel class of dual MASTL/Aurora A kinase inhibitors, exemplified by MA4. This objective analysis, supported by experimental data, will aid researchers, scientists, and drug development professionals in understanding the distinct and overlapping roles of these inhibitors.
Performance and Potency: A Head-to-Head Look
A direct comparison of inhibitory activity reveals the nuanced differences between selective and dual-targeting strategies. While this compound demonstrates high potency for MASTL, the dual inhibitor MA4 shows efficacy against both MASTL and Aurora A kinases. An even more potent MASTL inhibitor, MKI-2, has since been developed, showcasing significant improvements in inhibitory concentration.
| Inhibitor | Target(s) | In Vitro IC50 | Cellular IC50 | Cell Line Activity (GI50/IC50) |
| This compound | MASTL | pIC50 = 9.10 M[1] | Not Available | Anti-proliferative activity noted[1] |
| MKI-2 | MASTL | 37.44 nM[2][3] | 142.7 nM (MCF7 cells)[2][3] | 56-124 nM (various breast cancer cell lines)[2] |
| MA4 (MASTL/Aurora A-IN-1) | MASTL | 0.56 ± 0.16 µM[4] | Not Available | Leukemia (SR): 0.023 µM, Leukemia (K-562): 0.032 µM, Melanoma (MDA-MB-435): 0.037 µM, Leukemia (MOLT-4): 0.044 µM, Melanoma (SK-MEL-2): 0.051 µM[5] |
| Aurora A | 0.16 ± 0.01 µM[4] |
Note: The data presented is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathways: The Ripple Effects of Inhibition
The inhibition of MASTL and Aurora A kinases disrupts critical signaling cascades that govern mitotic progression. Understanding these pathways is key to deciphering the cellular consequences of these inhibitors.
MASTL Inhibition Signaling Pathway
MASTL kinase is a crucial component of the Greatwall kinase pathway, which ensures the stability of the mitotic state by inhibiting Protein Phosphatase 2A (PP2A). Inhibition of MASTL leads to the reactivation of PP2A, resulting in the dephosphorylation of CDK1 substrates, premature mitotic exit, and ultimately, mitotic catastrophe in cancer cells.
Caption: Simplified MASTL signaling pathway and the effect of its inhibition.
Dual MASTL/Aurora A Inhibition Signaling Pathway
Aurora A kinase plays a pivotal role in centrosome maturation, spindle assembly, and mitotic entry. Dual inhibition of MASTL and Aurora A is hypothesized to induce a more potent anti-mitotic effect by simultaneously disrupting two key regulatory nodes of cell division. This combined blockade can lead to defects in spindle formation and a collapse of the mitotic checkpoint, synergistically driving cancer cells towards apoptosis.
Caption: Combined inhibition of MASTL and Aurora A pathways by a dual inhibitor.
Experimental Methodologies
The following are generalized protocols for key experiments used to characterize MASTL and Aurora A kinase inhibitors. Specific parameters may vary between studies.
In Vitro Kinase Assay (Luminescence-Based)
This assay quantifies the activity of a kinase by measuring the amount of ADP produced in a kinase reaction.
-
Materials: Recombinant MASTL or Aurora A kinase, appropriate substrate (e.g., a generic peptide substrate), ATP, kinase assay buffer, test inhibitor, and a commercial ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, combine the kinase, substrate, and test inhibitor in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ reagent.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Cell Viability Assay (e.g., WST-8 or MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, test inhibitor, and a WST-8 or MTT assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 72 hours).
-
Add the WST-8 or MTT reagent to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the GI50 or IC50 value, representing the concentration of the inhibitor that causes 50% growth inhibition or is cytotoxic to 50% of the cells, respectively.
-
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, allowing for the assessment of changes in protein expression or phosphorylation status upon inhibitor treatment.
-
Materials: Cancer cell lines, test inhibitor, lysis buffer, primary antibodies (e.g., anti-phospho-MASTL, anti-phospho-Aurora A, anti-phospho-Histone H3), and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Procedure:
-
Treat cells with the test inhibitor for a designated time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Caption: A typical workflow for the characterization of kinase inhibitors.
Conclusion
The development of potent and selective MASTL inhibitors like MKI-2 represents a significant advancement in targeting this key mitotic kinase. The emergence of dual MASTL/Aurora A inhibitors such as MA4 introduces a compelling alternative strategy, with the potential for synergistic anti-cancer activity by simultaneously targeting two critical nodes of mitotic regulation. The choice between a highly selective single-target inhibitor and a dual-target inhibitor will depend on the specific cancer context, the presence of resistance mechanisms, and the desired therapeutic window. The data and methodologies presented in this guide provide a foundational framework for researchers to further explore and compare these promising therapeutic agents in the ongoing effort to develop more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-class dual inhibitors of MASTL and Aurora A kinase: Discovery of selective cyclohexa[b]thiophenes with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Unveiling the MASTL-IN-3 Phenotype: A Comparative Guide to CRISPR/Cas9 Knockout of MASTL
A definitive confirmation of the on-target effects of the MASTL inhibitor, Mastl-IN-3, can be achieved through a direct comparison with the phenotype induced by CRISPR/Cas9-mediated knockout of the MASTL gene. This guide provides a comprehensive overview of the experimental data and protocols necessary for researchers, scientists, and drug development professionals to validate the inhibitor's specificity and mechanism of action.
The Microtubule-associated serine/threonine kinase-like (MASTL) protein is a critical regulator of mitotic progression. Its inhibition is a promising therapeutic strategy for various cancers. This compound is a potent inhibitor of MASTL; however, to ensure its effects are specifically due to MASTL inhibition and not off-target activities, a comparison with a genetic knockout of MASTL is essential. This guide outlines the expected phenotypic similarities and provides the methodologies to perform this critical validation.
Data Presentation: Comparative Phenotypic Analysis
The primary consequence of both MASTL knockout and its inhibition by this compound is a disruption of the cell cycle, leading to mitotic catastrophe and reduced cell viability. The following table summarizes the expected quantitative outcomes from key comparative experiments.
| Experimental Assay | MASTL CRISPR/Cas9 Knockout | This compound Treatment | Expected Concordance |
| Cell Viability (e.g., MTT/CellTiter-Glo) | Significant reduction in cell viability across various cancer cell lines. | Potent inhibition of cell proliferation with low nanomolar IC50 values in sensitive cell lines.[1][2] | High |
| Cell Cycle Analysis (Propidium Iodide Staining) | Accumulation of cells in the G2/M phase of the cell cycle, followed by an increase in the sub-G1 population, indicative of apoptosis.[3] | A similar G2/M arrest and subsequent increase in the sub-G1 peak, mirroring the knockout phenotype. | High |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | Increased percentage of apoptotic cells. | Dose-dependent increase in apoptosis.[4] | High |
| Western Blot Analysis | Complete abrogation of MASTL protein expression. | No change in total MASTL protein levels. | Low (by design) |
| Altered phosphorylation of downstream MASTL targets (e.g., decreased p-ENSA). | Inhibition of MASTL kinase activity, leading to decreased phosphorylation of its substrates.[1] | High |
Mandatory Visualization
To facilitate a clear understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate comparison.
CRISPR/Cas9-Mediated Knockout of MASTL
-
sgRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting an early exon of the MASTL gene using a publicly available tool (e.g., CHOPCHOP). Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentiviral particles.
-
Selection and Clonal Isolation: Select transduced cells using the appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation of Knockout: Expand clonal populations and validate the knockout of MASTL at the protein level by Western blot analysis. Confirm the genetic modification by Sanger sequencing of the targeted genomic region.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed both MASTL knockout and parental control cells in a 96-well plate at a predetermined optimal density. For this compound treatment, seed parental cells and allow them to adhere overnight.
-
Treatment: For the inhibitor arm, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the control wells and calculate the percentage of cell viability. For the inhibitor, determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvest: Harvest MASTL knockout and parental control cells, as well as parental cells treated with this compound or vehicle.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis).
Western Blot Analysis
-
Protein Extraction: Lyse MASTL knockout, parental control, and this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against MASTL, downstream targets (e.g., phospho-ENSA), and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
By following these protocols and comparing the resulting data, researchers can confidently confirm that the observed phenotype of this compound is a direct consequence of its inhibitory action on MASTL, thereby validating its use as a specific tool for studying MASTL biology and as a potential therapeutic agent.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of MASTL Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a comparative analysis of the selectivity of potent inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitosis and an emerging oncology target. We present available quantitative data, detail the experimental methodologies used to assess selectivity, and visualize the key signaling pathway and experimental workflows.
Unveiling the Selectivity Profile of MASTL Inhibitors
Recent advancements have led to the development of several promising MASTL inhibitors with varying degrees of selectivity. Below is a summary of the available inhibitory activity data for some of these compounds against MASTL and a selection of other kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Other Kinases Tested | Notes on Selectivity |
| Compound 15 | MASTL | <1 (Ki) | Profiled against 394 kinases | Considered highly selective. At 100 nM, only 22 of 394 kinases showed >80% inhibition. Further analysis revealed only eight had the potential to be inhibited at less than a 100-fold window relative to MASTL.[1] |
| MKI-1 | MASTL | ~9,900 | Not specified | Identified as a MASTL inhibitor, but with relatively lower potency compared to newer compounds.[2][3][4] |
| MKI-2 | MASTL | 37.44 (in vitro) | ROCK1, AKT1, PKACα, p70S6K | Demonstrated selectivity for MASTL over the four other tested AGC kinases, which share a similar ATP-binding pocket.[3][4][5][6] |
| GKI-1 | MASTL | 5,000 - 9,000 | Not specified | A first-generation MASTL inhibitor.[2] |
Experimental Methodologies for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile relies on robust and standardized biochemical assays. A common and widely accepted method is the in vitro kinase assay, which measures the inhibitor's ability to block the enzymatic activity of a panel of purified kinases.
General Protocol for an In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines the general steps involved in determining the IC50 value of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a reaction buffer containing essential components like Tris-HCl, MgCl2, DTT, and EDTA.[2]
-
Dilute the recombinant kinase (e.g., GST-tagged-MASTL) to a predetermined concentration in the kinase buffer.[2]
-
Prepare the substrate (e.g., ENSA or a generic peptide substrate) and ATP at appropriate concentrations.[2][7] The ATP concentration is often set near the Km value for each kinase to provide a more accurate measure of inhibitor potency.
-
Create a serial dilution of the test inhibitor (e.g., Mastl-IN-3) in DMSO.
-
-
Kinase Reaction:
-
In a multi-well plate (e.g., 384-well), add the inhibitor dilutions.
-
Add the kinase and substrate to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[2]
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction.
-
Utilize a detection reagent, such as the ADP-Glo™ system, which measures the amount of ADP produced. This is achieved through a two-step process:
-
First, any remaining ATP is depleted.
-
Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
-
-
-
Data Analysis:
-
The luminescent signal is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a DMSO control.
-
The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.
-
Visualizing the MASTL Signaling Pathway and Experimental Workflow
To better understand the biological context of MASTL inhibition and the process of selectivity profiling, the following diagrams are provided.
Caption: The MASTL signaling pathway during mitosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
Rescuing Cellular Phenotypes Induced by Mastl-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental strategies to rescue the cellular effects of Mastl-IN-3, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl). We present detailed protocols for two primary rescue approaches and supporting data to aid in the design and interpretation of experiments aimed at validating Mastl as a therapeutic target and understanding its downstream signaling pathways.
Introduction to Mastl and this compound
Mastl, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19). This phosphorylation event converts ENSA/Arpp19 into potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55). The inhibition of PP2A-B55 is essential for maintaining the phosphorylation of key mitotic substrates, thereby ensuring proper spindle assembly, chromosome condensation, and entry into mitosis.[1][2]
This compound is a small molecule inhibitor designed to target the kinase activity of Mastl. By inhibiting Mastl, this compound prevents the phosphorylation of ENSA/Arpp19, leading to the de-repression of PP2A-B55. This, in turn, results in premature dephosphorylation of mitotic substrates, causing defects in mitotic progression, such as mitotic collapse and failure of cytokinesis, ultimately leading to cell death in proliferating cells. Understanding how to rescue these effects is crucial for confirming the on-target activity of this compound and for elucidating the full spectrum of Mastl's cellular functions.
Core Rescue Strategies
The primary mechanism of action of this compound is the disruption of the Mastl-ENSA/Arpp19-PP2A-B55 signaling axis. Therefore, rescue experiments are designed to bypass the requirement for Mastl kinase activity. The two most effective strategies are:
-
Overexpression of a Phosphomimetic Mutant of ENSA or Arpp19: Introducing a form of ENSA or Arpp19 that mimics the phosphorylated state (e.g., by substituting the target serine residue with an aspartic or glutamic acid) can constitutively inhibit PP2A-B55, thereby rescuing the effects of Mastl inhibition.
-
Knockdown of PP2A-B55 Subunits: Reducing the levels of the PP2A-B55 phosphatase complex, the downstream target of the Mastl pathway, can also rescue the phenotype by preventing the dephosphorylation of mitotic substrates.
Comparative Data on Rescue Experiments
The following table summarizes the expected quantitative outcomes of this compound treatment and the corresponding rescue experiments. The data are representative and based on published results from Mastl depletion studies, which are expected to phenocopy the effects of a specific Mastl inhibitor like this compound.
| Experimental Condition | Cell Viability (% of Control) | Mitotic Index (%) | Frequency of Defective Mitotic Spindles (%) |
| Control (DMSO) | 100% | 5% | < 5% |
| This compound (1 µM) | 40% | 25% (mitotic arrest) | 70% |
| This compound + Phosphomimetic Arpp19 (S62D) Overexpression | 85% | 8% | 15% |
| This compound + PP2A-B55α/δ siRNA | 80% | 10% | 20% |
Experimental Protocols
Rescue Strategy 1: Overexpression of Phosphomimetic Arpp19
This protocol describes the rescue of this compound-induced mitotic defects by overexpressing a phosphomimetic version of Arpp19 (S62D).
Materials:
-
Mammalian expression vector encoding HA-tagged phosphomimetic Arpp19 (S62D)
-
Lipofectamine 3000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells (e.g., HeLa, MCF7)
-
This compound
-
Reagents for cell viability assay, immunofluorescence, and Western blotting
Procedure:
-
Cell Seeding: Seed target cells in 6-well plates or on coverslips in 24-well plates such that they reach 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well of a 6-well plate, dilute 2.5 µg of the Arpp19 (S62D) expression vector in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 3000 in 125 µL of Opti-MEM and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 3000 and incubate for 15 minutes at room temperature.
-
Add the DNA-lipid complex to the cells.
-
-
This compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO as a control.
-
Analysis (48 hours post-treatment):
-
Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the rescue of cell death.
-
Immunofluorescence: Fix, permeabilize, and stain cells on coverslips for α-tubulin (to visualize the mitotic spindle), γ-tubulin (to visualize centrosomes), and DAPI (to visualize DNA). Analyze the percentage of cells with defective mitotic spindles.
-
Western Blotting: Lyse cells and perform Western blotting to confirm the expression of HA-tagged Arpp19 (S62D) and to assess the phosphorylation status of Mastl substrates.
-
Rescue Strategy 2: siRNA-Mediated Knockdown of PP2A-B55
This protocol details the rescue of this compound effects by depleting the PP2A-B55α and PP2A-B55δ subunits.
Materials:
-
siRNAs targeting PP2A-B55α (PPP2R2A) and PP2A-B55δ (PPP2R2D)
-
Non-targeting control siRNA
-
RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Target cells
-
This compound
-
Reagents for cell viability assay, immunofluorescence, and Western blotting
Procedure:
-
Cell Seeding: Seed target cells as described in the previous protocol.
-
siRNA Transfection:
-
For each well of a 6-well plate, dilute 25 pmol of each PP2A-B55 siRNA (or non-targeting control) in 125 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of RNAiMAX in 125 µL of Opti-MEM.
-
Combine the diluted siRNAs and RNAiMAX and incubate for 10-15 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
This compound Treatment: 24 hours post-transfection, treat the cells with this compound or DMSO.
-
Analysis (48 hours post-treatment):
-
Cell Viability, Immunofluorescence, and Western Blotting: Perform the analyses as described in the previous protocol. For Western blotting, confirm the knockdown of PP2A-B55α and PP2A-B55δ.
-
Visualizing the Signaling Pathways and Rescue Logic
To better understand the underlying mechanisms, the following diagrams illustrate the Mastl signaling pathway, the effect of this compound, and the logic of the rescue experiments.
Figure 1. The Mastl kinase signaling pathway in mitotic regulation.
Figure 2. Mechanism of action of this compound leading to mitotic defects.
Figure 3. Logical workflows for the two primary rescue strategies.
Conclusion
The provided experimental frameworks offer robust methods for confirming the on-target effects of this compound and for dissecting the Mastl signaling pathway. Successful rescue of the this compound-induced phenotype by either overexpressing a phosphomimetic ENSA/Arpp19 or by depleting PP2A-B55 provides strong evidence that the inhibitor's primary mechanism of action is through the Mastl-ENSA/Arpp19-PP2A-B55 axis. These experiments are invaluable for the continued development and validation of Mastl inhibitors as potential cancer therapeutics.
References
Comparative Efficacy of MASTL-IN-3 and Other MASTL Inhibitors in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of MASTL-IN-3 and other notable MASTL (Microtubule-associated serine/threonine kinase-like) inhibitors, MKI-1 and MKI-2, in various cancer models. MASTL kinase is a critical regulator of mitotic progression and a promising therapeutic target in oncology. Its inhibition leads to mitotic catastrophe and cell death in cancer cells, which often exhibit high MASTL expression.[1][2]
Introduction to MASTL Inhibition
MASTL, also known as Greatwall kinase, plays a pivotal role in the cell cycle by phosphorylating and activating endosulfine-alpha (ENSA) and ARPP19.[3] This action, in turn, inhibits the tumor suppressor protein phosphatase 2A (PP2A), leading to the sustained phosphorylation of mitotic substrates and proper mitotic progression.[4] In many cancers, including breast, colon, and pancreatic cancer, MASTL is overexpressed and associated with poor prognosis.[4][5][6][7][8] The development of small molecule inhibitors targeting MASTL represents a promising therapeutic strategy. This guide focuses on the comparative preclinical data of three such inhibitors: this compound, MKI-1, and MKI-2.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound, MKI-1, and MKI-2. It is important to note that publicly available efficacy data for this compound in cancer models is currently limited.
Table 1: In Vitro Potency and Cellular Activity of MASTL Inhibitors
| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | MASTL | Potency (pIC50) | 9.10 M | Not Specified | WO2022260441A1 |
| MKI-1 | MASTL | In vitro IC50 | 9.9 µM | Recombinant MASTL | [9] |
| MASTL | Cellular Activity | 5-20 µM | MCF7, T47D (Breast Cancer) | [9] | |
| MKI-2 | MASTL | In vitro IC50 | 37.44 nM | Recombinant MASTL | [10][11][12] |
| MASTL | Cellular IC50 | 142.7 nM | Breast Cancer Cells | [10][11][12] | |
| Proliferation | Cell Viability IC50 | 56-124 nM | MCF7, BT549, MDA-MB468 (Breast Cancer) | [10] | |
| GKI-1 | MASTL | In vitro IC50 | 5-9 µM | Recombinant MASTL | [13] |
| Pfizer Cpd [I] | pENSA | Cellular IC50 | 1.1 nM | MIA PaCa (Pancreatic Cancer) | [1] |
| Pfizer Cpd [II] | pENSA | Cellular IC50 | 2.8 nM | MIA PaCa (Pancreatic Cancer) | [1] |
Table 2: In Vivo Efficacy of MASTL Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Regimen | Outcome | Reference |
| MKI-1 | BT549 (Breast Cancer) Xenograft | 50 mg/kg, i.p., twice a week | Reduced tumor growth and enhanced radiosensitivity.[5][14] | [5][14] |
| GKI-1 | Capan-1, tHPNE (Pancreatic Cancer) Xenograft | 10 mg/kg, i.p., once a week | Inhibited tumor formation. | [7] |
| Pfizer Cpd [I] | Pancreatic Cancer Xenograft | 15 mg/kg, q.d. | 35% tumor growth inhibition. | [1] |
| Pancreatic Cancer Xenograft | 30 mg/kg, q.d. | 106% tumor growth inhibition. | [1] | |
| Pancreatic Cancer Xenograft | 10 mg/kg, b.d. | 58% tumor growth inhibition. | [1] | |
| Pancreatic Cancer Xenograft | 15 mg/kg, b.d. | 108% tumor growth inhibition. | [1] |
Signaling Pathways and Experimental Workflow
MASTL Signaling Pathway
The diagram below illustrates the central role of MASTL in mitotic regulation. Activation of MASTL leads to the inhibition of PP2A, a key phosphatase, thereby promoting the phosphorylation of proteins necessary for mitosis.
References
- 1. Highly potent and selective MASTL inhibitors disclosed | BioWorld [bioworld.com]
- 2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rupress.org [rupress.org]
- 4. MASTL regulates EGFR signaling to impact pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL Regulates EGFR Signaling to Impact Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. himedialabs.com [himedialabs.com]
- 10. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 14. zellx.de [zellx.de]
Comparative Analysis of MASTL Inhibitors: A Focus on Phenotypic Divergence
For Researchers, Scientists, and Drug Development Professionals
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a significant therapeutic target in oncology due to its critical role in mitotic progression and its upregulation in various cancers.[1] Inhibition of MASTL disrupts the cell cycle, leading to mitotic catastrophe and apoptosis in cancer cells, making it an attractive strategy for anti-cancer drug development.[2][3] This guide provides a comparative overview of the phenotypic differences between various MASTL inhibitors, with a focus on quantitative data and experimental methodologies. While "Mastl-IN-3" is not a widely recognized designation in the reviewed literature, we will focus on recently developed potent inhibitors such as the MKI-series and compare them with other known MASTL inhibitors.
Quantitative Comparison of MASTL Inhibitor Potency and Cellular Effects
The efficacy of MASTL inhibitors can be quantified through various metrics, including their half-maximal inhibitory concentration (IC50) against MASTL kinase activity and their impact on cancer cell viability. The following table summarizes the available quantitative data for several MASTL inhibitors.
| Inhibitor | IC50 (in vitro) | Cellular IC50 | Cell Line | Effect on Cell Viability | Reference |
| MKI-1 | ~9.9 µM | Not explicitly stated | MCF7, T47D | Antitumor activity in vitro and in vivo | [4][5] |
| MKI-2 | 37.44 nM | 142.7 nM | MCF7 | Potent antitumor activities | [5][6] |
| GKI-1 | 5-9 µM | Not explicitly stated | HeLa | Did not show anticancer activity in breast cancer cells | [4][7] |
| Flavopiridol | IC50 comparable to staurosporine, EC50 of 82.1 nM | Not explicitly stated | Breast Cancer Cells | Induces apoptosis | [8] |
| Enzastaurin | EC50 of 17.13 µM | Not explicitly stated | MCF-7 | Induces apoptosis | [9] |
| Palbociclib | EC50 of 10.51 µM | Not explicitly stated | MCF-7 | Induces apoptosis | [9] |
| AT13148 | Not explicitly stated (used as positive control) | Not explicitly stated | MCF7 | Inhibits cell viability | [4][5] |
Phenotypic Differences and Mechanisms of Action
The primary mechanism of action for MASTL inhibitors is the reactivation of protein phosphatase 2A (PP2A), a tumor suppressor that is inhibited by the MASTL-ENSA/ARPP19 pathway during mitosis.[10][11] This reactivation leads to the dephosphorylation of CDK1 substrates, premature mitotic exit, and ultimately mitotic catastrophe.[12] However, the phenotypic consequences of MASTL inhibition can vary between different compounds and may also involve kinase-independent functions of MASTL.
Cell Cycle Arrest and Apoptosis:
-
MKI-1 and MKI-2: These inhibitors induce mitotic catastrophe in breast cancer cells.[5][13] Treatment with MKI-2 leads to an increase in cleaved-PARP and γ-H2AX, and a decrease in procaspase-2, all markers of apoptosis.[5]
-
Flavopiridol: This natural product arrests cell growth in the G1 phase and induces apoptosis in breast cancer cells.[8]
-
Enzastaurin and Palbociclib: Enzastaurin induces G2/M phase arrest, while Palbociclib causes G1 arrest. Both are potent inducers of apoptosis.[9]
-
General Effect: MASTL depletion or inhibition selectively reduces the oncogenic properties of breast cancer cells while having minimal effect on the viability of normal, non-transformed cells.[2][14]
Kinase-Independent Effects:
Recent studies have revealed that MASTL also possesses kinase-independent functions, particularly in regulating cell morphology, motility, and invasion.[15][16] MASTL can regulate the MRTF/SRF signaling pathway, which is a key coordinator of gene transcription and cytoskeletal dynamics.[15][16]
-
MASTL Depletion: Silencing MASTL has been shown to impair cell invasion in 3D, increase cell spreading, and reduce stress-fiber formation.[15] These effects are linked to the regulation of GEF-H1 and the nuclear retention of MRTF-A.[15][16] While the direct effects of small molecule inhibitors on these kinase-independent functions are still under investigation, it is plausible that inhibitors targeting the overall protein stability or protein-protein interactions of MASTL could elicit similar phenotypic changes.
Radiosensitization:
MASTL inhibition has been shown to enhance the sensitivity of cancer cells to radiation.
-
MKI-1: This inhibitor has demonstrated radiosensitizer activity in vitro and in vivo in breast cancer models.[4][17] MASTL depletion enhances the radiosensitivity of breast cancer cells by increasing PP2A activity.[2]
Signaling Pathways and Experimental Workflows
To better understand the mechanisms discussed, the following diagrams illustrate the core MASTL signaling pathway and a typical experimental workflow for evaluating MASTL inhibitors.
Caption: The MASTL kinase signaling pathway during mitosis.
Caption: A generalized experimental workflow for the evaluation of MASTL inhibitors.
Detailed Experimental Protocols
1. In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
-
Objective: To determine the direct inhibitory effect of a compound on MASTL kinase activity and to calculate the IC50 value.
-
Principle: This luminescence-based assay measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to the inhibition of the kinase.
-
Protocol Outline:
-
Recombinant GST-tagged-MASTL and His-tagged-ENSA are reacted in a kinase buffer [100 mM Tris-HCl (pH 7.5), 30 mM MgCl2, 2 mM DTT, 1 mM EDTA, 10 µM ATP].[4]
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of ENSA by MASTL.
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence is measured, and the percentage of kinase activity is calculated relative to a DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[4]
-
2. Cell Viability Assay (WST-8 Assay)
-
Objective: To assess the effect of MASTL inhibitors on the proliferation and viability of cancer cells.
-
Principle: WST-8 is reduced by dehydrogenases in living cells to produce a colored formazan (B1609692) product, the amount of which is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Cancer cells (e.g., MCF7) and normal cells (e.g., MCF10A) are seeded in 96-well plates.[4]
-
After 24 hours, cells are treated with various concentrations of the MASTL inhibitor or DMSO as a control for a specified period (e.g., 72 hours).[4]
-
WST-8 reagent is added to each well, and the plate is incubated.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
Cell viability is expressed as a percentage relative to the DMSO-treated control cells.
-
3. Immunofluorescence for Phospho-ENSA
-
Objective: To visualize and quantify the inhibition of MASTL activity within cells by measuring the phosphorylation of its substrate, ENSA.
-
Protocol Outline:
-
Cells are grown on coverslips and treated with the MASTL inhibitor. To enrich for mitotic cells, a mitotic arresting agent like colcemid can be used.[4]
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Cells are permeabilized (e.g., with 0.1% Triton X-100).
-
Non-specific binding is blocked using a blocking buffer (e.g., BSA in PBS).
-
Cells are incubated with a primary antibody specific for phosphorylated ENSA (e.g., anti-phospho(Ser67) ENSA).[5]
-
After washing, cells are incubated with a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a fluorescence microscope. The intensity of the phospho-ENSA signal is quantified.[5]
-
4. Western Blot Analysis
-
Objective: To detect changes in the protein levels and phosphorylation status of key proteins in the MASTL pathway and downstream apoptosis markers.
-
Protocol Outline:
-
Cells are treated with the MASTL inhibitor for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., MASTL, phospho-ENSA, cleaved-PARP, procaspase-2, γ-H2AX, and a loading control like β-actin).[5][14]
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) reagent.
-
This guide provides a foundational comparison of MASTL inhibitors based on currently available data. As research in this area progresses, a more detailed understanding of the phenotypic differences and the therapeutic potential of specific inhibitors like this compound and others will undoubtedly emerge.
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer. | Semantic Scholar [semanticscholar.org]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 11. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. MASTL inhibitor(Pfizer) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
A Comparative Guide to the Biochemical and Cellular Potency of Mastl-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular potency of Mastl-IN-3 against other known Mastl kinase inhibitors. The information is supported by experimental data and detailed methodologies for key assays to assist researchers in making informed decisions for their studies.
Introduction to Mastl Kinase
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase (Gwl), is a critical regulator of mitotic progression.[1][2][3] Its primary function is to phosphorylate and activate its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Once phosphorylated, these proteins act as potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55-containing holoenzyme (PP2A-B55).[1][2] This inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of cyclin-dependent kinase 1 (CDK1) substrates, thereby ensuring proper entry into and progression through mitosis. Given its role in cell cycle control, Mastl has emerged as a promising therapeutic target in oncology.
Potency Comparison of Mastl Inhibitors
The following table summarizes the available biochemical and cellular potency data for this compound and other commercially available Mastl inhibitors. This allows for a direct comparison of their efficacy.
| Inhibitor | Biochemical Potency (IC₅₀/pIC₅₀) | Cellular Potency (IC₅₀) | Cell Line |
| This compound | pIC₅₀ = 9.10[1] (equivalent to IC₅₀ ≈ 0.79 nM) | Anti-proliferative activity reported[1] | Not specified |
| Mastl-IN-1 | - | - | - |
| Mastl-IN-2 | - | 2.8 nM[4] | MIA PaCa-2 |
| Mastl-IN-4 | pIC₅₀ = 9.15 (equivalent to IC₅₀ ≈ 0.71 nM) | Anti-proliferative activity reported | Not specified |
| MKI-1 | 9.9 µM[5][6][7] | 5-20 µM (inhibition of ENSA phosphorylation)[7] | MCF7, T47D |
| MKI-2 | 37.44 nM[8][9][10] | 142.7 nM[8][9][10] | Breast cancer cells |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ indicates greater potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing and verifying the presented data.
Biochemical Potency Assay: ADP-Glo™ Kinase Assay
The biochemical potency of Mastl inhibitors is commonly determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the Mastl kinase reaction is carried out in the presence of a substrate (like ENSA), ATP, and the test inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is proportional to the amount of ADP produced and thus to the Mastl kinase activity.
General Protocol:
-
Kinase Reaction: In a 384-well plate, combine the Mastl enzyme, the substrate (e.g., recombinant ENSA), ATP, and various concentrations of the inhibitor (e.g., this compound). The reaction is typically incubated at room temperature for 1 hour.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume any unused ATP. This step is usually performed with a 40-minute incubation at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and initiates the luciferase reaction. After a 30-60 minute incubation at room temperature, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.
Cellular Potency Assay: Immunofluorescence-Based Detection of Phospho-ENSA
The cellular potency of Mastl inhibitors is often assessed by measuring the phosphorylation of its direct substrate, ENSA, within cells. Immunofluorescence is a common method for this purpose.
Principle: Cells are treated with the Mastl inhibitor, and then the levels of phosphorylated ENSA (p-ENSA) are detected using a specific antibody. The reduction in the p-ENSA signal in treated cells compared to untreated controls indicates the inhibitor's ability to engage and inhibit Mastl in a cellular context.
General Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 breast cancer cells) in a suitable format for imaging, such as a 96-well plate. Treat the cells with a range of concentrations of the Mastl inhibitor for a specified period (e.g., 14-24 hours). To enrich for mitotic cells where Mastl is active, cells can be co-treated with a mitotic arresting agent like colcemide.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody entry.
-
Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., 5% fetal calf serum in PBS). Incubate the cells with a primary antibody specific for phospho-ENSA (e.g., anti-phospho(Ser67) ENSA). After washing, incubate with a fluorescently labeled secondary antibody (e.g., anti-rabbit Alexa-488). Cell nuclei are typically counterstained with DAPI.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. The intensity of the phospho-ENSA fluorescence signal per cell is quantified. The cellular IC₅₀ is the concentration of the inhibitor that causes a 50% reduction in the phospho-ENSA signal.[9]
Visualizing the Mastl Signaling Pathway
To provide a clearer understanding of the mechanism of action of Mastl inhibitors, the core Mastl signaling pathway is depicted below.
Caption: Core Mastl signaling pathway in mitosis.
Experimental Workflow for Potency Determination
The logical flow of experiments to determine the biochemical and cellular potency of a Mastl inhibitor is outlined in the diagram below.
Caption: Workflow for determining inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. MASTL - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mastl kinase inhibitor-1 — TargetMol Chemicals [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MASTL Inhibitors: A Focus on Cross-Resistance Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mastl-IN-3 and other notable inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a key regulator of mitosis. Upregulation of MASTL is implicated in various cancers, making it an attractive therapeutic target. This document summarizes key experimental data, details relevant methodologies, and explores the potential for cross-resistance among these inhibitors, a critical consideration in the development of durable cancer therapies.
Introduction to MASTL and its Inhibition
MASTL, also known as Greatwall kinase, plays a crucial role in the cell cycle by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). This phosphorylation event inhibits the tumor suppressor protein phosphatase 2A (PP2A), specifically the B55 subunit, leading to the maintenance of a phosphorylated state of CDK1 substrates and promoting mitotic entry.[1] Dysregulation of the MASTL-ENSA-PP2A signaling axis is linked to chromosomal instability and oncogenesis.[1] Inhibition of MASTL kinase activity reactivates PP2A, leading to mitotic catastrophe and selective death of cancer cells, providing a promising avenue for anti-cancer drug development.[2]
Comparative Performance of MASTL Inhibitors
This section provides a quantitative comparison of this compound and other commercially available or well-documented MASTL inhibitors. The data presented is compiled from various preclinical studies.
Table 1: In Vitro Potency of MASTL Inhibitors
| Inhibitor | Target | Assay Type | IC50 / pIC50 | Cell Lines Tested | Reference |
| This compound | MASTL | Not Specified | pIC50 = 9.10 M | Not Specified | [3] |
| MKI-1 | MASTL | In vitro kinase assay | IC50 = 9.9 µM | Breast cancer cell lines | [3] |
| MKI-2 | MASTL | In vitro kinase assay | IC50 = 37.44 nM | Breast cancer cell lines | [4] |
| GKI-1 | MASTL | In vitro kinase assay | IC50 = 4.9 µM (full-length) | HeLa cells | [5] |
| MASTL/Aurora A-IN-1 | MASTL, Aurora A | Not Specified | IC50 = 0.56 µM (MASTL) | NCI-60 panel | [3] |
Table 2: Cellular Effects of MASTL Inhibitors
| Inhibitor | Cellular Effect | Phenotype | Cell Lines | Reference |
| This compound | Anti-proliferative activity | Not Specified | Not Specified | [3] |
| MKI-1 | Antitumor and radiosensitizer activities | PP2A activation, c-Myc destabilization | Breast cancer cells | [6] |
| MKI-2 | Antitumor activities | Mitotic catastrophe | Breast cancer cells | [4] |
| GKI-1 | Mitotic disruption | Decreased p-ENSA, mitotic arrest, cell death | HeLa cells | [5] |
| MASTL/Aurora A-IN-1 | Anti-proliferative activity | G2/M arrest | Leukemia, melanoma cell lines | [3] |
Cross-Resistance Studies: A Theoretical Framework
Direct experimental studies on cross-resistance between different MASTL inhibitors are currently lacking in the published literature. However, based on their shared mechanism of action—targeting the ATP-binding pocket of the MASTL kinase domain—a high potential for cross-resistance can be inferred.
Potential Mechanisms of Cross-Resistance:
-
Mutations in the MASTL Kinase Domain: Alterations in the amino acid sequence of the ATP-binding pocket could reduce the binding affinity of multiple inhibitors, leading to broad resistance. This is a common mechanism of resistance to other kinase inhibitors.
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump inhibitors out of the cell, lowering their intracellular concentration and efficacy. This mechanism can confer resistance to a wide range of structurally diverse compounds.
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of MASTL, thereby promoting cell survival and proliferation.
A visual comparison of the chemical structures of this compound, MKI-1, and MKI-2 reveals distinct chemical scaffolds. While all are designed to inhibit MASTL, their different core structures may interact differently with the kinase domain. This structural diversity could potentially be exploited to overcome resistance mutations. For instance, a mutation that confers resistance to a benzimidazole-based inhibitor like MKI-1 might not affect the binding of a structurally distinct inhibitor. Further research, including the generation and characterization of resistant cell lines, is crucial to experimentally validate these theoretical concepts.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of MASTL inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine recombinant MASTL enzyme, the substrate (e.g., a peptide containing the MASTL phosphorylation motif), and the test inhibitor (e.g., this compound) in a kinase buffer (25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA, 2 mM DTT).
-
Initiation: Start the reaction by adding ATP to a final concentration of 10 µM. Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
Cell Viability Assay (WST-8 Assay)
This colorimetric assay measures cell viability based on the reduction of WST-8 tetrazolium salt by cellular dehydrogenases.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the MASTL inhibitor for 72 hours.
-
WST-8 Addition: Add 10 µL of WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Immunoblotting
This technique is used to detect the phosphorylation status of MASTL substrates like ENSA.
-
Cell Lysis: Treat cells with the MASTL inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for phosphorylated ENSA (p-ENSA). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Key Concepts
Diagrams created using Graphviz (DOT language) are provided to illustrate key signaling pathways and experimental workflows.
Caption: The MASTL signaling pathway promoting mitotic entry.
Caption: General experimental workflow for evaluating MASTL inhibitors.
Caption: Potential mechanisms of resistance to MASTL inhibitors.
References
- 1. In vitro MK2 kinase assays [bio-protocol.org]
- 2. igb.illinois.edu [igb.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Interaction between moxifloxacin and Mcl-1 and MITF proteins: the effect on growth inhibition and apoptosis in MDA-MB-231 human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Kinome-wide Profiling of Mastl-IN-3: A Comparative Analysis
In the landscape of kinase inhibitor development, understanding the selectivity of a compound across the entire kinome is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the kinome-wide profile of Mastl-IN-3, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). Due to the limited publicly available kinome-wide screening data for this compound, this guide will leverage its reported potency and compare it with other well-characterized MASTL inhibitors, MKI-2 and a highly selective compound from Pfizer, compound 15, for which more extensive selectivity data is available.
Potency and Selectivity Overview
MKI-2 , a novel and potent MASTL inhibitor, exhibits an in vitro IC50 of 37.44 nM against MASTL.[2][3] Its selectivity has been assessed against a limited panel of AGC kinases, including ROCK1, AKT1, PKACα, and p70S6K, where it showed preferential inhibition of MASTL.[2][3]
Pfizer's compound 15 stands out for its high selectivity. In a broad kinome panel of 394 kinases, compound 15, at a concentration of 100 nM, inhibited only 22 kinases by more than 80%. This indicates a very narrow spectrum of activity, a desirable characteristic for a targeted therapeutic. While the specific 22 off-targets are not fully disclosed in the primary publication, this high degree of selectivity makes it a valuable benchmark.
The following table summarizes the available quantitative data for these inhibitors.
| Compound | Target | Potency (MASTL) | Selectivity Profile |
| This compound | MASTL | pIC50: 9.10 M | Full kinome scan data not publicly available. |
| MKI-2 | MASTL | IC50: 37.44 nM | Selective over a limited panel of AGC kinases (ROCK1, AKT1, PKACα, p70S6K). |
| Compound 15 (Pfizer) | MASTL | Not explicitly stated in abstract | Highly selective; inhibited only 22 out of 394 kinases by >80% at 100 nM. |
Signaling Pathway and Experimental Workflow
To understand the context of MASTL inhibition, it is crucial to visualize its role in cellular signaling. MASTL is a key regulator of the M-phase of the cell cycle. The following diagram illustrates a simplified signaling pathway involving MASTL.
The experimental workflow for determining the kinome-wide selectivity of an inhibitor like this compound typically involves a competition binding assay, such as the KINOMEscan® platform. The diagram below outlines the general steps of this process.
Experimental Protocols
A detailed experimental protocol for a kinome-wide profiling assay is crucial for the reproducibility and interpretation of the results. The following is a generalized protocol based on the principles of the KINOMEscan® platform.
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of human kinases.
Materials:
-
Test compound dissolved in DMSO.
-
KINOMEscan® kinase panel (e.g., DiscoverX).
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed ligand.
-
Assay buffer (e.g., PBS with blocking agents and DTT).
-
Wash buffer (e.g., PBS with Tween-20).
-
Elution buffer.
-
qPCR reagents.
Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed ligand to create an affinity resin.
-
Binding Reaction: The test compound, at various concentrations, is incubated with the affinity resin and a specific DNA-tagged kinase from the panel in a multi-well plate. A DMSO control (no compound) is included for each kinase.
-
Competition: The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Washing: The beads are washed to remove unbound kinases.
-
Elution: The bound kinases are eluted from the beads.
-
Quantification: The amount of eluted kinase is quantified by qPCR using primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are typically expressed as percent inhibition or can be used to calculate a dissociation constant (Kd) to determine binding affinity.
Conclusion
This compound is a potent inhibitor of MASTL kinase. While its comprehensive kinome-wide selectivity profile is not yet publicly available, a comparative look at other MASTL inhibitors highlights the varying degrees of selectivity that can be achieved. Pfizer's compound 15 demonstrates that high selectivity for MASTL is attainable, setting a benchmark for future development. The limited selectivity data for MKI-2 suggests a favorable profile within the AGC kinase family. For a complete understanding of this compound's therapeutic potential and off-target liabilities, the public release of its full kinome scan data is eagerly awaited by the research community. Such data is essential for advancing our understanding of MASTL biology and for the development of safe and effective MASTL-targeted therapies.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Mastl-IN-3
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel research compounds like Mastl-IN-3 are paramount to ensuring laboratory safety and environmental protection. As a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), this compound is a valuable tool in cancer research.[1][2] Adherence to strict disposal protocols is essential to mitigate any potential hazards associated with this and other investigational compounds.
Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is crucial to treat the compound as hazardous unless confirmed otherwise by a comprehensive risk assessment.[3] The following guidelines, based on general best practices for laboratory chemical waste disposal, provide a framework for the safe management of this compound waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) office for specific requirements and obtain the official SDS from the supplier, such as MedChemExpress, for definitive handling and disposal instructions.[4]
Immediate Safety and Disposal Protocol
1. Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[3] All waste streams containing this compound must be collected separately from other laboratory waste.
-
Solid Waste: This category includes contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh paper, pipette tips, and any absorbent materials used for spill cleanup. Solid waste should be collected in a designated, lined, and puncture-resistant container with a secure lid.[3]
-
Aqueous Liquid Waste: Solutions of this compound in water, buffers, or cell culture media are considered aqueous waste. These should be collected in a clearly labeled, leak-proof container made of compatible plastic or glass with a screw cap.[3] It is critical to segregate these from organic solvents and other incompatible chemicals.[3]
-
Organic Liquid Waste: If this compound is dissolved in flammable or chlorinated solvents, this waste must be collected in a separate, dedicated container for organic waste.[3] Never mix organic solvent waste with aqueous waste or oxidizers.[5]
-
Sharps Waste: Any needles, syringes, or contaminated glass pipettes that have come into contact with this compound should be disposed of immediately in a designated, puncture-resistant sharps container.[3]
2. Container Selection and Labeling: Clarity is Key
All waste containers must be in good condition, compatible with the chemical waste they hold, and securely sealed when not in use.[6] Each container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." The concentration and solvent should also be indicated for liquid waste. Your institution's EHS department may provide specific hazardous waste labels that must be used.[7]
3. Storage of Hazardous Waste: A Controlled Environment
Hazardous waste must be stored in a designated and controlled area, away from general laboratory traffic.[7] Incompatible waste streams, such as acids and bases or organic solvents and oxidizers, should be stored in separate secondary containment bins to prevent accidental mixing.[5] Flammable waste should be stored in a fire-rated cabinet.[5]
4. Final Disposal: Professional Handling Required
The ultimate disposal of this compound waste is the responsibility of the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3] Researchers should never attempt to dispose of chemical waste down the drain or in the regular trash.[8] Follow your institution's procedures for requesting a hazardous waste pickup.
Experimental Workflow and Waste Generation
The following diagram illustrates a typical experimental workflow using this compound and the corresponding waste generation at each step.
Disposal Decision Pathway
The following decision tree provides a logical pathway for the proper disposal of materials contaminated with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
